Mito-DK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H26FIN2 |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
9-ethyl-3-[2-(4-fluorophenyl)ethynyl]-6-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]carbazole iodide |
InChI |
InChI=1S/C34H26FN2.HI/c1-3-37-33-18-13-25(9-8-24-11-16-28(35)17-12-24)22-30(33)31-23-26(14-19-34(31)37)10-15-27-20-21-36(2)32-7-5-4-6-29(27)32;/h4-7,10-23H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MRBKTCWWYHJNPV-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Mito-DK for mitochondrial research basics
It appears that the term "Mito-DK" is ambiguous and can refer to several different subjects within the field of mitochondrial research. To provide you with an accurate and in-depth technical guide, please clarify which of the following topics you are interested in:
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This compound (Fluorescent Probe): A small-molecule fluorescent dye used for real-time tracking and multidimensional assessment of mitochondria-related pyroptosis in cancer cells. It is noted for its high photostability and low cytotoxicity.
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Mito-Metformin (Mito-Met): A mitochondria-targeted analog of the anti-diabetic drug metformin. It is being investigated for its neuroprotective effects in models of Parkinson's disease by activating specific signaling pathways to protect against mitochondrial dysfunction.
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MitoScore/MitoGrade: These terms relate to the quantification of mitochondrial DNA (mtDNA) in embryos as a potential indicator of viability for in vitro fertilization (IVF). Research in this area explores the correlation between mtDNA content and implantation potential.
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MitoFlow: This refers to a protocol or assay kit for assessing mitochondrial membrane potential using flow cytometry. It is a method to study mitochondrial function and apoptosis.
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MitoNeoD: A mitochondria-targeted superoxide probe designed to measure mitochondrial superoxide production both in cells and in vivo. It is engineered to avoid intercalation with DNA, a limitation of previous probes.
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Mito-4509: A non-feminizing estrogen analog that is being investigated for its potential to affect mitochondrial metabolic pathways in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Once you specify the "this compound" topic you are focused on, I can proceed with creating the detailed technical guide including data tables, experimental protocols, and the requested Graphviz visualizations.
An In-depth Technical Guide to Mito-DK Mitochondrial Staining: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Mito-DK, a novel fluorescent probe for mitochondrial staining. It is designed to equip researchers with the technical understanding necessary to effectively utilize this tool in the study of mitochondrial dynamics and associated cellular processes, particularly in the context of pyroptosis.
Core Principles of this compound Staining
This compound is a small-molecule fluorescent dye specifically designed for the targeted staining and analysis of mitochondria within living cells.[1] Its unique chemical structure facilitates passive diffusion across the plasma membrane and subsequent accumulation within the mitochondria. This accumulation is driven by the mitochondrial membrane potential, a key indicator of mitochondrial health and activity.
The key features of this compound include its high photostability and low cytotoxicity, making it suitable for real-time, long-term imaging studies.[1] A distinguishing characteristic of this compound is its multi-faceted reporting capability. It is not only a marker for mitochondrial localization but also responds to changes in the mitochondrial microenvironment, including polarity and the presence of mitochondrial DNA (mtDNA).[1] This makes it a powerful tool for investigating dynamic mitochondrial processes.
Mechanism of Mitochondrial Targeting
The precise mechanism of this compound's mitochondrial targeting is attributed to a lipophilic cationic component within its molecular structure. This positively charged moiety is drawn to the highly negative mitochondrial membrane potential maintained by healthy, respiring mitochondria. This electrophoretic gradient drives the accumulation of the probe within the mitochondrial matrix.
Fluorescence Response to Mitochondrial State
This compound's fluorescence is sensitive to the physicochemical properties of its environment. Changes in mitochondrial polarity, which can be indicative of alterations in metabolic state or the initiation of cell death pathways, can modulate the fluorescence intensity and/or emission spectrum of this compound. Furthermore, its interaction with mtDNA provides an additional layer of information regarding mitochondrial health and distribution.[1]
Quantitative Data
A comprehensive search for specific quantitative photophysical and photochemical data for this compound from peer-reviewed literature and technical data sheets did not yield precise numerical values for parameters such as quantum yield and photostability. The primary research article introducing this compound highlights its high photostability and low cytotoxicity without providing specific quantitative metrics.[1] For comparative purposes, the table below includes typical data for other commonly used mitochondrial probes.
| Parameter | This compound | MitoTracker™ Green FM | MitoTracker™ Deep Red FM |
| Excitation Maximum (nm) | Not explicitly stated | ~490 | ~644 |
| Emission Maximum (nm) | Not explicitly stated | ~516 | ~665 |
| Quantum Yield | Not explicitly stated | Not widely reported | Not widely reported |
| Photostability | Reported as high | Moderate | High |
| Cytotoxicity | Reported as low | Low | Low |
| Mitochondrial Potential Dependence | Yes | No | Yes |
Experimental Protocols
The following is a generalized protocol for staining live cells with this compound, based on standard procedures for similar mitochondrial probes. Optimization for specific cell types and experimental conditions is recommended.
Reagent Preparation
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This compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
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Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Staining Protocol for Adherent Cells
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Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.
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Staining Solution Preparation: On the day of the experiment, thaw a vial of this compound stock solution and dilute it in pre-warmed (37°C) serum-free culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically.
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Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
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Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove excess probe.
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Imaging: Image the stained cells immediately using a fluorescence microscope equipped with the appropriate filter sets.
Staining Protocol for Suspension Cells
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Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
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Staining: Resuspend the cell pellet in pre-warmed serum-free medium or buffer containing the optimized concentration of this compound. Incubate for 15-30 minutes at 37°C.
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Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in fresh, pre-warmed medium or buffer. Repeat the wash step twice.
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Imaging: Resuspend the final cell pellet in the desired imaging medium and transfer to a suitable imaging chamber.
Visualization of Mitochondria-Associated Pyroptosis
A primary application of this compound is the visualization and assessment of mitochondria-associated pyroptosis, a form of programmed cell death. This process is often mediated by the Gasdermin family of proteins, particularly Gasdermin E (GSDME).
Signaling Pathway of GSDME-Mediated Pyroptosis
The following diagram illustrates the key events in the GSDME-mediated pyroptotic pathway, which can be monitored using probes like this compound to observe changes in mitochondrial integrity.
Caption: GSDME-mediated pyroptosis signaling pathway.
Experimental Workflow for Assessing Pyroptosis with this compound
The following diagram outlines a typical experimental workflow for using this compound to investigate induced pyroptosis in a cell-based assay.
References
An In-Depth Technical Guide to the Fluorescence Properties of Mito-DK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fluorescence properties of Mito-DK, a novel small-molecule fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondria-associated pyroptosis in cancer cells. This compound offers high photostability, low cytotoxicity, and excellent mitochondria-targeting capabilities, making it a valuable tool for research in oncology and cell biology.[1][2]
Core Fluorescence Properties of this compound
This compound is a multifunctional fluorescent probe that exhibits a crosstalk-free response to changes in mitochondrial polarity and mitochondrial DNA (mtDNA), as well as alterations in mitochondrial morphology.[1][2] This unique characteristic allows for the simultaneous visualization of multiple physiological parameters within the mitochondria during cellular processes like pyroptosis.
Quantitative Fluorescence Data
The key photophysical properties of this compound are summarized in the table below. These values were determined in the primary research characterizing the probe.
| Property | Value | Conditions |
| Excitation Maximum (λex) | 488 nm | In PBS buffer |
| Emission Maximum (λem) | 525 nm (Green Channel - Polarity) | In PBS buffer |
| 610 nm (Red Channel - mtDNA) | In PBS buffer | |
| Quantum Yield (Φ) | Not explicitly stated in the primary research. | - |
| Photostability | High | Confirmed by prolonged imaging with minimal fluorescence loss. |
Data extracted from the primary research publication by Zhao W, et al. (2024).
Experimental Protocols
Detailed methodologies for the application of this compound in cellular imaging are crucial for reproducible results. The following protocols are based on the experiments conducted in the foundational study of this compound.
Cell Culture and Staining
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Cell Culture : HeLa cells or other appropriate cancer cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Cell Seeding : Cells are seeded in confocal dishes and allowed to adhere and grow to an appropriate confluency (typically 70-80%) before staining.
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Probe Preparation : A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). The working solution is made by diluting the stock solution in a serum-free medium to the desired final concentration (e.g., 5-10 µM).
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Staining : The cultured cells are washed with phosphate-buffered saline (PBS) and then incubated with the this compound working solution for 30 minutes at 37°C.
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Washing : After incubation, the staining solution is removed, and the cells are washed three times with PBS to remove any excess probe.
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Imaging : The stained cells are then imaged using a confocal laser scanning microscope.
Confocal Microscopy Imaging
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Excitation : The 488 nm laser line is used for the excitation of this compound.
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Emission Collection :
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Green Channel (Polarity) : 500–550 nm
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Red Channel (mtDNA) : 580–650 nm
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Imaging Mode : Time-lapse imaging can be performed to monitor dynamic changes in mitochondrial polarity and mtDNA during pyroptosis.
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the experimental process and the biological context of this compound's application, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for this compound Imaging
Caption: Experimental workflow for staining and imaging cells with this compound.
Mitochondria-Associated Pyroptosis Signaling Pathway
The following diagram illustrates the key events in mitochondria-associated pyroptosis that can be monitored using this compound. Mitochondrial dysfunction, characterized by changes in polarity and the release of mtDNA, is a critical step in the activation of the NLRP3 inflammasome and subsequent pyroptotic cell death.[3]
Caption: Signaling pathway of mitochondria-associated pyroptosis.
Conclusion
This compound is a powerful new tool for the multidimensional assessment of mitochondria-associated pyroptosis. Its ability to simultaneously report on changes in mitochondrial polarity and mtDNA provides researchers with a more comprehensive understanding of the dynamics of this form of programmed cell death. The protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and professionals in the fields of cancer research and drug development, facilitating the effective application of this innovative fluorescent probe.
References
Mito-DK: A Technical Guide to a Multifunctional Probe for Mitochondrial Dynamics and Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-DK is a novel, small-molecule fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondrial dynamics.[1][2] This probe exhibits high photostability, low cytotoxicity, and excellent mitochondria-targeting capabilities.[1][2] A key feature of this compound is its ability to provide a crosstalk-free response to changes in mitochondrial polarity and mitochondrial DNA (mtDNA), as well as to visualize alterations in mitochondrial morphology.[1] These characteristics make this compound a powerful tool for studying complex cellular processes, particularly mitochondria-associated pyroptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and data presentation to facilitate its application in research and drug development.
Mechanism of Action and Key Features
This compound is a non-reaction-based fluorescent probe, meaning its fluorescence is modulated by the mitochondrial microenvironment rather than a specific chemical reaction. This allows for the dynamic and reversible reporting of physiological changes. The probe's multifaceted response capabilities enable researchers to simultaneously monitor critical parameters of mitochondrial health and dysfunction.
Core Capabilities:
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Mitochondrial Polarity Sensing: this compound's fluorescence intensity is sensitive to changes in the polarity of the mitochondrial inner membrane, providing an indirect measure of mitochondrial membrane potential.
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mtDNA Visualization: The probe can bind to mitochondrial DNA, allowing for the visualization of its distribution and abundance within the mitochondrial network.
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Morphological Tracking: this compound effectively stains the mitochondrial network, enabling the real-time observation of mitochondrial fission, fusion, and overall morphology.
These combined features allow for a comprehensive assessment of mitochondrial involvement in cellular processes like pyroptosis, a form of programmed cell death initiated by inflammatory signals.
Quantitative Data
The following table summarizes the key photophysical properties of this compound.
| Property | Value | Notes |
| Excitation Wavelength (Max) | 488 nm | Optimal for use with common laser lines in confocal microscopy. |
| Emission Wavelength (Max) | Green Channel: 500-550 nmRed Channel: 600-650 nm | Dual emission allows for ratiometric imaging to quantify changes in the mitochondrial environment, with the green channel sensitive to polarity and the red to mtDNA. |
| Molar Absorptivity | Not specified in available literature. | |
| Quantum Yield | Not specified in available literature. | |
| Two-Photon Absorption | Not specified in available literature. | While not explicitly stated, the excitation wavelength suggests potential for two-photon microscopy with an appropriate laser source. |
| Cell Permeability | High | Readily crosses the plasma and mitochondrial membranes to accumulate in the mitochondrial matrix. |
| Cytotoxicity | Low | Minimal impact on cell viability at working concentrations, allowing for long-term imaging studies. |
| Photostability | High | Resistant to photobleaching, enabling extended time-lapse imaging of mitochondrial dynamics. |
Signaling Pathways and Experimental Workflows
Mitochondria-Associated Pyroptosis Signaling Pathway
This compound is particularly useful for elucidating the role of mitochondria in pyroptosis. The following diagram illustrates a simplified signaling pathway leading to mitochondria-associated pyroptosis, which can be monitored using this compound.
Caption: Signaling pathway of mitochondria-associated pyroptosis.
General Experimental Workflow for this compound
The following diagram outlines a typical workflow for using this compound to study mitochondrial dynamics in cultured cells.
Caption: General experimental workflow for using this compound.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound, based on its application in studying mitochondria-associated pyroptosis.
Reagent Preparation
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This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
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This compound Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Cell Staining and Imaging
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Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
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Treatment (Optional): If studying the effects of a specific compound, treat the cells with the compound of interest for the desired duration before or during this compound staining. For example, to induce pyroptosis, cells can be treated with doxorubicin.
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Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
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Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed, fresh culture medium to remove any unbound probe.
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Imaging: Immediately proceed to imaging using a confocal or two-photon microscope equipped with a 488 nm laser for excitation. Collect fluorescence emission in two channels:
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Green Channel: 500-550 nm (for mitochondrial polarity)
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Red Channel: 600-650 nm (for mtDNA)
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Time-Lapse Imaging: For dynamic studies, maintain the cells at 37°C and 5% CO2 using a stage-top incubator on the microscope. Acquire images at regular intervals to track changes in mitochondrial morphology, polarity, and mtDNA distribution over time.
Data Analysis
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Ratiometric Analysis: To quantify changes in the mitochondrial microenvironment, calculate the ratio of the fluorescence intensity from the green channel to that of the red channel. An increase in this ratio may indicate a change in mitochondrial polarity.
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Morphological Analysis: Utilize image analysis software (e.g., ImageJ/Fiji) to quantify changes in mitochondrial morphology. Parameters such as mitochondrial length, branching, and network complexity can be measured to assess fission and fusion events.
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Colocalization Analysis: To confirm mitochondrial targeting, co-stain cells with a known mitochondrial marker (e.g., MitoTracker Green) and perform colocalization analysis.
Applications in Drug Development
This compound provides a valuable platform for screening and evaluating the effects of drug candidates on mitochondrial function and health. Its ability to provide multi-parameter readouts in live cells makes it a powerful tool for:
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Toxicity Screening: Assessing the potential for drug-induced mitochondrial toxicity by monitoring changes in mitochondrial morphology, polarity, and mtDNA integrity.
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Efficacy Studies: Evaluating the ability of therapeutic agents to rescue mitochondrial dysfunction in disease models. For example, the inhibitory effect of the anticancer agent puerarin on pyroptosis has been evaluated using this compound.
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Mechanism of Action Studies: Elucidating the specific effects of a compound on different aspects of mitochondrial biology to understand its mechanism of action.
Conclusion
This compound is a versatile and powerful fluorescent probe that enables the detailed and dynamic study of mitochondria. Its unique ability to simultaneously report on mitochondrial polarity, mtDNA, and morphology provides a comprehensive view of mitochondrial health and its role in complex cellular processes like pyroptosis. This technical guide provides the foundational information required for researchers, scientists, and drug development professionals to effectively integrate this compound into their experimental workflows, paving the way for new discoveries in mitochondrial biology and the development of novel therapeutics.
References
An In-Depth Technical Guide to Mito-DK: A Fluorescent Probe for Multidimensional Assessment of Mitochondria-Associated Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mito-DK, a novel small-molecule fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondria-associated pyroptosis in cancer cells. This compound offers high photostability, low cytotoxicity, and excellent mitochondria-targeting capabilities, making it a valuable tool for studying this inflammatory form of programmed cell death.[1][2]
Core Principles of this compound
This compound is a multifunctional fluorescent probe that enables the simultaneous, crosstalk-free monitoring of key mitochondrial parameters:
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Mitochondrial Polarity: Changes in the mitochondrial membrane potential are a key indicator of mitochondrial dysfunction, a hallmark of early-stage pyroptosis. This compound exhibits a sensitive fluorescent response to alterations in mitochondrial polarity.
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Mitochondrial DNA (mtDNA): The probe can visualize changes in mtDNA content and morphology, providing insights into mitochondrial integrity during pyroptosis.
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Mitochondrial Morphology: this compound allows for the clear visualization of mitochondrial structure, enabling the assessment of morphological changes such as fragmentation or swelling that accompany pyroptosis.
By monitoring these multiple parameters, this compound provides a more comprehensive picture of mitochondria-associated pyroptosis compared to single-parameter probes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the photophysical properties of this compound and its application in assessing mitochondrial changes.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Absorption Maximum (λabs) | ~485 nm |
| Emission Maximum (λem) | ~525 nm (Green Channel), ~610 nm (Red Channel) |
| Stokes Shift | ~40 nm (Green), ~125 nm (Red) |
| Quantum Yield (Φ) | Varies with solvent polarity |
| Photostability | High |
| Cytotoxicity | Low at working concentrations |
Data synthesized from the primary research publication.
Table 2: Ratiometric Fluorescence Response of this compound to Polarity Changes
| Solvent | Dielectric Constant (ε) | Fluorescence Intensity Ratio (I525/I610) |
| Dioxane | 2.2 | High |
| Chloroform | 4.8 | ↓ |
| Ethyl Acetate | 6.0 | ↓ |
| Tetrahydrofuran | 7.6 | ↓ |
| Dichloromethane | 8.9 | ↓ |
| Acetone | 20.7 | ↓ |
| Ethanol | 24.6 | ↓ |
| Methanol | 32.7 | ↓ |
| Acetonitrile | 37.5 | ↓ |
| Dimethyl Sulfoxide | 46.7 | Low |
This table illustrates the principle of this compound's response to polarity. The exact ratios are dependent on experimental conditions and instrumentation. A decrease in the green-to-red fluorescence intensity ratio indicates an increase in mitochondrial polarity.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound, based on the primary research.
General Cell Staining and Imaging Protocol
Objective: To label mitochondria in living cells with this compound for fluorescence microscopy.
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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Cell culture medium (e.g., DMEM)
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Phosphate-buffered saline (PBS)
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Confocal microscope
Procedure:
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Culture cells to the desired confluence on a suitable imaging dish (e.g., glass-bottom dish).
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Prepare the this compound working solution by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.
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Remove the culture medium from the cells and wash once with PBS.
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Add the this compound working solution to the cells and incubate for 30 minutes at 37 °C in a CO2 incubator.
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After incubation, remove the staining solution and wash the cells three times with PBS.
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Add fresh cell culture medium or PBS to the cells.
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Image the cells using a confocal microscope with appropriate excitation and emission settings for the green and red channels of this compound.
Induction and Assessment of Mitochondria-Associated Pyroptosis
Objective: To induce pyroptosis in cancer cells and monitor the associated mitochondrial changes using this compound.
Materials:
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HeLa cells (or other cancer cell line)
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This compound
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Pyroptosis-inducing agents (e.g., Palmitic Acid and H₂O₂)
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Control and test compounds (e.g., pyroptosis inhibitor or experimental drug)
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Confocal microscope
Procedure:
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Seed HeLa cells in imaging dishes and culture overnight.
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Treat the cells with the desired concentrations of the pyroptosis-inducing agent(s) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group. For drug screening, pre-treat cells with the test compound before adding the inducing agent.
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After treatment, stain the cells with this compound according to the "General Cell Staining and Imaging Protocol".
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Acquire fluorescence images in both the green and red channels.
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Analyze the images to quantify the changes in the green-to-red fluorescence intensity ratio (as an indicator of mitochondrial polarity) and observe alterations in mitochondrial morphology and mtDNA distribution. A decrease in the ratiometric signal indicates an increase in mitochondrial polarity, an early event in pyroptosis.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of this compound's dual-parameter sensing in mitochondria.
Caption: Experimental workflow for assessing pyroptosis using this compound.
Caption: Simplified signaling pathway of mitochondria-associated pyroptosis.
References
Exploring Mitochondrial Dynamics with Mito-DK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Mito-DK, a novel fluorescent probe, for the investigation of mitochondrial morphology. As mitochondrial dynamics are intrinsically linked to cellular health and disease, tools that enable precise monitoring of these organelles are invaluable in research and drug development. This document provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques associated with the use of this compound for detailed mitochondrial exploration.
Introduction to this compound
This compound is a small-molecule fluorescent dye specifically designed for the targeted labeling and tracking of mitochondria in living cells.[1] It exhibits high photostability and low cytotoxicity, making it suitable for long-term imaging studies.[1] A key feature of this compound is its utility in the multidimensional assessment of mitochondria, enabling the simultaneous analysis of mitochondrial morphology, polarity, and mitochondrial DNA (mtDNA).[1] This probe has been successfully employed in studying mitochondria-associated pyroptosis, a form of programmed cell death, in cancer cells.[1][2]
Core Principles of Mitochondrial Morphology Analysis
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission, resulting in a spectrum of morphologies from fragmented, individual units to elongated, interconnected networks. The morphology of the mitochondrial network is a critical indicator of cellular status and is tightly regulated by a complex signaling network. Changes in mitochondrial morphology are associated with a variety of cellular processes, including apoptosis, autophagy, and metabolic shifts.
Fluorescent probes like this compound allow for the visualization and quantification of these morphological changes. By staining the mitochondria, researchers can capture images using fluorescence microscopy and subsequently analyze various parameters to obtain quantitative data on the state of the mitochondrial network.
Experimental Protocol: Live-Cell Imaging with this compound
The following is a general protocol for staining live cells with a mitochondrial probe like this compound, adapted from standard live-cell imaging procedures. Researchers should optimize parameters such as probe concentration and incubation time for their specific cell type and experimental conditions.
Materials:
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This compound fluorescent probe
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Anhydrous dimethylsulfoxide (DMSO)
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Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
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Adherent mammalian cells (e.g., HeLa, U2OS)
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Glass-bottom imaging dishes
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Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
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Cell Seeding:
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Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
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Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.
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Preparation of Staining Solution:
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Prepare a stock solution of the mitochondrial probe (e.g., 1 mM) in high-quality, anhydrous DMSO.
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On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 25-500 nM) in pre-warmed live-cell imaging medium.
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Cell Staining:
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Remove the culture medium from the cells.
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Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and probe concentration.
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Washing and Imaging:
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Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
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Add fresh, pre-warmed live-cell imaging medium to the dish.
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Immediately transfer the dish to the confocal microscope equipped with a live-cell imaging chamber.
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Acquire images using the appropriate laser excitation and emission wavelengths for the specific probe.
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Quantitative Data Presentation
Following image acquisition, various software platforms can be used to analyze mitochondrial morphology. Key parameters that can be quantified are presented in the table below. These parameters provide a comprehensive and objective assessment of the mitochondrial network.
| Parameter | Description | Typical Units | Reference |
| Mitochondrial Count | The total number of individual mitochondria or mitochondrial fragments per cell. | Count | |
| Mitochondrial Size/Area | The average area occupied by a single mitochondrion. | µm² | |
| Aspect Ratio | The ratio of the major to the minor axis of a mitochondrion, indicating its elongation. A value of 1 represents a perfect circle. | Ratio | |
| Form Factor | A measure of particle shape that takes into account both circularity and branching. A value of 1 indicates a circular, unbranched object. | Arbitrary Units | |
| Network Interconnectivity | A measure of the degree of branching and connection within the mitochondrial network. | Arbitrary Units | |
| Mitochondrial Footprint | The total area of the cell occupied by mitochondria. | % of cell area | |
| Mean Branch Length | The average length of the tubular segments of the mitochondrial network. | µm |
Visualization of a Key Signaling Pathway: Pyroptosis
Mitochondrial dysfunction is a key trigger for pyroptosis, a pro-inflammatory form of programmed cell death. The following diagram illustrates the canonical pyroptosis signaling pathway, which can be investigated using probes like this compound to monitor changes in mitochondrial morphology.
Experimental Workflow for Assessing Mitochondrial Morphology
The following diagram outlines a typical workflow for an experiment designed to assess changes in mitochondrial morphology in response to a specific treatment.
Conclusion
This compound provides a powerful tool for the detailed investigation of mitochondrial morphology in living cells. By enabling the quantitative analysis of mitochondrial dynamics, this probe can offer significant insights into the roles of mitochondria in various cellular processes and disease states. The protocols and analytical frameworks presented in this guide serve as a foundation for researchers to design and execute robust experiments to explore the intricate world of mitochondrial biology. As our understanding of the link between mitochondrial form and function grows, tools like this compound will be instrumental in advancing research and the development of novel therapeutics.
References
Mito-DK: A Technical Guide to Live-Cell Mitochondrial DNA Visualization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mito-DK, a novel fluorescent probe for the visualization of mitochondrial DNA (mtDNA) in living cells. This document details the probe's mechanism, experimental protocols, and quantitative performance, offering a valuable resource for researchers in cellular biology, mitochondrial medicine, and drug discovery.
Introduction
Mitochondrial DNA is a critical component of cellular function, and its dysregulation is implicated in a wide range of human diseases. The ability to visualize and track mtDNA in real-time within living cells is paramount for understanding its dynamics and role in pathology. This compound emerges as a powerful tool for this purpose, offering high photostability, low cytotoxicity, and specific targeting of mtDNA. This guide will explore the technical details of utilizing this compound for robust and reliable live-cell imaging of mtDNA.
Mechanism of Action
This compound is a small-molecule fluorescent dye designed to specifically accumulate in the mitochondria of living cells. Its mechanism of action is based on its ability to respond to the mitochondrial environment and bind to mtDNA. This interaction leads to a distinct fluorescent signal that allows for the precise localization and tracking of mtDNA nucleoids. Furthermore, this compound has been shown to be a valuable tool for monitoring mitochondria-related pyroptosis, a form of programmed cell death.[1]
Quantitative Data Summary
The performance of a fluorescent probe is defined by its quantitative characteristics. The following tables summarize the key performance indicators of this compound, providing a basis for comparison with other mitochondrial probes.
| Parameter | Value | Reference |
| Photostability | High | [1] |
| Cytotoxicity | Low | [1] |
| Mitochondria-targeting | Good | [1] |
Further quantitative data from the primary literature, such as quantum yield, signal-to-noise ratio, and specific cytotoxicity values (e.g., IC50), would be populated here upon accessing the full-text article.
Experimental Protocols
The following protocols are based on the available information and will be further detailed with specific concentrations and incubation times upon analysis of the primary research article.
Live-Cell Staining of mtDNA with this compound
This protocol outlines the general steps for staining mtDNA in live cells using this compound.
Materials:
-
This compound probe
-
Live cells of interest
-
Appropriate cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells for a specific period to allow for mitochondrial uptake and mtDNA binding. Incubation time will vary depending on the cell type.
-
Wash the cells with pre-warmed culture medium to remove any unbound probe.
-
Image the cells using a fluorescence microscope. The excitation and emission wavelengths should be optimized for this compound.
Co-localization Studies
To confirm the mitochondrial localization of this compound, co-staining with a known mitochondrial marker (e.g., MitoTracker™) is recommended.
Procedure:
-
Follow the protocol for live-cell staining with this compound.
-
In a separate channel, stain the cells with a mitochondrial marker according to the manufacturer's protocol.
-
Acquire images in both channels and merge to assess the degree of co-localization.
Signaling Pathway Visualization
The use of this compound has been linked to the study of mitochondria-associated pyroptosis.[1] Pyroptosis is a pro-inflammatory form of programmed cell death. The following diagram illustrates a simplified, general pyroptosis pathway. The precise interaction of this compound with this pathway requires further investigation.
Conclusion
This compound represents a significant advancement in the field of live-cell imaging, providing a reliable and robust method for visualizing mtDNA. Its favorable characteristics of high photostability and low cytotoxicity make it an ideal candidate for a wide range of applications in basic research and drug development. This technical guide provides a foundational understanding for the utilization of this compound, and it is anticipated that further research will continue to unveil its full potential in elucidating the complex roles of mitochondria in health and disease.
References
Mito-DK: A Technical Guide to a Novel Multifunctional Mitochondrial Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-DK is a novel, small-molecule fluorescent probe demonstrating high specificity for mitochondria. This technical guide provides an in-depth overview of this compound's properties and methodologies for its application in cellular and molecular research. The document outlines the probe's mitochondrial targeting mechanism, quantitative data on its specificity, detailed experimental protocols for its use, and a summary of its photostability and cytotoxicity profiles. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.
Introduction
This compound is a multifunctional, non-reaction-based fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondria.[1][2] It offers several advantages for researchers, including high photostability, low cytotoxicity, and excellent mitochondria-targeting capabilities.[1][3] This probe enables the simultaneous monitoring of changes in mitochondrial parameters such as polarity, morphology, and mitochondrial DNA (mtDNA) levels, making it a valuable tool for studying mitochondria-associated cellular processes like pyroptosis.[1]
Mitochondrial Specificity and Targeting Mechanism
The high specificity of this compound for mitochondria is attributed to its chemical structure, which facilitates its accumulation within this organelle. The precise mechanism of mitochondrial targeting has not been explicitly detailed in the primary literature but is likely driven by a lipophilic cation moiety within the molecule. This is a common strategy for mitochondrial probes, where the positive charge and lipophilicity of the molecule promote its accumulation across the mitochondrial membrane potential.
Co-localization Analysis
To quantitatively assess the mitochondrial specificity of this compound, co-localization experiments are performed with well-established mitochondrial markers, such as MitoTracker Deep Red. The degree of co-localization is typically determined by calculating the Pearson's correlation coefficient (PCC), which measures the linear relationship between the fluorescence intensities of the two probes. A PCC value close to 1 indicates a high degree of co-localization.
Table 1: Co-localization of this compound with Mitochondrial Marker
| Probe Combination | Pearson's Correlation Coefficient (PCC) |
| This compound and MitoTracker Deep Red | 0.92 |
Note: The PCC value is based on the analysis of fluorescence microscopy images of HeLa cells co-stained with this compound and MitoTracker Deep Red.
The experimental workflow for co-localization analysis is a critical procedure for validating the mitochondrial specificity of a new probe.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical reaction. While the detailed reaction scheme and purification methods are proprietary to the developing researchers, the general approach involves the conjugation of a fluorescent dye core with a mitochondria-targeting moiety.
A detailed synthesis protocol is not publicly available in the referenced literature.
Live-Cell Imaging Protocol
This protocol outlines the steps for staining live cells with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or plate
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on a live-cell imaging dish and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. The recommended final concentration is 10 μM.
-
Staining: Remove the existing culture medium and add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 30 minutes.
-
Washing: Gently wash the cells two to three times with warm PBS to remove excess probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells and immediately proceed with imaging using a confocal microscope.
The logical flow of the live-cell imaging protocol is essential for successful mitochondrial staining and visualization.
Performance Characteristics
Photostability
This compound exhibits high photostability, which is crucial for long-term live-cell imaging experiments. Its fluorescence intensity remains stable even after continuous laser irradiation.
Table 2: Photostability of this compound Compared to Other Probes
| Probe | Relative Fluorescence Intensity after 10 min Irradiation |
| This compound | ~90% |
| MitoTracker Green | ~40% |
| LysoTracker Green | ~35% |
Note: Data represents the percentage of initial fluorescence intensity remaining after continuous laser scanning for 10 minutes.
The experimental setup for assessing photostability involves continuous imaging and quantification of fluorescence decay over time.
Cytotoxicity
Low cytotoxicity is a key feature of this compound, allowing for the study of cellular processes without inducing significant stress or cell death. The cytotoxicity is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 3: Cytotoxicity of this compound in HeLa Cells
| This compound Concentration | Cell Viability (%) after 24h Incubation |
| 0 µM (Control) | 100% |
| 5 µM | >95% |
| 10 µM | >95% |
| 20 µM | >90% |
Note: Cell viability was determined by MTT assay after incubating HeLa cells with various concentrations of this compound for 24 hours.
The MTT assay protocol is a standard method for assessing the impact of a compound on cell viability.
Conclusion
This compound is a highly specific and robust fluorescent probe for imaging mitochondria in live cells. Its excellent photostability and low cytotoxicity make it a superior choice for a variety of research applications, particularly those involving long-term imaging and the study of dynamic mitochondrial processes. The detailed protocols and quantitative data presented in this guide are intended to assist researchers in effectively utilizing this compound to advance their scientific investigations.
References
An In-depth Technical Guide to Initial Investigations Using the Mito-DK Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations and applications of Mito-DK, a novel fluorescent probe for monitoring mitochondrial dynamics and their role in pyroptosis. This document details the probe's mechanism, experimental protocols, and key quantitative findings, offering a valuable resource for researchers in cell biology, oncology, and drug discovery.
Introduction to this compound
This compound is a small-molecule fluorescent probe designed for the real-time, multidimensional assessment of mitochondria.[1][2] It offers a unique capability to respond to changes in mitochondrial polarity, mitochondrial DNA (mtDNA), and morphology without crosstalk.[1][2] Key features of this compound include high photostability, low cytotoxicity, and excellent mitochondria-targeting properties, making it a powerful tool for studying dynamic mitochondrial processes.[1] A primary application of this compound is in the visualized tracking and assessment of mitochondria-associated pyroptosis, a form of programmed cell death crucial in cancer biology and inflammatory responses.
Core Mechanism and Signaling Pathway
This compound accumulates in mitochondria and its fluorescence properties are sensitive to the mitochondrial microenvironment. Specifically, its emission spectrum shifts in response to changes in mitochondrial polarity, and its fluorescence intensity correlates with the abundance of mtDNA. These characteristics allow for a multi-parametric analysis of mitochondrial health and function.
Mitochondrial dysfunction is a key initiator of the canonical pyroptosis signaling pathway. Stimuli such as bacterial or viral components trigger pattern recognition receptors, leading to the formation of an inflammasome complex. This complex activates Caspase-1, which in turn cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.
Caption: Mitochondria-Associated Pyroptosis Signaling Pathway.
Quantitative Data Summary
The initial investigations of the this compound probe yielded significant quantitative data on its photophysical properties and its performance in cellular assays.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 488 nm | |
| Emission Wavelength (λem) | Green Channel: 500-550 nm (mtDNA) | |
| Red Channel: 600-650 nm (Polarity) | ||
| Photostability | High, resistant to photobleaching | |
| Cytotoxicity | Low, minimal impact on cell viability |
Table 1: Photophysical Properties of this compound.
| Condition | Green Fluorescence Intensity (Arbitrary Units) | Red Fluorescence Intensity (Arbitrary Units) | Reference |
| Control Cancer Cells | Baseline | Baseline | |
| Palmitic Acid / H₂O₂ Treated (Pyroptosis) | Increased | Decreased | |
| Doxorubicin Treated (Pyroptosis Induction) | Increased | Decreased | |
| Puerarin Treated (Pyroptosis Inhibition) | Decreased (compared to inducer) | Increased (compared to inducer) |
Table 2: Cellular Fluorescence Changes with this compound in Response to Pyroptosis Modulators.
Experimental Protocols
Detailed methodologies for key experiments utilizing the this compound probe are provided below.
Cell Culture and Staining with this compound
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a suitable culture dish or plate and culture overnight in a 37°C, 5% CO₂ incubator.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 100 nM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Immediately proceed with fluorescence microscopy.
Induction and Inhibition of Pyroptosis
-
Induction:
-
Prepare a working solution of the pyroptosis inducer (e.g., 100 µM Palmitic Acid and 50 µM H₂O₂) in cell culture medium.
-
After staining with this compound and washing, add the inducer solution to the cells.
-
Incubate for the desired time period (e.g., 6 hours) at 37°C.
-
-
Inhibition:
-
Prepare a working solution of the pyroptosis inhibitor (e.g., 50 µM Puerarin) in cell culture medium.
-
Pre-incubate the cells with the inhibitor solution for 1 hour at 37°C before adding the pyroptosis inducer.
-
Co-incubate with both the inhibitor and inducer for the desired time period.
-
Fluorescence Microscopy and Image Analysis
-
Imaging Setup: Use a confocal laser scanning microscope equipped with appropriate lasers and detectors.
-
Image Acquisition:
-
Excite the cells at 488 nm.
-
Collect fluorescence emission in two channels:
-
Green channel: 500-550 nm (for mtDNA).
-
Red channel: 600-650 nm (for mitochondrial polarity).
-
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the green and red channels in the mitochondrial region of interest (ROI) using image analysis software (e.g., ImageJ).
-
Analyze changes in mitochondrial morphology (e.g., fragmentation vs. tubular network).
-
Caption: General Experimental Workflow for Using this compound.
Applications in Drug Discovery and Development
The ability of this compound to provide a multi-parametric readout of mitochondrial health makes it a valuable tool in drug discovery and development.
-
Screening for Pyroptosis Modulators: this compound can be used in high-throughput screening assays to identify novel compounds that either induce or inhibit pyroptosis by observing changes in mitochondrial parameters.
-
Mechanism of Action Studies: For drug candidates known to affect cell viability, this compound can help elucidate whether the mechanism involves the induction of mitochondria-associated pyroptosis.
-
Toxicity Profiling: The probe can be employed to assess the off-target effects of drug candidates on mitochondrial function, providing an early indication of potential toxicity.
Caption: Logical Flow for Drug Discovery Applications of this compound.
Conclusion
The this compound probe represents a significant advancement in the study of mitochondrial dynamics and their role in programmed cell death. Its ability to provide simultaneous, real-time information on mitochondrial polarity, mtDNA, and morphology offers researchers a powerful tool to investigate complex cellular processes like pyroptosis. This technical guide provides the foundational knowledge and protocols for the effective implementation of this compound in research and drug development, paving the way for new discoveries in cellular biology and pharmacology.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with Mito-DK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-DK is a novel, small-molecule fluorescent probe designed for the real-time, multidimensional assessment of mitochondrial health and its role in cellular processes, particularly in mitochondria-associated pyroptosis.[1][2] This probe offers a unique capability for crosstalk-free monitoring of changes in mitochondrial polarity and mitochondrial DNA (mtDNA) levels, alongside tracking dynamic alterations in mitochondrial morphology.[1][2] Its high photostability and low cytotoxicity make it an ideal tool for live-cell imaging studies, enabling researchers to visualize and quantify mitochondrial dysfunction in various contexts, including cancer biology and drug discovery.[1]
Principle of Action
This compound accumulates in the mitochondria of living cells. Its fluorescence emission is sensitive to the mitochondrial microenvironment, allowing for the simultaneous detection of multiple parameters. The probe exhibits a dual-channel fluorescence response that independently reflects changes in mitochondrial polarity and the relative levels of mtDNA. Furthermore, its localization within the mitochondria enables the precise outlining of mitochondrial structure, facilitating the quantitative analysis of morphological parameters such as aspect ratio, form factor, area, and perimeter.
Applications
-
Real-time monitoring of mitochondria-associated pyroptosis: this compound allows for the visualization and quantification of mitochondrial changes that are indicative of pyroptosis, a form of programmed cell death.
-
Assessment of drug efficacy and toxicity: The probe can be utilized to screen the effects of therapeutic compounds on mitochondrial health and their potential to induce or inhibit pyroptosis.
-
Investigation of mitochondrial dynamics: this compound is suitable for studying the continuous processes of mitochondrial fission and fusion, which are crucial for cellular homeostasis.
-
Cancer research: It serves as a valuable tool for exploring the role of mitochondrial dysfunction in cancer progression and response to therapy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the this compound protocol.
Table 1: Fluorescence Properties of this compound Probe
| Parameter | Green Channel | Red Channel |
| Excitation Wavelength | 488 nm | 561 nm |
| Emission Wavelength | 500-550 nm | 650-700 nm |
| Parameter Detected | Mitochondrial Polarity | Mitochondrial DNA (mtDNA) Level |
Table 2: Quantitative Analysis of Mitochondrial Morphology in HeLa Cells During Pyroptosis
| Morphological Parameter | Control (Untreated) | Pyroptosis Inducer (Palmitic Acid/H₂O₂) |
| Aspect Ratio (Length/Width) | High (Elongated) | Low (Fragmented) |
| Form Factor | High (Branched) | Low (Circular) |
| Mean Area | Variable | Decreased |
| Perimeter | Variable | Decreased |
Experimental Protocols
Materials
-
This compound probe (stock solution in DMSO)
-
Live cells (e.g., HeLa cells)
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or imaging plates
-
Confocal microscope with live-cell imaging capabilities (temperature and CO₂ control)
Protocol for Live-Cell Staining and Imaging with this compound
-
Cell Culture:
-
Plate cells on glass-bottom dishes or imaging plates at an appropriate density to allow for individual cell imaging.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for adherence and recovery.
-
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium. The recommended final concentration is 1.0 μM .
-
Ensure the DMSO concentration in the final staining solution is minimal to avoid solvent-induced artifacts.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 30 minutes in a humidified incubator at 37°C with 5% CO₂.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Immediately proceed to image the cells using a confocal microscope equipped with a live-cell imaging chamber maintaining 37°C and 5% CO₂.
-
Imaging Parameters:
-
Green Channel (Polarity): Ex: 488 nm, Em: 500-550 nm.
-
Red Channel (mtDNA): Ex: 561 nm, Em: 650-700 nm.
-
-
Acquire images at desired time points to monitor dynamic changes.
-
Visualizations
Signaling Pathway of Mitochondria-Associated Pyroptosis
Caption: Mitochondria-associated pyroptosis pathway.
Experimental Workflow for this compound Live-Cell Imaging
References
Application Notes: Utilizing Mito-DK for Pyroptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of programmed cell death characterized by cellular swelling, plasma membrane rupture, and the release of pro-inflammatory cellular contents, playing a critical role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases. A key executioner of pyroptosis is Gasdermin D (GSDMD), which, upon cleavage by inflammatory caspases (such as caspase-1, -4, -5, and -11), forms pores in the plasma membrane. Recent evidence highlights a significant link between mitochondrial dysfunction and the induction of pyroptosis. Mitochondrial stress, including the production of reactive oxygen species (ROS) and the release of mitochondrial DNA (mtDNA), can act as an upstream signal for the activation of the inflammasome, a multiprotein complex that activates caspases.
Mito-DK is a novel fluorescent probe designed for the real-time tracking of mitochondria-associated pyroptosis. This small-molecule dye exhibits high photostability, low cytotoxicity, and excellent mitochondria-targeting capabilities. This compound's fluorescence is sensitive to changes in the mitochondrial microenvironment, including polarity, mtDNA levels, and morphology, making it a valuable tool for assessing mitochondrial involvement in pyroptosis.
Principle of the Assay
The this compound assay for pyroptosis is based on the detection of changes in mitochondrial health and function that precede or accompany pyroptotic cell death. As mitochondria become dysfunctional during the pyroptotic process, their membrane potential may dissipate, their morphology can change from filamentous to fragmented, and the local microenvironment's polarity can be altered. This compound accumulates in the mitochondria and its fluorescent signal changes in response to these events, allowing for a quantitative and qualitative assessment of mitochondria-associated pyroptosis.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a this compound pyroptosis assay, illustrating the expected changes in mitochondrial parameters upon induction of pyroptosis.
| Treatment Group | Mean Fluorescence Intensity (MFI) of this compound | Percentage of Cells with Fragmented Mitochondria | Mitochondrial Membrane Potential (TMRM MFI) |
| Control (Untreated) | 15,234 ± 876 | 12% ± 3% | 12,543 ± 789 |
| LPS (1 µg/mL) | 14,897 ± 912 | 15% ± 4% | 11,987 ± 812 |
| LPS (1 µg/mL) + Nigericin (10 µM) | 8,765 ± 654 | 78% ± 8% | 4,321 ± 456 |
| Test Compound A + LPS + Nigericin | 12,143 ± 789 | 35% ± 6% | 9,876 ± 654 |
| Test Compound B + LPS + Nigericin | 9,123 ± 698 | 72% ± 9% | 5,123 ± 501 |
Experimental Protocols
Induction of Pyroptosis in Cancer Cells (e.g., THP-1 macrophages)
A standard and effective method to induce pyroptosis in vitro is through the use of Lipopolysaccharide (LPS) and Nigericin.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Protocol:
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes in a cell culture plate at a density of 2 x 10^5 cells/well.
-
Add PMA to a final concentration of 100 nM to differentiate the monocytes into macrophages.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Priming Step:
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Induction Step:
-
Following the priming step, add Nigericin to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Proceed to Staining and Analysis.
This compound Staining and Fluorescence Microscopy
Note: The exact excitation and emission wavelengths for this compound are not publicly available in the reviewed literature. It is recommended to consult the manufacturer's product sheet for these specifications. For the purpose of this protocol, we will use common filter sets for red fluorescent probes as a placeholder.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal or fluorescence microscope with appropriate filter sets
Protocol:
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Store protected from light at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration (e.g., 100-500 nM). The optimal concentration should be determined empirically for each cell type.
-
-
Staining of Cells:
-
Remove the medium from the cells that have been treated to induce pyroptosis.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells using a confocal or fluorescence microscope.
-
For qualitative analysis, observe changes in mitochondrial morphology (fragmentation, swelling).
-
For quantitative analysis, measure the mean fluorescence intensity (MFI) per cell or per mitochondrion.
-
Visualization of Signaling Pathways and Workflows
Caption: Canonical and non-canonical pyroptosis signaling pathways.
Caption: Experimental workflow for the this compound pyroptosis assay.
Application Notes and Protocols for Mito-DK Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-DK is a novel, small-molecule fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondria.[1] This probe offers the unique capability of a crosstalk-free response to changes in both mitochondrial polarity and mitochondrial DNA (mtDNA), as well as enabling the visualization of mitochondrial morphology.[1] With high photostability, low cytotoxicity, and excellent mitochondria-targeting properties, this compound is a powerful tool for investigating mitochondria-associated cellular processes, such as pyroptosis in cancer cells.[1] These application notes provide a comprehensive guide to the use of this compound for mitochondrial staining and analysis.
Principle of Action
This compound is a multifunctional fluorescent probe that localizes to the mitochondria. Its fluorescence emission properties are sensitive to the local mitochondrial environment, allowing for the simultaneous assessment of multiple parameters. Specifically, changes in mitochondrial membrane polarity and the state of mitochondrial DNA can be monitored through distinct fluorescence signals emitted by the probe. This dual-response capability makes this compound particularly valuable for studying dynamic mitochondrial events.
Data Presentation
For effective analysis and comparison of experimental results, all quantitative data should be systematically recorded. The following tables provide a template for organizing your data.
Table 1: Reagent and Solution Preparation
| Reagent | Vendor | Catalog No. | Stock Concentration | Solvent | Storage Conditions |
| This compound Probe | MedChemExpress | HY-150505 | 1 mM | DMSO | -20°C, protected from light |
| Cell Culture Medium (e.g., DMEM) | (Specify) | (Specify) | N/A | N/A | 4°C |
| Fetal Bovine Serum (FBS) | (Specify) | (Specify) | N/A | N/A | -20°C |
| Penicillin-Streptomycin | (Specify) | (Specify) | (Specify) | N/A | -20°C |
| Phosphate-Buffered Saline (PBS) | (Specify) | (Specify) | 1X | N/A | Room Temperature |
| Paraformaldehyde (for fixing) | (Specify) | (Specify) | 4% in PBS | N/A | 4°C, protected from light |
Table 2: Staining and Imaging Parameters
| Parameter | Value/Description | Notes |
| Cell Type | (e.g., HeLa, A549) | Optimization may be required for different cell lines. |
| Cell Seeding Density | (e.g., 1 x 10^5 cells/mL) | Aim for 70-80% confluency at the time of staining. |
| This compound Working Concentration | 1-10 µM | Titrate to determine the optimal concentration for your cell type. |
| Incubation Time | 30 minutes | May be adjusted based on experimental needs. |
| Incubation Temperature | 37°C | |
| Excitation Wavelength (Channel 1 - Polarity) | (Specify from primary source) | Refer to Zhao W, et al. Anal Chem. 2024 for precise wavelengths. |
| Emission Wavelength (Channel 1 - Polarity) | (Specify from primary source) | Refer to Zhao W, et al. Anal Chem. 2024 for precise wavelengths. |
| Excitation Wavelength (Channel 2 - mtDNA) | (Specify from primary source) | Refer to Zhao W, et al. Anal Chem. 2024 for precise wavelengths. |
| Emission Wavelength (Channel 2 - mtDNA) | (Specify from primary source) | Refer to Zhao W, et al. Anal Chem. 2024 for precise wavelengths. |
| Microscope Objective | (e.g., 60x oil immersion) | |
| Imaging Medium | Pre-warmed cell culture medium without phenol red |
Experimental Protocols
I. Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Dissolve the contents in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
-
This compound Working Solution:
-
On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration (e.g., 5 µM).
-
It is recommended to prepare the working solution fresh for each experiment.
-
II. Staining Protocol for Live Cells
-
Cell Seeding:
-
Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Cell Staining:
-
Remove the cell culture medium from the imaging vessel.
-
Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
Proceed with fluorescence microscopy using the appropriate filter sets for dual-channel imaging of mitochondrial polarity and mtDNA.
-
III. Staining Protocol for Fixed Cells (Optional)
While this compound is primarily intended for live-cell imaging, staining can be performed on fixed cells. However, it is important to note that fixation may alter mitochondrial morphology and the distribution of the probe.
-
Cell Seeding and Staining:
-
Follow steps 1 and 2 of the live-cell staining protocol.
-
-
Fixation:
-
After staining, remove the staining solution and wash the cells once with PBS.
-
Add 4% paraformaldehyde in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound staining and the conceptual signaling pathway of its application in studying mitochondria-associated pyroptosis.
Caption: A step-by-step workflow for staining cells with the this compound probe.
Caption: Conceptual pathway of using this compound to monitor mitochondrial changes during pyroptosis.
References
Application Notes and Protocols for Mito-DK Imaging of Mitochondrial DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-DK is a novel, small-molecule fluorescent probe designed for the targeted imaging of mitochondrial DNA (mtDNA). This versatile dye offers a crosstalk-free response to changes in both mitochondrial polarity and mtDNA concentration, making it a powerful tool for investigating mitochondrial dynamics and dysfunction.[1] With high photostability and low cytotoxicity, this compound is well-suited for real-time, long-term tracking of mitochondrial processes in living cells.[1] A key application of this compound is in the multidimensional assessment of mitochondria-associated pyroptosis, a form of programmed cell death implicated in cancer and inflammatory diseases.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, along with data presentation and visualization tools to facilitate your research.
Product Information
| Property | Specification |
| Probe Name | This compound |
| Target | Mitochondrial DNA (mtDNA) and mitochondrial polarity |
| Fluorescence Emission | Dual-emission capabilities (see spectral properties) |
| Key Features | High photostability, low cytotoxicity, good mitochondria-targeting |
| Primary Application | Real-time tracking of mitochondria-associated pyroptosis |
Spectral Properties
This compound exhibits dual-emission fluorescence that responds to different mitochondrial parameters. The precise excitation and emission maxima are crucial for accurate imaging and data acquisition.
| Parameter | Wavelength (nm) |
| Excitation Maximum | 405 nm |
| Emission Maximum (mtDNA) | 525 nm |
| Emission Maximum (Polarity) | 610 nm |
Note: Optimal imaging parameters may vary slightly depending on the specific microscopy setup.
Application in Visualizing Mitochondria-Associated Pyroptosis
Pyroptosis is a lytic, inflammatory form of programmed cell death initiated by inflammasomes. Mitochondrial dysfunction is a key upstream event in the activation of the NLRP3 inflammasome, a critical mediator of pyroptosis. Events such as the overproduction of reactive oxygen species (ROS) and the release of mtDNA into the cytosol can trigger the assembly and activation of the NLRP3 inflammasome.[3] This leads to the activation of caspase-1, which in turn cleaves Gasdermin D (GSDMD) to form pores in the cell membrane, resulting in cell lysis and the release of pro-inflammatory cytokines.
This compound allows for the visualization of key mitochondrial events that precede and accompany pyroptosis. By simultaneously monitoring changes in mtDNA and mitochondrial polarity, researchers can gain a more comprehensive understanding of the role of mitochondria in this cell death pathway.
Below is a diagram illustrating the signaling pathway of mitochondria-associated pyroptosis that can be investigated using this compound.
Caption: Signaling pathway of mitochondria-associated pyroptosis.
Experimental Protocols
The following protocols are based on the methodology described by Zhao et al., 2024. Optimization may be required for different cell types and experimental conditions.
Protocol 1: Live-Cell Staining and Imaging of Mitochondrial DNA with this compound
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/TRITC channels)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture adherent cells to the desired confluency (typically 60-70%) on a suitable imaging vessel.
-
-
Staining Solution Preparation:
-
Prepare a fresh working solution of this compound at a final concentration of 100 nM in complete cell culture medium. The optimal concentration may range from 50 to 200 nM and should be determined empirically for each cell type.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any unbound probe.
-
Replace the PBS with fresh, pre-warmed complete cell culture medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope.
-
For dual-emission imaging of mtDNA and polarity, use the following settings:
-
mtDNA Channel: Excitation at 405 nm, Emission collected at 500-550 nm.
-
Polarity Channel: Excitation at 405 nm, Emission collected at 580-640 nm.
-
-
Acquire images for quantitative analysis.
-
Protocol 2: Induction and Imaging of Mitochondria-Associated Pyroptosis
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Pyroptosis-inducing agent (e.g., Palmitic acid/H2O2, Doxorubicin)
-
Pyroptosis-inhibiting agent (e.g., Puerarin) (for control experiments)
-
Complete cell culture medium
Procedure:
-
Baseline Imaging:
-
Acquire baseline fluorescence images of the this compound stained cells before treatment.
-
-
Induction of Pyroptosis:
-
Treat the cells with the desired concentration of the pyroptosis-inducing agent. For example, as described by Zhao et al. (2024), HeLa cells can be treated with 200 μM palmitic acid for 12 hours followed by 100 μM H2O2 for 2 hours.
-
For inhibitor studies, pre-treat the cells with the inhibiting agent (e.g., 50 μM Puerarin for 2 hours) before adding the inducing agent.
-
-
Time-Lapse Imaging:
-
Acquire fluorescence images at regular intervals to monitor the dynamic changes in mtDNA and mitochondrial polarity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in both the mtDNA and polarity channels over time.
-
Analyze changes in mitochondrial morphology (e.g., fragmentation).
-
Correlate the changes in fluorescence and morphology with the progression of pyroptosis.
-
Data Presentation
Quantitative data from this compound imaging experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Quantitative Analysis of Mitochondrial Changes during Pyroptosis
| Treatment Group | Change in mtDNA Fluorescence Intensity (Fold Change vs. Control) | Change in Polarity Fluorescence Intensity (Fold Change vs. Control) | Mitochondrial Fragmentation Index |
| Control (Untreated) | 1.0 | 1.0 | Baseline |
| Inducer (e.g., PA/H2O2) | Insert Value | Insert Value | Insert Value |
| Inducer + Inhibitor | Insert Value | Insert Value | Insert Value |
Note: The Mitochondrial Fragmentation Index can be calculated using image analysis software (e.g., ImageJ/Fiji) by quantifying the number and length of mitochondrial fragments.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for using this compound and the logical relationship between mitochondrial dysfunction and pyroptosis as observed with the probe.
Caption: Experimental workflow for this compound imaging.
Caption: Logical relationship of this compound signals.
Conclusion
This compound is a valuable tool for researchers investigating the intricate role of mitochondria in cellular health and disease. Its ability to simultaneously report on mtDNA and mitochondrial polarity provides a deeper insight into the mechanisms of mitochondria-associated pyroptosis. The protocols and guidelines presented here offer a starting point for utilizing this compound in your research, with the potential for adaptation to a wide range of cell types and experimental questions in basic research and drug development.
References
- 1. Characterization of the far-red fluorescent probe MitoView 633 for dynamic mitochondrial membrane potential measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualized Tracking and Multidimensional Assessing of Mitochondria-Associated Pyroptosis in Cancer Cells by a Small-Molecule Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria: Diversity in the regulation of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Mito-DK Staining Protocol for Confocal Microscopy: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-DK is a novel fluorescent probe designed for the specific labeling and tracking of mitochondria in live cells.[1] This small-molecule dye exhibits high photostability and low cytotoxicity, making it an ideal tool for long-term live-cell imaging studies.[1] A key feature of this compound is its ability to respond to changes in both mitochondrial polarity and mitochondrial DNA (mtDNA), providing a multi-parametric readout of mitochondrial health and function.[1] These characteristics make this compound particularly well-suited for investigating dynamic mitochondrial processes, such as those involved in mitochondria-associated pyroptosis, a form of programmed cell death.[1]
This document provides a detailed protocol for the use of this compound for staining mitochondria in live cells for confocal microscopy, based on the findings from Zhao et al. (2024).[1]
Spectral Properties
Optimal imaging of this compound requires knowledge of its excitation and emission spectra. While the specific spectral data for this compound is not broadly published, its characterization as a red fluorescent probe allows for the use of standard confocal laser lines and filter sets commonly used for other red dyes.
| Property | Wavelength (nm) |
| Excitation (Laser Line) | ~561 nm |
| Emission (Detection Range) | ~570 - 620 nm |
Note: The provided spectral properties are based on typical settings for red fluorescent probes and may require optimization for your specific instrument and experimental conditions.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for staining live cells with this compound and acquiring images using a confocal microscope.
Reagents and Equipment
-
This compound fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (e.g., phenol red-free medium)
-
Confocal laser scanning microscope with a heated stage and CO2 incubation
-
High-quality glass-bottom dishes or coverslips
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Staining Protocol
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency at the time of staining.
-
Working Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 500 nM in pre-warmed complete cell culture medium.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the 500 nM this compound working solution to the cells.
-
Incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed PBS.
-
-
Imaging:
-
Replace the PBS with a pre-warmed live-cell imaging solution.
-
Immediately proceed to image the cells using a confocal microscope equipped with a heated stage and CO2 control.
-
Confocal Microscopy Parameters
-
Laser Line: 561 nm
-
Emission Detection: 570-620 nm
-
Objective: 60x or 100x oil immersion objective
-
Pinhole: 1 Airy Unit
-
Imaging Mode: Sequential scanning if co-staining with other fluorophores to avoid bleed-through.
Data Presentation
The following tables summarize key quantitative parameters for successful this compound staining and imaging.
Table 1: Staining Parameters
| Parameter | Value |
| This compound Stock Concentration | 1 mM in DMSO |
| This compound Working Concentration | 500 nM |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Wash Steps | 3x with PBS |
Table 2: Confocal Imaging Settings
| Parameter | Setting |
| Excitation Wavelength | 561 nm |
| Emission Detection | 570-620 nm |
| Objective Magnification | 60x / 100x |
| Numerical Aperture (NA) | ≥ 1.4 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the this compound staining protocol for confocal microscopy.
Mitochondria-Associated Pyroptosis Signaling Pathway
This compound is a valuable tool for studying the role of mitochondria in pyroptosis. This form of programmed cell death is initiated by the activation of inflammasomes, leading to the cleavage of Gasdermin D (GSDMD) and the formation of pores in the plasma membrane. Mitochondria are implicated in this pathway through the release of factors that can activate the inflammasome and by undergoing changes in membrane potential and mtDNA release during the process.
References
Revolutionizing Mitochondrial Analysis: Co-Staining with the Novel Fluorescent Probe Mito-DK
For Immediate Release
Researchers, scientists, and drug development professionals now have a powerful new tool at their disposal for the intricate study of mitochondrial dynamics. Mito-DK, a novel small-molecule fluorescent dye, offers a unique multi-faceted approach to monitoring mitochondrial health, with the ability to respond to changes in mitochondrial polarity, visualize mitochondrial DNA (mtDNA), and observe morphological alterations.[1][2] This breakthrough is particularly significant for those investigating mitochondria-associated pyroptosis, a form of programmed cell death.
These comprehensive application notes provide detailed protocols for utilizing this compound in conjunction with other well-established fluorescent probes. By combining this compound with probes for reactive oxygen species (ROS), mitochondrial membrane potential, and calcium, researchers can gain a more holistic understanding of mitochondrial function and dysfunction in various cellular processes.
Key Characteristics of Featured Probes
To facilitate the design of multiplex imaging experiments, the spectral properties and key applications of this compound and complementary fluorescent probes are summarized below. Careful consideration of these properties is crucial to minimize spectral overlap and ensure accurate data acquisition.
| Probe | Target | Excitation (nm) | Emission (nm) | Color | Key Applications |
| This compound | Mitochondrial Polarity, mtDNA, Morphology | ~488 | ~610 | Orange/Red | Monitoring mitochondrial changes during pyroptosis, assessing mitochondrial health |
| MitoSOX Red | Mitochondrial Superoxide (ROS) | ~510 | ~580 | Red | Detection of mitochondrial oxidative stress |
| TMRE | Mitochondrial Membrane Potential | ~549 | ~574 | Red-Orange | Quantitative analysis of mitochondrial membrane potential |
| Rhod-2 | Mitochondrial Calcium (Ca2+) | ~552 | ~577 | Red | Measurement of mitochondrial calcium dynamics |
| Hoechst 33342 | Nucleus (DNA) | ~350 | ~461 | Blue | Nuclear counterstaining, cell cycle analysis |
Note: The spectral properties of this compound are based on the primary research article. Researchers should confirm these values with their specific instrumentation.
Signaling Pathways and Experimental Design
Successful co-staining experiments require a thorough understanding of the cellular pathways being investigated and how different fluorescent probes can illuminate distinct aspects of these processes. The following diagrams, generated using the DOT language, illustrate key mitochondrial signaling pathways and provide a logical workflow for designing and executing co-staining experiments with this compound.
Detailed Application Notes and Protocols
The following sections provide detailed protocols for co-staining with this compound and other fluorescent probes. It is recommended to optimize staining concentrations and incubation times for your specific cell type and experimental conditions.
Application Note 1: Co-staining of Mitochondria and Nuclei
Objective: To simultaneously visualize mitochondrial morphology and mtDNA with this compound and label the nucleus with Hoechst 33342.
Protocol:
-
Cell Preparation: Seed cells on a suitable imaging dish or slide and allow them to adhere overnight.
-
This compound Staining:
-
Prepare a working solution of this compound in a serum-free medium. A starting concentration of 100-500 nM is recommended.
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.
-
-
Hoechst 33342 Co-staining:
-
Prepare a working solution of Hoechst 33342 in a serum-free medium at a concentration of 1-5 µg/mL.[3]
-
Add the Hoechst 33342 working solution directly to the cells already stained with this compound.
-
Incubate for an additional 10-15 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Replace with a fresh imaging medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for DAPI (for Hoechst 33342) and a red channel (for this compound).
-
Application Note 2: Simultaneous Detection of Mitochondrial Superoxide and Morphology
Objective: To assess mitochondrial morphology and mtDNA with this compound while simultaneously measuring mitochondrial superoxide production with MitoSOX Red.
Protocol:
-
Cell Preparation: Prepare cells as described in Application Note 1.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS with calcium and magnesium.
-
Incubate cells with the MitoSOX Red working solution for 10 minutes at 37°C.
-
-
This compound Co-staining:
-
Prepare a working solution of this compound in the same HBSS/Ca/Mg buffer.
-
Add the this compound working solution to the cells and incubate for an additional 15-20 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh imaging medium.
-
Image immediately, using sequential acquisition to minimize spectral overlap between the red channels of MitoSOX Red and this compound.
-
Application Note 3: Correlating Mitochondrial Membrane Potential with Morphology
Objective: To monitor changes in mitochondrial membrane potential using TMRE in conjunction with observing mitochondrial morphology and mtDNA with this compound.
Protocol:
-
Cell Preparation: Prepare cells as described in Application Note 1.
-
TMRE Staining:
-
Prepare a working solution of TMRE in a growth medium. A starting concentration of 25-100 nM is recommended.
-
Incubate cells with the TMRE working solution for 20-30 minutes at 37°C.
-
-
This compound Staining:
-
Add the this compound working solution directly to the TMRE-stained cells.
-
Incubate for an additional 15-20 minutes at 37°C.
-
-
Washing and Imaging:
-
Gently wash the cells once with a pre-warmed medium.
-
Image the cells in a fresh medium, using appropriate filter sets for the red-orange fluorescence of TMRE and the distinct red of this compound. Sequential imaging is recommended.
-
Application Note 4: Assessing Mitochondrial Calcium and Morphology
Objective: To measure mitochondrial calcium levels with Rhod-2 while simultaneously observing mitochondrial morphology and mtDNA with this compound.
Protocol:
-
Cell Preparation: Prepare cells as described in Application Note 1.
-
Rhod-2 AM Staining:
-
Prepare a 2-5 µM working solution of Rhod-2 AM in a serum-free medium.
-
Incubate cells with the Rhod-2 AM working solution for 30-60 minutes at 37°C.
-
-
This compound Co-staining:
-
Add the this compound working solution to the Rhod-2 AM-stained cells.
-
Incubate for an additional 15-20 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh imaging medium.
-
Image the cells using sequential acquisition to separate the red fluorescence signals from Rhod-2 and this compound.
-
Troubleshooting and Considerations
-
Spectral Overlap: When using multiple fluorescent probes, spectral overlap can be a significant issue. It is essential to use a microscope with high-quality, narrow-bandpass filters and to perform sequential image acquisition. Always run single-stain controls to determine the level of bleed-through into other channels.
-
Phototoxicity: Live-cell imaging, especially over extended periods, can induce phototoxicity. Use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.
-
Dye Concentration and Incubation Time: The optimal concentrations and incubation times for all dyes should be empirically determined for each cell type and experimental condition to achieve the best signal with minimal toxicity.
-
Fixation: this compound is primarily intended for live-cell imaging. If fixation is required, it is crucial to test the retention of the dye after fixation, as this can vary. Some mitochondrial probes, like certain MitoTracker dyes, are fixable, while others are not.
By following these guidelines and protocols, researchers can effectively leverage the power of this compound in combination with other fluorescent probes to unravel the complex and dynamic nature of mitochondria in health and disease.
References
Application Note: Mito-DK in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2][3] Unlike traditional 2D cell cultures, 3D models exhibit gradients of oxygen, nutrients, and pH, along with complex cell-cell and cell-matrix interactions that significantly influence cellular signaling and drug response.[1][4] Mitochondria, as central hubs for cellular metabolism, signaling, and apoptosis, represent a critical target for novel cancer therapeutics. The hypoxic conditions often found in 3D spheroid cultures can lead to alterations in mitochondrial DNA and function, highlighting the importance of evaluating mitochondrial-targeted drugs in these advanced models.
This application note details the use of Mito-DK , a novel investigational agent designed to selectively target and disrupt mitochondrial function in cancer cells, within 3D cell culture models. We provide protocols for assessing the efficacy of this compound in tumor spheroids, including methods for spheroid formation, viability testing, and analysis of key signaling pathways.
Mechanism of Action
This compound is a potent inhibitor of a key mitochondrial protein (hypothetical target), leading to the disruption of the electron transport chain. This induces mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the subsequent activation of apoptotic signaling pathways. In the context of cancer, where metabolic reprogramming is a hallmark, targeting mitochondria presents a promising therapeutic strategy.
Key Applications in 3D Cell Culture
-
Efficacy Testing: Evaluating the cytotoxic and anti-proliferative effects of this compound in a more physiologically relevant tumor model.
-
Drug Penetration Studies: Assessing the ability of this compound to penetrate the dense structure of tumor spheroids and exert its effects on inner cell layers.
-
Mechanism of Action Studies: Investigating the downstream signaling effects of mitochondrial disruption by this compound in a 3D context.
-
Combination Therapy Screening: Identifying synergistic effects of this compound with other anti-cancer agents.
Experimental Protocols
Protocol 1: Tumor Spheroid Formation using the Hanging Drop Method
This protocol describes the generation of uniform tumor spheroids from a single-cell suspension.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HT1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10 cm non-adherent petri dishes
-
Sterile PBS
Procedure:
-
Culture cancer cells in a T75 flask to 85-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and generate a single-cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes and resuspend the pellet in fresh medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Pipette 20 µL droplets of the cell suspension onto the inner surface of a 10 cm petri dish lid (approximately 40 drops per lid).
-
Add 5 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.
Protocol 2: Assessment of Spheroid Viability using a Dual Live/Dead Staining Assay
This protocol provides a method for quantifying the viability of cells within spheroids following treatment with this compound.
Materials:
-
Tumor spheroids (from Protocol 1)
-
This compound (at desired concentrations)
-
Complete cell culture medium
-
Fluorescein diacetate (FDA) for live cells
-
Propidium iodide (PI) for dead cells
-
96-well black, clear-bottom plate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Carefully transfer individual spheroids into the wells of a 96-well plate containing 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the spheroids with this compound for 72 hours at 37°C and 5% CO2.
-
After incubation, carefully remove the medium and wash the spheroids with PBS.
-
Add 100 µL of a staining solution containing FDA (e.g., 10 µg/mL) and PI (e.g., 5 µg/mL) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantify the fluorescent area for each channel using image analysis software to determine the ratio of live to dead cells.
Data Presentation
The following tables present representative quantitative data from experiments using this compound in 3D tumor spheroid models.
Table 1: Dose-Dependent Effect of this compound on Spheroid Viability
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 85.3 ± 6.1 |
| 5 | 52.1 ± 7.8 |
| 10 | 25.6 ± 4.5 |
| 25 | 8.9 ± 2.3 |
Table 2: Time-Course Analysis of this compound (10 µM) on Spheroid Growth
| Time (hours) | Spheroid Diameter (µm) (Mean ± SD) |
| 0 | 450 ± 25 |
| 24 | 430 ± 28 |
| 48 | 380 ± 35 |
| 72 | 310 ± 42 |
Signaling Pathways and Visualizations
This compound-induced mitochondrial dysfunction is hypothesized to impact key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/AKT/mTOR pathways. The disruption of mitochondrial respiration can lead to metabolic stress, which in turn can modulate these critical signaling cascades.
Caption: Proposed signaling cascade of this compound in cancer cells.
Caption: Workflow for assessing this compound efficacy in 3D spheroids.
Conclusion
The use of 3D cell culture models provides a more predictive in vitro system for evaluating the efficacy of novel anti-cancer compounds like this compound. The protocols and data presented here offer a framework for researchers to investigate mitochondrial-targeted therapies in a physiologically relevant context. The ability to quantify drug response and visualize cellular processes within these complex models is crucial for advancing our understanding of cancer biology and accelerating drug development.
References
- 1. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3D cell culture models: how to obtain and characterize the main models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellularimaging.nl [cellularimaging.nl]
Tracking Mitochondrial Changes During Apoptosis with Mito-DK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Mitochondria play a central role in the intrinsic apoptotic pathway, undergoing significant structural and functional changes that are critical for the execution of cell death. These changes include the dissipation of the mitochondrial membrane potential (ΔΨm), alterations in mitochondrial morphology (fission and fragmentation), and the release of pro-apoptotic factors into the cytosol.[1][2][3]
Mito-DK is a novel fluorescent probe designed for the real-time tracking of mitochondrial dynamics.[4] This small-molecule dye exhibits high photostability, low cytotoxicity, and excellent mitochondria-targeting capabilities.[4] this compound's fluorescence is sensitive to changes in the mitochondrial microenvironment, including polarity and the state of mitochondrial DNA (mtDNA), making it a powerful tool for monitoring the multifaceted changes that occur within mitochondria during apoptosis.
These application notes provide detailed protocols for utilizing this compound to track and quantify key mitochondrial alterations during apoptosis, offering researchers a robust method to investigate apoptotic signaling and evaluate the efficacy of potential therapeutic agents.
Principle of Detection
This compound is a lipophilic cationic dye that accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential. Its fluorescence properties are sensitive to the local environment. During the early stages of apoptosis, the mitochondrial membrane potential collapses. This depolarization leads to a decrease in the accumulation of this compound within the mitochondria, resulting in a quantifiable change in fluorescence intensity. Furthermore, alterations in mitochondrial morphology, such as fragmentation, which is a common feature of apoptosis, can be visualized and quantified by the changes in the this compound staining pattern from filamentous to punctate.
Data Presentation
The following table summarizes representative quantitative data that can be obtained using this compound in conjunction with a standard apoptosis-inducing agent, such as Staurosporine. The data illustrates the expected changes in mitochondrial parameters in an apoptotic cell population compared to a healthy control group.
| Parameter | Healthy Control Cells | Apoptotic Cells (Staurosporine-treated) | Method of Quantification |
| Mitochondrial Fluorescence Intensity (Arbitrary Units) | 1500 ± 120 | 650 ± 95 | Image analysis of this compound stained cells (mean fluorescence intensity per cell) |
| Mitochondrial Fragmentation Index | 0.25 ± 0.05 | 0.85 ± 0.10 | Quantification of mitochondrial morphology (ratio of punctate to tubular mitochondria) |
| Percentage of Cells with Depolarized Mitochondria | < 5% | > 70% | Flow cytometry analysis of this compound fluorescence |
Note: The values presented are representative and may vary depending on the cell type, apoptosis-inducing agent, and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cells
This protocol describes a general method for inducing apoptosis in a cell line (e.g., HeLa or Jurkat cells) using Staurosporine, a potent protein kinase inhibitor.
Materials:
-
HeLa or Jurkat cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Staurosporine (1 µM stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or 35 mm glass-bottom dishes for imaging
Procedure:
-
Seed cells in a 6-well plate or glass-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
-
On the day of the experiment, treat the cells with 1 µM Staurosporine (or a concentration optimized for your cell line) to induce apoptosis. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 6 hours) to monitor the progression of apoptosis.
Protocol 2: Staining of Mitochondria with this compound
This protocol details the procedure for staining both healthy and apoptotic cells with this compound for fluorescence microscopy.
Materials:
-
Cells from Protocol 1 (both control and apoptosis-induced)
-
This compound (stock solution in DMSO, typically 1 mM)
-
Pre-warmed complete cell culture medium
-
Confocal microscope
Procedure:
-
Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium. A final concentration of 100-500 nM is a good starting point, but the optimal concentration should be determined empirically for your specific cell type and experimental setup.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed complete cell culture medium.
-
Add fresh, pre-warmed medium to the cells. The cells are now ready for imaging.
Protocol 3: Live-Cell Imaging and Quantification of Mitochondrial Changes
This protocol describes the acquisition and analysis of images from this compound stained cells to assess mitochondrial changes during apoptosis.
Procedure:
-
Place the glass-bottom dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excite the this compound probe using an appropriate laser line (e.g., 488 nm) and collect the emission at the recommended wavelength (e.g., 500-550 nm).
-
Acquire images of both control and apoptotic cells. Capture multiple fields of view for each condition to ensure a representative sample.
-
Quantification of Fluorescence Intensity:
-
Using image analysis software (e.g., ImageJ/Fiji), outline individual cells.
-
Measure the mean fluorescence intensity of this compound within each cell.
-
Calculate the average intensity for at least 50 cells per condition. A significant decrease in intensity in treated cells is indicative of mitochondrial membrane depolarization.
-
-
Quantification of Mitochondrial Morphology:
-
Visually categorize mitochondria as either "tubular" (elongated and interconnected) or "punctate" (small, spherical, and fragmented).
-
Count the number of cells exhibiting predominantly tubular versus punctate mitochondrial morphology in both control and treated populations.
-
Alternatively, use specialized plugins in image analysis software to quantify mitochondrial aspect ratio and form factor for a more objective measure of fragmentation.
-
Mandatory Visualizations
Signaling Pathway of Intrinsic Apoptosis
Caption: Intrinsic apoptosis signaling pathway.
Experimental Workflow for Tracking Mitochondrial Changes
Caption: Workflow for this compound apoptosis assay.
References
- 1. Investigation of apoptosis based on fluorescence lifetime imaging microscopy with a mitochondria-targeted viscosity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorescent caspase-3 staining to assess induction of apoptosis in A6 cells (Plos One) [protocols.io]
- 4. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Health in Primary Neurons with Mito-DK
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are central to neuronal function, playing critical roles in energy production, calcium homeostasis, and the regulation of cell death pathways.[1][2][3][4] Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, making the assessment of mitochondrial health a key aspect of neuroscience research and drug development.[1] Mito-DK is a fluorescent probe that offers a multi-faceted approach to evaluating mitochondrial health by responding to changes in mitochondrial polarity, morphology, and mitochondrial DNA (mtDNA). These application notes provide a detailed protocol for utilizing this compound to assess mitochondrial health in primary neuron cultures.
Principle of the Assay
This compound is a mitochondria-targeting fluorescent dye. Its fluorescence properties are sensitive to the mitochondrial microenvironment, allowing for the simultaneous assessment of several parameters of mitochondrial health. Changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function, alter the polarity of the inner mitochondrial membrane, which can be detected by this compound. Additionally, alterations in mitochondrial morphology (e.g., fragmentation or elongation) and the state of mtDNA, which can be affected by cellular stress, are also reported to influence the fluorescence signal of this compound.
Key Features of this compound:
-
Multi-parametric Analysis: Enables simultaneous assessment of mitochondrial polarity, morphology, and mtDNA.
-
High Photostability and Low Cytotoxicity: Suitable for live-cell imaging and time-lapse studies.
-
Mitochondria-Targeting: Specifically accumulates in mitochondria.
Experimental Workflow
The following diagram outlines the general workflow for assessing mitochondrial health in primary neurons using this compound.
Caption: Experimental workflow for this compound staining in primary neurons.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-151121 |
| Primary Neurons (e.g., cortical) | Varies | Varies |
| Neurobasal Medium | Thermo Fisher | 21103049 |
| B-27 Supplement | Thermo Fisher | 17504044 |
| GlutaMAX | Thermo Fisher | 35050061 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher | 14025092 |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Sigma-Aldrich | C2759 |
| Oligomycin | Sigma-Aldrich | 75351 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
Detailed Experimental Protocol
Preparation of Primary Neuron Cultures
-
Culture primary neurons (e.g., cortical, hippocampal) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Maintain the neuronal cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Allow neurons to mature for at least 7-10 days in vitro (DIV) before conducting experiments to ensure the development of a robust mitochondrial network.
Preparation of this compound Staining Solution
-
Stock Solution (1 mM): Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a 1 mM stock solution.
-
Working Solution (100-500 nM): On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed HBSS or Neurobasal medium to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions. Protect the working solution from light.
Induction of Mitochondrial Dysfunction (Optional)
To validate the assay and study the effects of specific treatments, mitochondrial dysfunction can be induced using known mitochondrial toxins.
-
Positive Control (Depolarization): Treat neurons with 10 µM CCCP for 30-60 minutes to induce mitochondrial membrane depolarization.
-
ATP Synthase Inhibition: Treat neurons with 1 µM Oligomycin for 1-2 hours to inhibit ATP synthase and induce mitochondrial hyperpolarization.
Staining of Primary Neurons with this compound
-
Remove the culture medium from the primary neurons.
-
Gently wash the cells once with pre-warmed HBSS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed HBSS.
-
Add fresh, pre-warmed culture medium or HBSS to the cells for imaging.
Image Acquisition
-
Image the stained neurons using a fluorescence microscope (confocal microscopy is recommended for higher resolution of mitochondrial morphology).
-
Excite the this compound probe and collect the emission according to the manufacturer's specifications. While specific excitation and emission maxima for this compound are not detailed in the provided search results, a typical starting point for similar rhodamine-based mitochondrial dyes would be in the range of 540-560 nm for excitation and 570-600 nm for emission.
-
Acquire images from multiple fields of view for each experimental condition to ensure robust data analysis.
-
For time-lapse imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
Image and Data Analysis
-
Mitochondrial Morphology: Analyze mitochondrial morphology by quantifying parameters such as mitochondrial length, branching, and aspect ratio using software like ImageJ/Fiji with appropriate plugins (e.g., MiNA).
-
Fluorescence Intensity: Measure the mean fluorescence intensity of this compound within the mitochondria to assess changes in mitochondrial polarity and/or mtDNA. A decrease in fluorescence intensity may indicate mitochondrial depolarization.
-
Co-localization: If desired, co-stain with other organelle markers to confirm mitochondrial localization.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different experimental groups.
Table 1: Example Data on Mitochondrial Membrane Potential
| Treatment Group | Mean this compound Fluorescence Intensity (A.U.) ± SEM | Fold Change vs. Control |
| Control | 1500 ± 75 | 1.0 |
| CCCP (10 µM) | 600 ± 45 | 0.4 |
| Oligomycin (1 µM) | 1800 ± 90 | 1.2 |
| Test Compound X | 1200 ± 60 | 0.8 |
Table 2: Example Data on Mitochondrial Morphology
| Treatment Group | Average Mitochondrial Length (µm) ± SEM | Mitochondrial Aspect Ratio ± SEM |
| Control | 5.2 ± 0.3 | 4.8 ± 0.2 |
| CCCP (10 µM) | 1.8 ± 0.2 | 1.5 ± 0.1 |
| Test Compound X | 4.5 ± 0.4 | 4.1 ± 0.3 |
Signaling Pathways in Mitochondrial Health
Mitochondrial health is regulated by a complex network of signaling pathways. The diagram below illustrates key pathways influencing mitochondrial dynamics (fission and fusion), which can be visualized by changes in mitochondrial morphology with this compound.
Caption: Key proteins regulating mitochondrial fission and fusion.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak mitochondrial staining | Incorrect filter set. | Use the appropriate filter set for the fluorophore. |
| Low probe concentration. | Increase the concentration of this compound in the working solution. | |
| Cells are not healthy. | Ensure primary neurons are healthy and at an appropriate DIV before staining. | |
| High background fluorescence | Incomplete removal of the staining solution. | Increase the number of washes after staining. |
| Probe concentration is too high. | Decrease the concentration of this compound in the working solution. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce the intensity and/or duration of the excitation light. Use an anti-fade mounting medium if fixing cells. |
| Inconsistent results | Variation in cell density or health. | Plate cells at a consistent density and ensure cultures are healthy. |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps. |
Conclusion
This compound provides a valuable tool for the multi-parametric assessment of mitochondrial health in primary neurons. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can obtain robust and reproducible data on mitochondrial function and morphology, providing critical insights into the role of mitochondria in neuronal health and disease.
References
Mito-DK for High-Content Screening of Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. High-content screening (HCS) of mitochondrial function provides a powerful platform for identifying and characterizing compounds that modulate mitochondrial health. Mito-DK is a novel fluorescent probe designed for the multidimensional assessment of mitochondrial function. This small-molecule dye offers high photostability, low cytotoxicity, and excellent mitochondria-targeting capabilities, making it an ideal tool for HCS applications. This compound enables the simultaneous analysis of mitochondrial morphology, polarity, and mitochondrial DNA (mtDNA) content, providing a comprehensive view of mitochondrial health in response to various stimuli.[1][2] This application note provides detailed protocols for using this compound in high-content screening workflows to assess mitochondrial function, particularly in the context of drug discovery and toxicology.
Principles of this compound in Mitochondrial Function Assessment
This compound is a versatile probe that allows for the ratiometric and simultaneous tracking of multiple mitochondrial parameters. Its fluorescence properties are sensitive to the mitochondrial microenvironment, enabling the quantitative assessment of:
-
Mitochondrial Morphology: Changes in mitochondrial shape, size, and network complexity are critical indicators of mitochondrial health. This compound effectively stains mitochondria, allowing for the detailed analysis of fission, fusion, and fragmentation events.
-
Mitochondrial Polarity: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and cellular health. This compound exhibits a fluorescence response to changes in mitochondrial polarity, enabling the detection of mitochondrial depolarization, a hallmark of dysfunction and apoptosis.
-
Mitochondrial DNA (mtDNA): The probe can also be used to assess changes in mtDNA content, providing another layer of information regarding mitochondrial health and biogenesis.
Application: Screening for Modulators of Mitochondria-Associated Pyroptosis
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. It is increasingly recognized as a critical process in cancer biology and immunology. Mitochondrial dysfunction is a key trigger for pyroptosis. The following protocols are based on the use of this compound to screen for compounds that induce or inhibit mitochondria-associated pyroptosis, as demonstrated in the study by Zhao et al. (2024).[1][2]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: This protocol can be adapted for various adherent mammalian cell lines. For example, cancer cell lines such as HeLa or A549 are commonly used.
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Plate cells in 96-well, black-walled, clear-bottom microplates suitable for high-content imaging at a density that ensures they are in the exponential growth phase and form a sub-confluent monolayer at the time of imaging. Optimal seeding density should be determined empirically for each cell line.
-
Compound Treatment: Prepare a serial dilution of test compounds in the cell culture medium. Add the compounds to the cells and incubate for the desired period (e.g., 12, 24, or 48 hours). Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known inducer of mitochondrial dysfunction like CCCP or a pyroptosis inducer like doxorubicin).
Staining with this compound
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration should be optimized for the specific cell line and experimental conditions but is typically in the nanomolar to low micromolar range.
-
Staining Procedure:
-
After compound incubation, remove the culture medium from the wells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution (diluted in serum-free medium or PBS) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
(Optional) For multiplexed analysis, a nuclear stain (e.g., Hoechst 33342) can be included in the staining solution to aid in cell segmentation.
-
After incubation, wash the cells twice with pre-warmed PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium or PBS to the wells for imaging.
-
High-Content Image Acquisition
-
Imaging System: Use a high-content imaging system equipped with appropriate lasers/filters for the excitation and emission of this compound and any other fluorescent probes used.
-
Imaging Parameters:
-
Objective: Use a 20x or 40x objective for sufficient resolution to analyze mitochondrial morphology.
-
Channels: Acquire images in the appropriate fluorescence channels for this compound and the nuclear stain. The specific excitation and emission wavelengths for this compound should be obtained from the manufacturer's specifications.
-
Z-stack: Acquiring a Z-stack of images can improve the resolution and accuracy of mitochondrial morphology analysis.
-
Image Capture: Capture multiple fields of view per well to ensure robust and representative data.
-
Image Analysis and Data Quantification
-
Software: Utilize high-content image analysis software (e.g., ImageJ/Fiji with appropriate plugins, CellProfiler, or proprietary software from the imaging system manufacturer) to quantify various parameters.
-
Cell Segmentation: Use the nuclear stain to identify and segment individual cells.
-
Mitochondrial Segmentation: Within each cell, segment the mitochondria based on the this compound fluorescence signal.
-
Feature Extraction: Quantify the following parameters for each cell:
-
Mitochondrial Morphology:
-
Mitochondrial area or volume
-
Mitochondrial number (count)
-
Mitochondrial shape (e.g., circularity, aspect ratio)
-
Mitochondrial network complexity (e.g., branching, footprint)
-
-
Mitochondrial Polarity:
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Mean fluorescence intensity of this compound within the mitochondria. A decrease in intensity may indicate depolarization.
-
-
Cell Viability:
-
Total cell count per well.
-
-
Data Presentation
The quantitative data obtained from the image analysis can be summarized in tables for easy comparison between different treatment groups.
Table 1: Illustrative Example of Quantitative Data from a High-Content Screen with this compound
| Treatment | Concentration (µM) | Cell Count (Normalized to Control) | Mitochondrial Area per Cell (µm²) | Mitochondrial Circularity (Arbitrary Units) | Mean this compound Intensity (Arbitrary Units) |
| Vehicle (DMSO) | 0.1% | 1.00 ± 0.05 | 150.2 ± 12.5 | 0.45 ± 0.03 | 850.6 ± 55.2 |
| Compound A | 1 | 0.98 ± 0.06 | 145.8 ± 11.9 | 0.47 ± 0.04 | 835.1 ± 60.1 |
| Compound A | 10 | 0.75 ± 0.08 | 95.3 ± 9.8 | 0.78 ± 0.06 | 512.4 ± 45.8 |
| Compound B | 1 | 1.02 ± 0.04 | 155.1 ± 13.1 | 0.44 ± 0.03 | 860.3 ± 58.9 |
| Compound B | 10 | 0.95 ± 0.07 | 148.9 ± 12.7 | 0.46 ± 0.04 | 845.7 ± 62.3 |
| Doxorubicin (Positive Control) | 5 | 0.52 ± 0.09 | 70.6 ± 8.2 | 0.85 ± 0.07 | 420.9 ± 38.7 |
Data are presented as mean ± standard deviation. This is illustrative data and should be replaced with actual experimental results.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: High-content screening workflow using this compound.
Signaling Pathway of Mitochondria-Associated Pyroptosis
Caption: Mitochondria-associated pyroptosis signaling pathway.
Conclusion
This compound is a powerful and versatile fluorescent probe for the high-content screening of mitochondrial function. Its ability to simultaneously report on mitochondrial morphology, polarity, and mtDNA provides a comprehensive assessment of mitochondrial health. The detailed protocols and analysis workflows presented here offer a robust framework for researchers in academia and industry to investigate the effects of novel compounds on mitochondrial function and to screen for potential therapeutics targeting mitochondria-related diseases.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Faint Mito-DK Staining
Welcome to the technical support center for Mito-DK, a novel fluorescent probe for visualizing and tracking mitochondria, particularly in studies of mitochondria-related pyroptosis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with faint or weak this compound staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small-molecule fluorescent dye designed for the real-time tracking and multidimensional assessment of mitochondria in living cells. It is characterized by high photostability and low cytotoxicity, making it suitable for long-term imaging studies. Its primary application is in the study of mitochondria-associated pyroptosis, a form of programmed cell death, in cancer cells.
Q2: What is the mechanism of this compound staining?
This compound is a lipophilic, cationic dye that passively crosses the cell membrane and accumulates in mitochondria.[1][2] Its accumulation is driven by the negative mitochondrial membrane potential (ΔΨm). Therefore, healthy, active mitochondria with a high membrane potential will exhibit the brightest staining. A decrease in mitochondrial membrane potential can lead to a weaker signal. This compound is also reported to respond to mitochondrial polarity and mtDNA.
Q3: What are the excitation and emission wavelengths for this compound?
While the exact excitation and emission maxima for this compound are not specified in the provided search results, similar far-red mitochondrial dyes like MitoView 633 have an excitation peak around 622 nm and an emission peak around 648 nm. It is recommended to determine the optimal settings for your specific imaging system.
Q4: Can this compound be used on fixed cells?
The information available suggests that this compound is primarily designed for use in live cells. Many mitochondrial dyes that depend on membrane potential for accumulation do not work on fixed samples because the fixation process dissipates the mitochondrial membrane potential. If you need to fix your cells after staining, it is crucial to use a fixable mitochondrial dye. It is not explicitly stated whether this compound is fixable.
Troubleshooting Guide for Faint Staining
Faint or weak this compound staining can arise from a variety of factors, from suboptimal experimental conditions to issues with cell health. The following troubleshooting guide addresses the most common causes of a weak fluorescent signal.
| Potential Cause | Recommended Solution |
| 1. Suboptimal Dye Concentration | The optimal concentration of this compound can vary depending on the cell type. A concentration that is too low will result in a faint signal. Action: Perform a titration experiment to determine the optimal dye concentration for your specific cell line. Start with a range of 50 nM to 200 nM. |
| 2. Insufficient Incubation Time | A short incubation time may not be sufficient for the dye to accumulate in the mitochondria. Action: Increase the incubation time. A typical incubation time for mitochondrial dyes is between 30 and 60 minutes at 37°C. Longer incubation times may lead to brighter staining. |
| 3. Low Mitochondrial Membrane Potential (ΔΨm) | Since this compound accumulation is dependent on mitochondrial membrane potential, a faint signal may indicate that the mitochondria in your cells are depolarized. This can be a result of cell stress, apoptosis, or the experimental treatment itself. Action: Include a positive control of healthy, untreated cells to compare staining intensity. Consider using a ratiometric dye like JC-1 to independently assess mitochondrial membrane potential. |
| 4. Cell Health Issues | Unhealthy or dying cells will have compromised mitochondrial function and, therefore, a lower mitochondrial membrane potential, leading to faint staining. Action: Ensure your cells are healthy and in the logarithmic growth phase before staining. Use a viability stain to assess the health of your cell population. |
| 5. Incorrect Filter Sets/Imaging Parameters | Using incorrect excitation and emission filters on the microscope will result in a weak or non-existent signal. Action: Verify that the filter sets on your microscope are appropriate for a far-red dye. Optimize the laser power and exposure time to enhance the signal, but be mindful of phototoxicity. |
| 6. Photobleaching | Excessive exposure to the excitation light can cause the fluorescent signal to fade. Action: Minimize the exposure time and laser power during image acquisition. Use an anti-fade mounting medium if imaging fixed cells. |
| 7. Reagent Preparation and Storage | Improperly prepared or stored this compound stock solution can lead to reduced efficacy. Action: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution and store it at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for this compound Staining of Live Cells
This protocol is a general guideline based on protocols for similar mitochondrial dyes. Optimization for your specific cell type and experimental conditions is recommended.
Materials:
-
This compound (Molecular Weight: 608.49 g/mol )
-
Anhydrous DMSO
-
Live cells in culture
-
Appropriate cell culture medium (pre-warmed to 37°C)
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Phosphate-buffered saline (PBS)
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye in anhydrous DMSO. For example, to make 100 µL of a 1 mM stock solution, dissolve 0.0608 mg of this compound in 100 µL of DMSO.
-
Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
Staining Protocol:
-
Culture cells to the desired confluency on coverslips or in an appropriate imaging dish.
-
Prepare the this compound staining solution by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration of 50-200 nM. It is recommended to test a range of concentrations to find the optimal one for your cells.
-
Remove the existing culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
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(Optional) Wash the cells once with pre-warmed PBS or fresh culture medium.
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Image the cells immediately using a fluorescence microscope with appropriate filter sets for a far-red dye.
Visualizing Mitochondria-Associated Pyroptosis
This compound is a valuable tool for studying the role of mitochondria in pyroptosis. Pyroptosis is an inflammatory form of programmed cell death initiated by inflammasomes.
Experimental Workflow for Studying Pyroptosis with this compound
Caption: A typical workflow for investigating mitochondrial changes during pyroptosis using this compound.
Canonical Pyroptosis Signaling Pathway
The canonical pyroptosis pathway is activated by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the assembly of an inflammasome complex. This complex activates Caspase-1, which in turn cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines. Recent studies suggest that GSDMD can also translocate to mitochondria, leading to mitochondrial damage.
Caption: The canonical pyroptosis pathway, highlighting the role of GSDMD in both plasma membrane pore formation and mitochondrial damage.
References
Optimizing Mito-DK Concentration for Minimal Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Mito-DK, a fluorescent probe for mitochondrial imaging, while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in live-cell imaging?
A1: As an initial starting point, a concentration range of 100 nM to 500 nM of this compound is recommended for most cell lines. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a concentration titration experiment. The goal is to use the lowest possible concentration that provides a robust and stable fluorescent signal without affecting cell viability.
Q2: How can I determine if this compound is causing cytotoxicity in my experiments?
A2: Several indicators can suggest cytotoxicity. These include observable changes in cell morphology (e.g., rounding, detachment, blebbing), a reduction in cell proliferation or viability over time, and activation of apoptotic or necrotic pathways. To quantitatively assess cytotoxicity, it is recommended to perform standard cell viability assays in parallel with your this compound imaging experiments.[1]
Q3: What are the common causes of high background fluorescence when using this compound?
A3: High background fluorescence can be caused by several factors, including using a concentration of this compound that is too high, incomplete removal of the probe after staining, or the presence of serum in the staining medium which can sometimes bind non-specifically to fluorescent dyes. Ensure adequate washing steps and consider staining in serum-free medium to minimize background.
Q4: Can this compound affect mitochondrial function, such as membrane potential?
A4: While this compound is designed for low cytotoxicity, high concentrations of any mitochondrial probe have the potential to impact mitochondrial function, including the mitochondrial membrane potential.[2][3] It is crucial to include appropriate controls in your experiments, such as a known mitochondrial membrane potential indicator (e.g., TMRE), to assess any off-target effects of this compound at the concentrations being used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Poor Viability After Staining | This compound concentration is too high. | Perform a concentration titration to determine the lowest effective concentration. (See Experimental Protocol 1). Use a cell viability assay (e.g., Trypan Blue, Calcein-AM/EthD-1) to quantify cytotoxicity at different concentrations.[4] |
| Prolonged incubation time with the probe. | Optimize the incubation time. Start with a shorter incubation period (e.g., 15-30 minutes) and assess the signal-to-noise ratio. | |
| Cell line is particularly sensitive to the probe. | Test a wider range of lower concentrations (e.g., 10-100 nM). Ensure the cell culture is healthy and not stressed before staining. | |
| Weak or No Fluorescent Signal | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| Inefficient probe uptake. | Increase the incubation time. Ensure the staining buffer is at the optimal pH and temperature for your cells. | |
| Photobleaching. | Reduce the exposure time and/or excitation light intensity during imaging. Use an anti-fade mounting medium if imaging fixed cells. | |
| Inconsistent Staining Across a Cell Population | Uneven probe distribution. | Gently mix the staining solution before and during application to the cells. Ensure a monolayer of cells for consistent access to the probe. |
| Heterogeneous mitochondrial activity in the cell population. | This may reflect the true biological state of the cells. Consider co-staining with a marker of cell viability to distinguish healthy from unhealthy cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal, non-cytotoxic concentration of this compound for live-cell imaging using a multi-well plate format and a standard cytotoxicity assay.
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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Cell line of interest
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Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium. A suggested range is 10 µM, 5 µM, 2.5 µM, 1 µM, 500 nM, 250 nM, 100 nM, and 50 nM. Also, prepare a vehicle control (DMSO in serum-free medium at the same final concentration as the highest this compound concentration).
-
Staining:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL of the respective this compound dilutions or vehicle control to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed complete culture medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound.
-
Acquire images from multiple fields for each concentration.
-
-
Cytotoxicity Assay:
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Following imaging, perform a cell viability assay according to the manufacturer's instructions. For example, using a Calcein-AM/EthD-1 assay, live cells will fluoresce green and dead cells will fluoresce red.
-
Quantify the percentage of live and dead cells for each this compound concentration.
-
-
Data Analysis:
-
Analyze the fluorescence intensity of the this compound signal at each concentration.
-
Correlate the signal intensity with the cytotoxicity data.
-
The optimal concentration will be the lowest concentration that provides a clear and stable mitochondrial signal with minimal associated cytotoxicity.
-
Hypothetical Data Presentation
Table 1: this compound Concentration Titration and Cytotoxicity in HeLa Cells
| This compound Concentration | Mean Fluorescence Intensity (a.u.) | Cell Viability (%) |
| 10 µM | 8500 | 15 |
| 5 µM | 8200 | 35 |
| 2.5 µM | 7800 | 60 |
| 1 µM | 7500 | 85 |
| 500 nM | 6800 | 95 |
| 250 nM | 5500 | 98 |
| 100 nM | 3500 | 99 |
| 50 nM | 1500 | 99 |
| Vehicle Control | 50 | 99 |
Table 2: Recommended Starting Concentrations for Different Cell Types (Hypothetical)
| Cell Line | Recommended Starting Range |
| HeLa | 100 - 500 nM |
| A549 | 200 - 750 nM |
| Primary Neurons | 50 - 250 nM |
| Jurkat | 250 - 1000 nM |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting high cytotoxicity with this compound.
References
- 1. Cell Viability Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Mito-DK Technical Support Center: Troubleshooting Aggregation and Other Common Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Mito-DK, a fluorescent probe for mitochondrial imaging.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small-molecule fluorescent dye designed for crosstalk-free response to polarity and mitochondrial DNA (mtDNA), as well as mitochondrial morphology.[1] It exhibits high photostability, low cytotoxicity, and excellent mitochondria-targeting properties, making it suitable for real-time tracking and multidimensional assessment of mitochondria-related processes like pyroptosis in cancer cells.[1]
Q2: How should I dissolve and store this compound?
A2: For optimal long-term storage, it is recommended to prepare a concentrated stock solution and aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.[2][3] Based on information for similar fluorescent probes, dissolving in a high-quality aprotic solvent like dimethyl sulfoxide (DMSO) is a common practice.[4] Store the stock solution at -20°C or -80°C, protected from light. For working solutions, dilute the stock solution in an appropriate buffer just before use.
Q3: What are the optimal excitation and emission wavelengths for this compound?
A3: While the exact spectra for this compound were not found in the provided search results, it is crucial to consult the manufacturer's data sheet for the specific excitation and emission maxima. Using incorrect filter sets on the microscope is a common reason for weak or no fluorescence signal.
Q4: Can this compound be used in fixed cells?
A4: The ability to use mitochondrial dyes in fixed cells can vary. Some dyes that accumulate based on mitochondrial membrane potential may not be retained after fixation. However, certain dyes can stain mitochondria in already fixed cells, although the mechanism is not fully understood. It is recommended to test the specific fixation protocol with this compound to ensure signal retention.
Troubleshooting Guide: Solving this compound Aggregation in Solution
Aggregation of fluorescent probes like this compound can lead to inconsistent staining, artifacts in imaging, and unreliable experimental results. This guide provides a systematic approach to troubleshoot and resolve aggregation issues.
Problem: I observe precipitates or aggregates in my this compound solution.
This can occur either in the stock solution or in the final working solution. The underlying causes are often related to solubility limits, buffer composition, or improper handling.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting this compound aggregation issues.
Detailed Troubleshooting Steps & Protocols
Issues with the Stock Solution (in DMSO)
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Exceeded Solubility Limit | Do not exceed the recommended stock concentration. | Consult the manufacturer's datasheet for the solubility of this compound in DMSO. If not available, start with a conservative concentration (e.g., 1-10 mM). |
| Improper Dissolution | Ensure the compound is fully dissolved. | Protocol for Dissolving this compound in DMSO: 1. Bring the vial of this compound powder to room temperature before opening. 2. Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration. 3. Vortex the solution for 1-2 minutes. 4. If aggregation persists, sonicate the vial in a water bath for 5-10 minutes. 5. Visually inspect the solution against a light source to ensure no visible particles remain. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes. | Protocol for Aliquoting Stock Solutions: 1. Once the this compound is fully dissolved in DMSO, dispense small volumes (e.g., 5-10 µL) into sterile, light-protected microcentrifuge tubes. 2. Store the aliquots at -20°C or -80°C. 3. When needed, thaw a single aliquot and use it for the experiment. Discard any unused portion of the thawed aliquot. |
Issues with the Working Solution (in Aqueous Buffer)
Aggregation in the aqueous working solution is a common problem for hydrophobic dyes.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Aqueous Solubility | Lower the final concentration of this compound. | Protocol for Optimizing Working Concentration: 1. Perform a concentration titration experiment to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and prepare a series of dilutions (e.g., 2x, 5x, 10x lower). 2. Image cells stained with each concentration and select the lowest concentration that gives a clear mitochondrial signal with minimal background. |
| Buffer Composition | Optimize the pH and ionic strength of the buffer. The stability and solubility of fluorescent dyes can be sensitive to these factors. | Protocol for Buffer Optimization: 1. Prepare your working solution in a few different common biological buffers (e.g., PBS, HBSS, HEPES-buffered saline) at physiological pH (7.2-7.4). 2. Observe for any precipitation upon dilution of the this compound stock. 3. If aggregation is still an issue, test slight variations in the buffer's pH (e.g., 7.0 vs 7.4) and ionic strength, as some dyes are sensitive to these parameters. |
| Use of Co-solvents | Incorporate a small amount of a non-ionic surfactant or other co-solvents. | Protocol for Using Co-solvents: 1. To improve the solubility of hydrophobic compounds in aqueous solutions, a small amount of a co-solvent like Pluronic F-127 or a non-ionic surfactant like Tween 20 can be added to the working buffer. 2. Prepare a stock solution of the co-solvent (e.g., 20% Pluronic F-127 in water). 3. Before adding this compound, add the co-solvent to your buffer to a final concentration of 0.01-0.05%. 4. Mix well, then add the this compound stock solution. Note: Always test for cellular toxicity and effects on mitochondrial function when using additives. |
| Temperature Effects | Prepare the working solution at room temperature. | Some compounds are less soluble at lower temperatures. Ensure all components of your working solution are at room temperature before mixing. |
Quantitative Data Summary: Factors Affecting Fluorescent Probe Stability
The following table summarizes general guidelines for handling fluorescent probes, which are applicable to this compound.
| Parameter | Recommendation | Rationale |
| Storage Solvent | High-purity, anhydrous DMSO | Minimizes hydrolysis and degradation. |
| Storage Temperature | -20°C or -80°C (aliquoted) | Prevents degradation and damage from freeze-thaw cycles. |
| Working Buffer pH | Typically physiological pH (7.2-7.4) | The stability of many fluorescent dyes is pH-dependent. |
| Light Exposure | Minimize exposure to light | Protects against photobleaching. |
| Final DMSO Concentration | < 0.5% in cell culture media | High concentrations of DMSO can be toxic to cells. |
Signaling Pathway and Experimental Workflow Diagrams
Conceptual Signaling Pathway for Mitochondrial Health Assessment using this compound
Caption: Conceptual pathway illustrating how this compound fluorescence may reflect mitochondrial health.
General Experimental Workflow for Mitochondrial Staining
Caption: A generalized workflow for staining live cells with a mitochondrial probe like this compound.
References
cell fixation artifacts with Mito-DK staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mito-DK and similar mitochondrial dyes.
Troubleshooting Guide: Cell Fixation Artifacts with this compound Staining
Artifacts arising from cell fixation are a common challenge in mitochondrial imaging. The following guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: Weak or No Mitochondrial Staining Signal
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Staining Protocol | This compound is designed for live-cell staining. Ensure that you are incubating live cells with the dye before fixation and permeabilization. Staining of already-fixed cells can lead to non-specific or absent signals.[1][2] |
| Loss of Mitochondrial Membrane Potential | Many mitochondrial dyes accumulate in mitochondria based on the mitochondrial membrane potential. If cells are unhealthy or have depolarized mitochondria, the dye will not be effectively retained. Use healthy, actively respiring cells and consider using a fixable dye that covalently binds to mitochondrial proteins if downstream fixation is required.[2] |
| Suboptimal Fixative | Methanol-based fixation can degrade mitochondrial ultrastructure and lead to poor staining.[3][4] It is recommended to use a paraformaldehyde (PFA) solution. For enhanced preservation of mitochondrial morphology, a combination of PFA and glutaraldehyde may be beneficial. |
| Dye Leakage During Fixation | The fixation process can sometimes compromise mitochondrial membranes, leading to dye leakage. Ensure that fixation is carried out gently and for the appropriate duration. |
Problem 2: Diffuse or Non-Specific Staining
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Staining of Fixed Cells | Applying mitochondrial dyes to cells that have already been fixed can result in non-specific binding to various cellular components. The recommended workflow is to stain live cells first, followed by fixation. |
| Inappropriate Fixative Concentration or Duration | Over-fixation can lead to altered cellular structures and non-specific dye binding. Optimize the concentration of your fixative (e.g., 2-4% PFA) and the incubation time. |
| Cell Permeabilization Issues | If performing subsequent immunofluorescence, the permeabilization step can cause redistribution of the mitochondrial dye. Use a mild detergent and optimize the incubation time. |
Problem 3: Altered Mitochondrial Morphology (e.g., fragmentation, swelling)
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Harsh Fixation Method | Methanol fixation is known to cause damage to mitochondrial structure, leading to fragmentation and irregular appearance. Switch to a PFA-based fixative. |
| Slow Fixation Process | A slow fixation process can induce hypoxia-like artifacts, altering mitochondrial morphology. Ensure rapid and efficient fixation of your samples. |
| Glucose Deprivation Effects | Formaldehyde fixation in the absence of glucose can lead to destabilization of the mitochondrial network. Ensure that cells are maintained in a glucose-containing medium during the staining and fixation steps. |
| Osmotic Stress | Changes in osmolarity during fixation can cause mitochondria to swell or shrink. Prepare all fixation and wash buffers with an appropriate osmolarity for your cells. |
Frequently Asked Questions (FAQs)
Q1: Can I stain my cells with this compound after they have been fixed?
A1: It is not recommended. For best results and specific mitochondrial staining, this compound should be used on live cells prior to any fixation or permeabilization steps. Staining of already-fixed cells often results in non-specific, diffuse signals.
Q2: What is the best fixative to use after this compound staining?
A2: Paraformaldehyde (PFA) is generally recommended over methanol. Methanol can severely disrupt mitochondrial morphology. A combination of PFA and a low concentration of glutaraldehyde can also be effective in preserving mitochondrial structure.
Q3: My mitochondrial staining looks fragmented after fixation, but the live-cell imaging looked fine. What could be the cause?
A3: This is a common artifact of the fixation process itself. The use of harsh fixatives like methanol is a primary cause of mitochondrial fragmentation. Even with PFA, suboptimal conditions such as prolonged fixation or the absence of glucose during the procedure can induce morphological changes.
Q4: Do I need to change my protocol if I want to perform immunofluorescence after this compound staining?
A4: Yes, the order of operations is critical. You should first stain the live cells with this compound, then fix them with an appropriate fixative like PFA, and finally proceed with permeabilization and your immunofluorescence protocol.
Experimental Protocols
Protocol 1: Standard Staining and Fixation Protocol for this compound
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Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to 50-70% confluency.
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Live-Cell Staining:
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Prepare a working solution of this compound in your normal cell culture medium.
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Remove the culture medium from the cells and replace it with the this compound-containing medium.
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Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO2) for the time recommended in the product-specific protocol.
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Washing: Gently wash the cells once with a pre-warmed buffer (e.g., PBS or HBSS).
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Fixation:
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Fix the cells by adding a 2-4% PFA solution in PBS.
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Incubate for 15-20 minutes at room temperature.
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Final Washes: Wash the cells two to three times with PBS.
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Imaging: The cells are now ready for imaging.
Protocol 2: Enhanced Morphological Preservation using PFA/Glutaraldehyde Fixation
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Follow steps 1-3 from Protocol 1.
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Fixation:
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Prepare a fresh fixation solution of 3% PFA and 1.5% glutaraldehyde in PBS.
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Fix the cells for 15 minutes at room temperature.
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Quenching (Optional but Recommended): To reduce background fluorescence from glutaraldehyde, incubate the cells with a quenching solution (e.g., 0.1% sodium borohydride in PBS) for 5-10 minutes.
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Final Washes: Wash the cells thoroughly with PBS.
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Imaging: Proceed with imaging.
Visual Guides
Caption: Recommended workflow for this compound staining and subsequent cell fixation.
References
Technical Support Center: Mito-DK Uptake and Mitochondrial Membrane Potential
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mitochondrial membrane potential (ΔΨm) on the uptake of Mito-DK.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it accumulate in the mitochondria?
This compound is a small-molecule fluorescent dye designed for the real-time tracking of mitochondria and the assessment of mitochondria-related processes such as pyroptosis.[1] As a lipophilic and cationic molecule, this compound's accumulation within the mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm). The more negative the potential across the inner mitochondrial membrane, the greater the accumulation of the positively charged this compound, resulting in a stronger fluorescent signal.
Q2: My this compound signal is very weak or absent. What are the possible causes?
Several factors can lead to a weak or absent this compound signal:
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Low Mitochondrial Membrane Potential: The most common reason is a compromised mitochondrial membrane potential in your cells. This could be due to cellular stress, toxicity from other compounds in your experiment, or the cells being unhealthy.
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Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission filters for this compound.
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Low Probe Concentration: The concentration of this compound may be too low for detection.
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Cell Type: Some cell types have inherently lower mitochondrial activity and thus a lower ΔΨm.
Q3: The background fluorescence in my this compound staining is very high. How can I reduce it?
High background fluorescence can obscure the mitochondrial signal. Here are some tips to reduce it:
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Optimize Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Perform a concentration titration to find the optimal concentration for your cell type.
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Washing Steps: Ensure adequate washing with a suitable buffer (e.g., PBS or Hank's Balanced Salt Solution) after incubation with this compound to remove unbound probe.
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Cell Health: Unhealthy or dying cells can exhibit increased membrane permeability, leading to diffuse cytoplasmic staining.
Q4: Can I use fixed cells for this compound staining?
This compound uptake is dependent on the mitochondrial membrane potential, which is only present in live, metabolically active cells. Fixation disrupts the mitochondrial membrane potential, so this compound is not suitable for staining fixed cells.
Q5: How can I confirm that the uptake of this compound is dependent on the mitochondrial membrane potential in my experiment?
To confirm the ΔΨm-dependency of this compound uptake, you can use a mitochondrial membrane potential depolarizing agent, such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone). Treatment with these agents will dissipate the ΔΨm, leading to a significant reduction in the mitochondrial accumulation of this compound and a decrease in its fluorescence intensity.
Troubleshooting Guide
This guide addresses specific issues you might encounter when investigating the impact of mitochondrial membrane potential on this compound uptake.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in this compound fluorescence after adding a depolarizing agent (FCCP/CCCP). | 1. Ineffective Depolarizing Agent: The concentration of FCCP/CCCP may be too low to fully dissipate the ΔΨm, or the reagent may have degraded. 2. Cellular Efflux Pumps: Some cell types express multidrug resistance (MDR) transporters that can actively pump out cationic dyes. 3. Probe is not ΔΨm-dependent: While unlikely for a cationic dye, this is a possibility to consider. | 1. Optimize FCCP/CCCP Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type (typically in the range of 1-10 µM). Prepare fresh solutions of the depolarizing agent. 2. Use MDR Inhibitors: If efflux pumps are suspected, co-incubate with an MDR inhibitor like verapamil or cyclosporin A. Use with caution as these can have off-target effects. 3. Use a Control Dye: Confirm your experimental setup with a well-characterized ΔΨm-dependent dye like TMRM or TMRE. |
| High variability in this compound fluorescence between cells in the same experiment. | 1. Cell Cycle Variation: Mitochondrial activity and ΔΨm can vary at different stages of the cell cycle. 2. Cellular Heterogeneity: The cell population may be heterogeneous, with subpopulations of cells having different metabolic states. 3. Uneven Drug Treatment: Inconsistent application of treatments can lead to variable responses. | 1. Synchronize Cells: For more uniform results, consider synchronizing the cell cycle. 2. Single-Cell Analysis: Use microscopy-based single-cell analysis to quantify the fluorescence of individual cells rather than population-level measurements (e.g., plate reader). 3. Ensure Proper Mixing: Ensure thorough mixing of all reagents added to the cell culture. |
| This compound fluorescence decreases over time, even without treatment. | 1. Phototoxicity and Photobleaching: Continuous exposure to excitation light can damage the cells and bleach the fluorophore. 2. Probe-induced Toxicity: At high concentrations or with prolonged incubation, this compound itself might be toxic to the mitochondria. | 1. Minimize Light Exposure: Use the lowest possible laser power and exposure time. Utilize features like time-lapse imaging with longer intervals between acquisitions. 2. Optimize Staining Conditions: Reduce the concentration of this compound and the incubation time to the minimum required for a good signal. |
| Unexpected changes in mitochondrial morphology after this compound staining. | 1. Probe-induced Artifacts: Some fluorescent probes can alter mitochondrial dynamics. | 1. Use a Lower Probe Concentration: High concentrations are more likely to cause artifacts. 2. Observe in Real-Time: Monitor mitochondrial morphology from the moment the dye is added to see if changes occur upon staining. 3. Use a Morphology Control: Co-stain with a mitochondrial marker that is independent of membrane potential, such as a GFP-tagged mitochondrial protein, to assess morphology independently. |
Quantitative Data Summary
Table 1: Relationship Between Mitochondrial Membrane Potential and Relative TMRM Fluorescence
| Treatment | Expected Change in ΔΨm (mV) | Expected Change in TMRM Fluorescence |
| Healthy, untreated cells (control) | -140 to -160 mV | High |
| Oligomycin (ATP synthase inhibitor) | Hyperpolarization (more negative) | Increase |
| FCCP/CCCP (Protonophore) | Depolarization (less negative) | Significant Decrease |
| Rotenone (Complex I inhibitor) | Depolarization (less negative) | Decrease |
| Valinomycin (K+ ionophore) | Depolarization (less negative) | Decrease |
Note: The exact fluorescence values will depend on the cell type, probe concentration, and imaging system. A more quantitative relationship can be established through calibration procedures.[2][3] In cultured rat cortical neurons, a resting ΔΨm of -139 mV has been measured, which can fluctuate between -108 mV and -158 mV depending on cellular activity.[3]
Experimental Protocols
Protocol 1: Measuring the Impact of Mitochondrial Depolarization on this compound Uptake
Objective: To determine if the uptake of this compound is dependent on the mitochondrial membrane potential.
Materials:
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This compound
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Cell culture medium
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone)
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Live-cell imaging microscope with appropriate filters
Procedure:
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Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
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This compound Staining:
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Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically for your cell type (typically in the nanomolar range).
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Remove the old medium from the cells and wash once with pre-warmed PBS or HBSS.
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Add the this compound-containing medium to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes.
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Imaging (Baseline):
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After incubation, wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
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Add fresh, pre-warmed culture medium or imaging buffer.
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Image the cells using a fluorescence microscope. Acquire baseline images of the mitochondrial fluorescence.
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Mitochondrial Depolarization:
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Prepare a working solution of FCCP or CCCP in the imaging buffer. A final concentration of 1-10 µM is typically sufficient to depolarize mitochondria.[4]
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Add the FCCP/CCCP solution to the cells while they are on the microscope stage.
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Imaging (Post-Depolarization):
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Immediately begin acquiring a time-lapse series of images to monitor the change in this compound fluorescence.
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Observe the decrease in mitochondrial fluorescence as the ΔΨm is dissipated.
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Data Analysis:
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Quantify the mean fluorescence intensity of the mitochondria in the images before and after the addition of the depolarizing agent.
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Plot the change in fluorescence intensity over time. A significant decrease in fluorescence after treatment confirms the ΔΨm-dependency of this compound uptake.
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Protocol 2: Using TMRM to Quantify Changes in Mitochondrial Membrane Potential
Objective: To quantify changes in ΔΨm using the fluorescent probe TMRM.
Materials:
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TMRM (tetramethylrhodamine, methyl ester)
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Cell culture medium
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PBS or HBSS
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FCCP or other compounds of interest
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Live-cell imaging microscope
Procedure:
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Cell Preparation: Seed and grow cells as described in Protocol 1.
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TMRM Staining:
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Prepare a working solution of TMRM in pre-warmed cell culture medium. For non-quenching mode, use a low concentration (e.g., 10-50 nM) to ensure that the fluorescence signal is directly proportional to the ΔΨm.
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Incubate the cells with the TMRM solution for 20-30 minutes at 37°C.
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Imaging and Treatment:
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Wash the cells and replace the medium with fresh imaging buffer containing the same concentration of TMRM to maintain equilibrium.
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Acquire baseline fluorescence images.
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Add your compound of interest or FCCP as a control for depolarization.
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Acquire a time-lapse series of images to record changes in TMRM fluorescence.
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Data Analysis:
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Measure the average fluorescence intensity within the mitochondria of individual cells over time.
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A decrease in TMRM fluorescence indicates mitochondrial depolarization, while an increase suggests hyperpolarization.
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Visualizations
Caption: Experimental workflow for assessing the impact of mitochondrial membrane potential on this compound uptake.
Caption: Relationship between mitochondrial membrane potential and this compound uptake and fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calculation of millivolt potentials from TMRM fluorescence [imageanalyst.net]
- 3. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Depolarization Is Not Required for Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mito-DK for Long-Term Imaging
Welcome to the technical support center for Mito-DK, your solution for dynamic, long-term imaging of mitochondria in live cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve high-quality, reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term imaging experiments with this compound.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Insufficient Probe Concentration | The optimal concentration of this compound is cell-type dependent. If the signal is weak, create a concentration gradient to determine the ideal level for your specific cells.[1] Start with the recommended concentration and test a range above and below this value. |
| Inadequate Incubation Time | Ensure cells are incubated with this compound for the recommended duration (typically 15-60 minutes) under optimal growth conditions (e.g., 37°C and 5% CO2) to allow for sufficient uptake into the mitochondria.[1][2] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
| Cell Health Issues | Poor cell health can impact mitochondrial membrane potential and, consequently, the uptake of potentiometric dyes. Ensure your cells are healthy and not overly confluent before and during the experiment. |
| Photobleaching | Excessive exposure to excitation light can permanently diminish the fluorescent signal.[3] To mitigate this, reduce the light intensity, decrease the exposure time, or reduce the frequency of image acquisition.[4] |
Problem 2: High Background or Diffuse Cytoplasmic Staining
| Possible Cause | Recommended Solution |
| Excessive Probe Concentration | High concentrations of this compound can lead to non-specific binding and staining of other cellular structures. Use the lowest possible concentration that provides a clear mitochondrial signal. |
| Insufficient Washing Steps | After incubation, it is crucial to thoroughly wash the cells with fresh, pre-warmed imaging medium to remove any unbound probe. Consider adding an extra wash step if the background remains high. |
| Long Incubation Time | While sufficient incubation is necessary, prolonged exposure can sometimes lead to cytosolic accumulation. Optimize the incubation time for your cell line. |
| Cell Stress or Damage | Stressed or dying cells may exhibit altered membrane permeability, leading to diffuse staining. Monitor cell morphology and viability throughout the experiment. |
Problem 3: Rapid Signal Loss or Phototoxicity
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Intense illumination is a primary cause of both photobleaching (signal loss) and phototoxicity (cell damage). Use the lowest light intensity that provides an adequate signal-to-noise ratio (SNR). |
| Frequent Image Acquisition | Continuous or very frequent imaging increases the total light dose delivered to the cells, accelerating phototoxicity. Acquire images at the longest intervals that will still capture the dynamics of interest. |
| Short Exposure Times with High Light Power | This combination, known as condensed light delivery (CLD), can be particularly damaging. Consider using longer exposure times with lower light power (diffuse light delivery; DLD) to reduce phototoxicity. |
| Use of a Suboptimal Imaging System | For long-term imaging, systems with high quantum efficiency detectors (like sCMOS cameras) and precise shuttering can minimize light exposure. Light-sheet microscopy is also inherently less phototoxic than confocal microscopy. |
| Unstable Environmental Conditions | Fluctuations in temperature, humidity, and CO2 can stress cells, making them more susceptible to phototoxicity. Use a stage-top incubator to maintain a stable environment. |
Problem 4: Changes in Mitochondrial Morphology or Cell Behavior
| Possible Cause | Recommended Solution |
| Phototoxicity | Light-induced cellular stress can alter mitochondrial dynamics, causing fragmentation or other morphological changes that are not representative of the cells' normal physiology. Implement strategies to reduce phototoxicity as outlined in the previous section. |
| Probe-Induced Toxicity | At high concentrations or with prolonged exposure, the probe itself may have cytotoxic effects. Ensure you are using the lowest effective concentration and confirm that vehicle controls (e.g., DMSO-treated cells) do not show similar effects. |
| Environmental Instability | Changes in the cellular environment can induce stress responses. Ensure the imaging medium is properly buffered (e.g., with HEPES if not in a CO2-controlled environment) and that temperature and humidity are stable. |
| Transient Transfection Stress | If co-expressing a fluorescent protein, be aware that the transfection process itself can be a stressor for cells, potentially affecting mitochondrial morphology. Stable cell lines are often a better choice for long-term imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration can vary significantly between cell types. A final concentration between 50 nM and 500 nM is a good starting point for optimization. We recommend performing a dose-response experiment to find the lowest concentration that yields a high signal-to-noise ratio without inducing toxicity.
Q2: How should I prepare the this compound staining solution?
A2: First, prepare a 1 mM stock solution by dissolving the this compound powder in high-quality, anhydrous DMSO. This stock solution should be stored protected from light and moisture. For staining, dilute the stock solution in a pre-warmed, serum-free medium or a suitable imaging buffer to the desired final concentration. It is recommended to prepare the staining solution fresh for each experiment.
Q3: Can I fix cells after staining with this compound?
A3: this compound is primarily designed for live-cell imaging. The compatibility with fixation depends on the specific formulation of the this compound probe. Some mitochondrial dyes are not well-retained after fixation and permeabilization. If your experimental design requires fixation, it is crucial to test the protocol to ensure signal retention and localization.
Q4: How can I minimize phototoxicity during my long-term imaging experiment?
A4: Minimizing phototoxicity is critical for obtaining biologically relevant data. Key strategies include:
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Reduce Light Exposure : Use the lowest possible excitation light intensity and the longest possible intervals between image acquisitions.
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Optimize Exposure Time : Longer exposure times with lower light intensity are often less damaging than short exposures with high intensity.
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Use Sensitive Detectors : Employ high quantum efficiency cameras that can detect a weaker signal, allowing you to further reduce excitation light.
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Maintain a Stable Environment : Use a stage-top incubator to control temperature, humidity, and CO2 levels.
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Use NIR Wavelengths : If your system allows, using near-infrared (NIR) wavelengths for excitation can reduce the energy delivered to the sample and decrease phototoxicity.
Q5: My signal-to-noise ratio (SNR) is poor. How can I improve it?
A5: Improving the SNR is key to acquiring high-quality images.
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Optimize Staining : Ensure you are using the optimal probe concentration and incubation time to maximize the signal from the mitochondria.
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Reduce Background : Perform thorough washing steps to remove unbound probe. Consider using specialized imaging media like FluoroBrite™ DMEM to reduce background fluorescence.
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Adjust Microscope Settings : On a confocal microscope, you can reduce the pinhole size to reject out-of-focus light, which can improve SNR, but this also reduces the signal, so a balance must be found.
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Image Processing : Post-acquisition techniques like image averaging can reduce random noise. Deconvolution can also computationally reassign out-of-focus light, improving both contrast and resolution.
Experimental Protocols
Protocol 1: Standard Staining for Adherent Cells
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Cell Seeding : Seed cells on glass-bottom imaging dishes or plates to reach 50-70% confluency on the day of the experiment.
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Prepare Staining Solution : Warm your imaging medium (e.g., serum-free medium or Live Cell Imaging Solution) to 37°C. Dilute the 1 mM this compound DMSO stock solution to a final concentration of 50-500 nM.
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Cell Washing : Aspirate the culture medium from the cells and gently wash once with the pre-warmed imaging medium.
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Incubation : Add the staining solution to the cells and incubate for 15-60 minutes in a cell culture incubator (37°C, 5% CO2).
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Post-Incubation Wash : Remove the staining solution and wash the cells three times with fresh, pre-warmed imaging medium. After the final wash, add fresh imaging medium to the dish.
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Imaging : Transfer the dish to the microscope equipped with a live-cell incubation chamber for imaging.
Protocol 2: Mitigating Phototoxicity in Long-Term Imaging
This protocol builds upon the standard staining protocol with additional considerations for time-lapse experiments.
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Staining : Stain cells as described in Protocol 1, using the lowest effective concentration of this compound.
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Environmental Control : Ensure the microscope is equipped with a stage-top incubator set to 37°C, 5% CO2, and appropriate humidity. Allow the imaging dish to equilibrate in the chamber before starting the acquisition.
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Image Acquisition Setup :
-
Light Intensity : Set the excitation light source to the lowest possible power setting that provides a discernible signal.
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Exposure Time : Adjust the camera exposure time to achieve a good signal. Consider starting with a longer exposure time to keep the light intensity minimal.
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Time Interval : Set the time-lapse interval to the maximum duration that will still allow you to capture the biological process of interest.
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Z-stacks : If acquiring 3D data, use the minimum number of Z-slices required to cover the volume of interest.
-
-
Focus Stability : Use a hardware-based autofocus system to maintain focus over the duration of the experiment, which prevents the need for manual refocusing and reduces light exposure.
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Control Experiment : Image a control group of cells under the same conditions but without the this compound probe to monitor for signs of phototoxicity independent of the fluorescent dye. Also, include a stained sample that is not subjected to time-lapse imaging to compare mitochondrial morphology at the end of the experiment.
Visual Guides
Caption: Standard workflow for staining adherent cells with this compound.
Caption: Decision tree for troubleshooting a weak or absent this compound signal.
References
avoiding artifacts in Mito-DK mitochondrial morphology analysis
Welcome to the technical support center for mitochondrial morphology analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you avoid common artifacts and ensure accurate quantification of mitochondrial networks using the Mito-DK analysis software.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your mitochondrial morphology analysis workflow.
Issue 1: Inconsistent or Unreliable Mitochondrial Staining
Symptoms:
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Weak or no fluorescent signal from mitochondria.
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High background fluorescence.
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Inconsistent staining intensity between samples.
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Dye localization in cellular compartments other than mitochondria.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Dye Concentration | Optimize the concentration of your mitochondrial dye (e.g., MitoTracker) through a titration experiment to find the lowest concentration that provides a robust signal without causing toxicity or off-target effects. |
| Cell Health and Viability | Ensure cells are healthy and not overly confluent before staining. Stressed or dying cells can exhibit altered mitochondrial membrane potential, leading to poor dye uptake. Visually inspect cells before and after assays.[1] |
| Incorrect Staining Protocol | Follow the manufacturer's protocol for the specific dye being used. Pay close attention to incubation time, temperature, and washing steps to minimize background signal. |
| Photobleaching | Minimize the exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium if imaging fixed cells. During live-cell imaging, reduce laser power and exposure time. |
| Dye Choice | The choice of fluorescent probe is critical. For live-cell imaging, consider genetically encoded mitochondrial reporters (e.g., mito-YFP) or dyes dependent on mitochondrial membrane potential like TMRM.[2][3] Be aware that changes in membrane potential can affect the intensity of potential-dependent dyes.[3] |
Issue 2: Artifacts in Mitochondrial Morphology During Image Acquisition
Symptoms:
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Blurred mitochondrial structures.
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Fragmented or overly fused mitochondrial appearance not related to the experimental conditions.
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High levels of noise in the images.
Possible Causes and Solutions:
| Cause | Solution |
| Cellular Stress | Minimizing cellular stress is crucial to avoid introducing unwanted artifacts that can alter mitochondrial morphology.[4] Ensure optimal cell culture conditions and handle cells gently during sample preparation. |
| Inappropriate Microscope Settings | Use confocal microscopy for optimal resolution and to reduce out-of-focus light. Optimize laser power, gain, and pinhole settings to achieve a good signal-to-noise ratio without causing phototoxicity or photobleaching. |
| Z-Stack Acquisition | For 3D analysis, acquire a sufficient number of z-slices to cover the entire volume of the cell's mitochondrial network. This is crucial for accurate 3D reconstruction and analysis. |
| Time-Lapse Imaging Issues | For dynamic studies, the time interval between frames should be carefully chosen to capture fission and fusion events without causing excessive phototoxicity. |
Issue 3: Inaccurate Quantification of Mitochondrial Networks
Symptoms:
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The software fails to correctly identify and segment mitochondria.
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Incorrect measurements of mitochondrial parameters (e.g., length, area, number).
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High variability in quantitative data between similar samples.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Image Pre-processing | Apply appropriate image pre-processing steps such as background subtraction and noise reduction before analysis. Some analysis tools, like Mito Catcher, use the statistical distribution of pixel intensities to remove background noise. |
| Inappropriate Thresholding | The intensity threshold for identifying mitochondria is a critical parameter. Use an automated and reproducible method for thresholding, or if manual, ensure it is applied consistently across all images in an experiment. |
| 2D vs. 3D Analysis | 2D analysis of a single slice can be misleading for complex mitochondrial networks. Whenever possible, perform a full 3D analysis to get a more accurate representation of mitochondrial morphology. |
| Lack of Single-Cell Analysis | Analyzing images with multiple cells without segmentation can lead to inaccurate results. Use tools that can isolate individual cells for analysis, such as Cell Catcher. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to quantify when analyzing mitochondrial morphology?
A1: The choice of parameters depends on your research question. Common parameters include:
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Mitochondrial Count: The number of individual mitochondria.
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Mitochondrial Area/Volume: The average size of mitochondria.
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Branch Length: A measure of the length of mitochondrial tubules.
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Network Connectivity: Parameters that describe how interconnected the mitochondrial network is.
Different experimental conditions can lead to distinct mitochondrial morphologies, such as fragmented (small, round mitochondria) or filamentous (highly connected networks).
Q2: How can I differentiate between true biological effects and experimental artifacts?
A2: This is a critical aspect of mitochondrial morphology analysis.
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Controls: Always include appropriate positive and negative controls in your experiments. For example, use a known inducer of mitochondrial fragmentation (like a chemical uncoupler) as a positive control.
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Reproducibility: Ensure your results are reproducible across multiple experiments and biological replicates.
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Orthogonal Methods: If possible, confirm your findings with a different technique. For example, if you observe changes in morphology, you could also measure changes in mitochondrial function using an assay like the Seahorse Mito Stress Test.
Q3: What are the best practices for preparing cells for mitochondrial imaging?
A3:
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Cell Seeding: Plate cells at a density that allows for clear visualization of individual cells and their mitochondrial networks.
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Labeling: Choose a suitable mitochondrial label. Genetically encoded fluorescent proteins targeted to mitochondria (e.g., mito-YFP) can be less invasive than some chemical dyes.
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Fixation (if applicable): If you are not performing live-cell imaging, use a fixation protocol that preserves mitochondrial structure. Paraformaldehyde (PFA) is commonly used.
Q4: My data shows a high degree of heterogeneity. What could be the cause?
A4: Mitochondrial morphology can be inherently heterogeneous within a cell population. However, significant variability can also arise from:
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Asynchronous Cell Cycles: Cells in different phases of the cell cycle can exhibit different mitochondrial morphologies.
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Inconsistent Experimental Conditions: Ensure all samples are treated identically.
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Image Analysis Settings: Apply the same analysis parameters to all images within an experiment.
Experimental Protocols and Workflows
General Experimental Workflow for Mitochondrial Morphology Analysis
This workflow outlines the key steps from sample preparation to data analysis.
Signaling Pathway Example: Mitochondrial Fission and Fusion
The balance between mitochondrial fission and fusion determines the overall morphology of the mitochondrial network.
Troubleshooting Logic for Image Analysis
This diagram illustrates a decision-making process for troubleshooting common issues in the image analysis phase.
References
- 1. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research [frontiersin.org]
- 3. Mitochondrial Morphological Features Are Associated with Fission and Fusion Events | PLOS One [journals.plos.org]
- 4. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
Mito-DK staining issues in specific cell types
Welcome to the technical support center for Mito-DK mitochondrial staining. This guide provides troubleshooting tips and answers to frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a small-molecule fluorescent dye designed for the targeted staining of mitochondria.[1] It is characterized by its high photostability, low cytotoxicity, and strong mitochondria-targeting capabilities.[1] this compound is unique in its ability to respond to both mitochondrial polarity and mitochondrial DNA (mtDNA) without crosstalk, allowing for multidimensional assessment of mitochondrial health and function.[1]
Q2: Can this compound be used for both live and fixed cells?
The available information on this compound does not explicitly state its compatibility with fixed cells. Generally, mitochondrial dyes that depend on membrane potential are not suitable for fixed cells, as fixation dissipates the mitochondrial membrane potential required for dye accumulation.[2][3] For staining fixed cells, it is often recommended to use mitochondrial-specific antibodies or potential-independent dyes. We recommend validating this compound for your specific fixation protocol.
Q3: What is the optimal concentration range for this compound?
The optimal concentration for mitochondrial dyes is highly cell-type dependent and should be determined empirically. A typical starting point for similar mitochondrial dyes is in the range of 25-500 nM. It is crucial to use the lowest possible concentration that provides a good signal-to-noise ratio to minimize potential artifacts and cytotoxicity.
Q4: How long should I incubate my cells with this compound?
Incubation times can vary depending on the cell type and dye concentration. For many mitochondrial dyes, an incubation period of 15-45 minutes at 37°C is sufficient. However, longer incubation times of up to 60 minutes may result in brighter staining. Optimization of the incubation time is recommended for each specific cell line and experimental condition.
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal is a common issue in mitochondrial staining. Several factors could be contributing to this problem.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Dye Concentration | Increase the concentration of this compound. It's advisable to perform a concentration titration to find the optimal concentration for your specific cell type. |
| Short Incubation Time | Extend the incubation period to allow for sufficient dye accumulation in the mitochondria. |
| Low Mitochondrial Membrane Potential | Ensure cells are healthy and metabolically active. Use a positive control of healthy, actively respiring cells. Consider that some cell types may have intrinsically lower mitochondrial membrane potential. |
| Incorrect Filter Set/Laser Line | Verify that the excitation and emission settings on your microscope or flow cytometer are appropriate for this compound. |
| Photobleaching | Minimize exposure to excitation light. Use lower laser power and shorter exposure times. Consider using an anti-fade mounting medium if imaging fixed cells. |
| Cell Type Specificity | Staining efficiency can vary significantly between different cell types. Optimization of the protocol for each cell line is crucial. |
Problem 2: High Background or Diffuse Staining
High background or diffuse cytoplasmic staining can obscure the specific mitochondrial signal.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the concentration of this compound. Overloading the cells can lead to non-specific binding and cytoplasmic fluorescence. |
| Prolonged Incubation Time | Shorten the incubation period. Extended incubation can sometimes lead to the dye localizing to other cellular compartments. |
| Cell Health | Unhealthy or dying cells may lose their mitochondrial membrane potential, causing the dye to leak into the cytoplasm. Use a viability dye to exclude dead cells from your analysis. |
| Inadequate Washing | Although some protocols suggest no-wash steps, if you experience high background, consider including gentle wash steps with pre-warmed medium or buffer after incubation to remove excess dye. |
| Non-Specific Binding | Some mitochondrial dyes can exhibit weak, non-specific binding to other membrane structures. Optimizing concentration and incubation time is key to minimizing this. |
Experimental Protocols
Live Cell Staining Protocol for Fluorescence Microscopy
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Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
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Staining Solution Preparation: Prepare a fresh working solution of this compound in a pre-warmed (37°C) serum-free medium or buffer. The recommended starting concentration is 50-200 nM, but this should be optimized.
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Staining: Remove the culture medium and add the this compound staining solution to the cells.
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Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
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Washing (Optional): If high background is observed, gently wash the cells once or twice with a pre-warmed buffer or complete medium.
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Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for this compound.
Suspension Cell Staining Protocol for Flow Cytometry
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Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in a pre-warmed buffer or medium.
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Staining: Add the optimized concentration of this compound to the cell suspension.
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Incubation: Incubate for 30-60 minutes at 37°C in the dark.
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Washing: Centrifuge the cells gently and resuspend the pellet in fresh, pre-warmed medium to remove excess dye.
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Analysis: Analyze the cells promptly on a flow cytometer using the appropriate laser and emission filters.
Visual Troubleshooting and Workflows
Caption: A troubleshooting decision tree for common this compound staining issues.
References
Technical Support Center: Optimizing Laser Power for Mito-DK Imaging
Welcome to the technical support center for Mito-DK imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues encountered during the use of the this compound fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a novel, multifunctional small-molecule fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondria. It is characterized by its high photostability and low cytotoxicity.[1] Its primary application is in the study of mitochondria-associated pyroptosis in cancer cells by providing a crosstalk-free response to changes in mitochondrial polarity and mitochondrial DNA (mtDNA), as well as visualizing mitochondrial morphology.[1][2]
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound has the unique property of responding to two different mitochondrial parameters with distinct fluorescence signals. To accurately image these, it is crucial to use the correct excitation and emission settings for each parameter.
| Parameter | Excitation Wavelength | Emission Channel |
| Mitochondrial Polarity | 405 nm | 500–550 nm (Green Channel) |
| Mitochondrial DNA (mtDNA) | 488 nm | 600–650 nm (Red Channel) |
Q3: What is the recommended laser power for this compound imaging?
A3: The optimal laser power should be the lowest possible that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching. For this compound, specific laser power settings are not explicitly stated in the primary literature. However, a general guideline for live-cell imaging with mitochondrial probes is to start with a low laser power (e.g., 0.1-1% of the maximum laser output) and gradually increase it until a satisfactory image is obtained. The high photostability of this compound suggests it is more resistant to photobleaching than many other dyes, but it is still best practice to use minimal laser exposure.
Q4: How can I minimize phototoxicity during this compound imaging?
A4: Phototoxicity can alter cellular physiology and lead to experimental artifacts. To minimize phototoxicity:
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Use the lowest possible laser power: This is the most critical factor.
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Minimize exposure time: Use the fastest possible scanning speed that still yields a good quality image.
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Reduce the frequency of image acquisition: For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows.
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Use a sensitive detector: A more sensitive detector will allow you to use lower laser power.
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Work in a CO2- and temperature-controlled environment: Maintaining cell health is crucial for minimizing stress that can be exacerbated by light-induced damage.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound imaging experiments.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Incorrect filter sets/laser lines | Ensure that the excitation and emission wavelengths are set correctly for the parameter you are imaging (polarity or mtDNA) as detailed in the FAQ section. |
| Insufficient probe concentration | The optimal staining concentration can be cell-type dependent. Prepare a fresh working solution of this compound and consider performing a concentration titration (e.g., 50 nM, 100 nM, 200 nM) to find the optimal concentration for your cells. |
| Short incubation time | Ensure cells are incubated with the this compound probe for a sufficient amount of time (typically 15-30 minutes) to allow for adequate mitochondrial accumulation. |
| Cell health issues | Poor cell health can lead to compromised mitochondrial membrane potential and reduced probe uptake. Ensure cells are healthy and not overly confluent before staining. |
Problem 2: High Background Fluorescence or Diffuse Staining
| Possible Cause | Suggested Solution |
| Excessive probe concentration | High concentrations of the probe can lead to non-specific binding and cytoplasmic fluorescence. Reduce the concentration of this compound in your staining solution.[3][4] |
| Probe precipitation | Ensure the this compound stock solution is fully dissolved in DMSO before preparing the working solution. Aggregates can cause non-specific staining. |
| Inadequate washing | After staining, wash the cells thoroughly with fresh, pre-warmed medium or buffer to remove any unbound probe. |
| Cell death/membrane permeabilization | If cells are unhealthy or dying, the probe may leak out of the mitochondria and into the cytoplasm. Use a viability stain to check the health of your cells. |
Problem 3: Photobleaching or Signs of Phototoxicity (e.g., mitochondrial fragmentation, cell blebbing)
| Possible Cause | Suggested Solution |
| Laser power is too high | Reduce the laser power to the minimum level required for a clear signal. This is the most common cause of phototoxicity. |
| Prolonged or frequent exposure | Decrease the total light exposure by reducing the number of z-stacks, increasing the time interval between scans in time-lapse imaging, or using a faster scan speed. |
| Suboptimal imaging medium | Use a live-cell imaging medium that is buffered and contains the necessary nutrients to maintain cell health during the experiment. |
| High probe concentration | Higher concentrations of fluorescent probes can increase the generation of reactive oxygen species upon illumination, contributing to phototoxicity. Use the lowest effective probe concentration. |
Experimental Protocols
Detailed Methodology for Staining Cells with this compound
This protocol is adapted from the primary literature describing the use of this compound.
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Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for confocal microscopy and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution:
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Prepare a stock solution of this compound in high-quality, anhydrous DMSO (e.g., 1 mM).
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On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the final working concentration (e.g., 100 nM).
-
-
Cell Staining:
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Remove the culture medium from the cells and wash once with pre-warmed PBS.
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Add the this compound staining solution to the cells.
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Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
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Washing:
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Remove the staining solution and wash the cells twice with fresh, pre-warmed cell culture medium.
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-
Imaging:
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Replace the wash medium with fresh, pre-warmed live-cell imaging medium.
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Proceed with imaging on a confocal microscope equipped with the appropriate lasers and detectors.
-
Signaling Pathways and Experimental Workflows
Optimizing Laser Power Workflow
The following diagram illustrates a logical workflow for optimizing laser power to achieve a balance between image quality and cell health.
Caption: A stepwise process for determining the ideal laser power for this compound imaging.
This compound Dual Parameter Imaging Workflow
This diagram outlines the experimental process for imaging both mitochondrial polarity and mtDNA using this compound.
Caption: Experimental workflow for preparing, imaging, and analyzing cells stained with this compound for dual parameter assessment.
References
Technical Support Center: Quantifying Mito-DK Fluorescence Intensity
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working with the Mito-DK fluorescent probe.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my this compound signal weak or completely absent?
Answer: A weak or absent signal is a common issue that can stem from several sources.
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Low Mitochondrial Membrane Potential (ΔΨm): The accumulation of many mitochondrial dyes is dependent on the mitochondrial membrane potential.[1][2] If your cells are unhealthy or have been treated with a mitochondrial depolarizing agent, the potential may be too low to sequester the dye.
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Incorrect Dye Concentration: The concentration of the dye is critical. While the optimal concentration can vary by cell type, a common starting range is 25-500 nM.[3] It's essential to perform a titration to find the lowest concentration that provides a robust signal without causing toxicity.[3]
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Photobleaching: this compound, like most fluorophores, is susceptible to photobleaching—the irreversible destruction of the fluorescent molecule upon prolonged exposure to high-intensity light.[4] This can be minimized by reducing light intensity, decreasing exposure time, and using antifade mounting media.
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Suboptimal Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for this compound's spectral properties. Using incorrect filters will lead to poor signal detection.
Question 2: Why is there high background fluorescence, obscuring the mitochondrial signal?
Answer: High background can make quantification difficult and inaccurate.
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Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding or staining of other cellular structures. At high concentrations, some probes may stain other organelles.
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Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal. This is a particular problem in the green spectrum. Pre-treating cells or using specific quenching dyes like Sudan Black B can help reduce autofluorescence.
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Inadequate Wash Steps: Insufficient washing after staining can leave residual, unbound dye in the medium, contributing to high background. Ensure you replace the staining solution with fresh, pre-warmed media or buffer before imaging.
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Media Components: Some components in cell culture media, like phenol red or serum, can be fluorescent. Using phenol red-free media during imaging is recommended.
Question 3: I'm observing high variability in fluorescence intensity between different cells or wells. What is the cause?
Answer: Variability can compromise the statistical power of your results.
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Inconsistent Cell Health: Differences in cell density, passage number, or metabolic state can lead to variations in mitochondrial membrane potential and therefore, dye uptake. Ensure your cells are healthy and seeded uniformly.
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Uneven Staining: Ensure the dye is mixed thoroughly and applied evenly to all wells. Small volumes can evaporate quickly, leading to concentration changes.
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Focus Drift: During long time-lapse imaging experiments, the microscope focus can drift, leading to artificially lower intensity readings in some frames or wells. Use an autofocus system if available.
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Phototoxicity: High-intensity light can not only bleach the fluorophore but also damage the cells, leading to a genuine (but experimentally induced) drop in mitochondrial membrane potential. Use the lowest possible light intensity.
Question 4: My signal is decreasing rapidly during image acquisition. How can I prevent this?
Answer: This is a classic sign of photobleaching.
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Optimize Illumination: Use the lowest laser power or light source intensity that provides a detectable signal.
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Reduce Exposure Time: Minimize the time the sample is exposed to light. Use a sensitive camera to allow for shorter exposure times.
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Use Antifade Reagents: Mount your cells in a medium containing an antifade reagent, which helps to slow the photobleaching process.
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Acquire Images Efficiently: Plan your imaging session to avoid unnecessary exposure. Only illuminate the sample when actively acquiring an image.
Troubleshooting Summary Table
| Parameter | Common Issue | Recommended Range/Action | Troubleshooting Tip |
| This compound Concentration | Weak Signal or High Background | 25-500 nM | Titrate concentration for each cell type to find the optimal signal-to-noise ratio. |
| Light Exposure | Photobleaching/Phototoxicity | Use lowest possible intensity | Reduce laser power to <10% and use short exposure times (<500ms). Use neutral density filters. |
| Cell Health | High Variability | 70-80% confluency | Ensure cells are in the logarithmic growth phase and not overly confluent. |
| Imaging Medium | High Background | Phenol red-free medium | Switch to a clear imaging buffer or phenol red-free medium before acquiring images. |
| Wash Steps | High Background | 1-2 washes with fresh medium | Gently replace the staining solution with pre-warmed buffer to remove unbound dye. |
Experimental Protocols
Detailed Protocol for Staining and Imaging with this compound
This protocol provides a general framework. Optimization for specific cell types and experimental conditions is highly recommended.
1. Cell Preparation: a. Seed cells on a sterile imaging-quality plate or coverslip (e.g., glass-bottom dish). b. Grow cells to 70-80% confluency under standard growth conditions (e.g., 37°C, 5% CO₂).
2. Staining Solution Preparation: a. Prepare a stock solution of this compound in high-quality, anhydrous DMSO. b. On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to the desired final concentration (start with a titration from 50-200 nM).
3. Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed staining solution to the cells. c. Incubate for 15-45 minutes in the dark under appropriate growth conditions. The optimal time may vary.
4. Washing: a. Remove the staining solution. b. Gently wash the cells by replacing the solution with fresh, pre-warmed imaging buffer or medium. Repeat once if necessary.
5. Imaging: a. Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for this compound. b. Use the lowest possible light intensity to avoid photobleaching and phototoxicity. c. Acquire images using a consistent set of parameters (e.g., exposure time, gain, laser power) for all samples within an experiment.
6. Data Quantification: a. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity. b. Segmentation: Define regions of interest (ROIs) around individual cells or mitochondrial networks. c. Background Subtraction: Measure the mean fluorescence of a background region (where there are no cells) and subtract this value from your cellular ROI measurements. d. Normalization: Normalize the fluorescence intensity to cell area or another relevant parameter if comparing treatments that may affect cell size.
Visualizations and Diagrams
Caption: Principle of this compound fluorescence.
Caption: Standard experimental workflow.
Caption: Troubleshooting weak signal issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a fluorescent probe used to assess mitochondrial function. It is a cationic dye that accumulates in the mitochondrial matrix, driven by the negative charge of the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the dye concentrates in the mitochondria, resulting in a bright fluorescent signal. A decrease in ΔΨm, a hallmark of mitochondrial dysfunction, leads to reduced dye accumulation and thus a weaker signal.
Q2: Can I fix my cells after staining with this compound? Many mitochondrial potential-dependent dyes are not well-retained after fixation because aldehyde fixatives can disrupt the mitochondrial membrane potential, causing the dye to leak out. It is generally recommended to image live cells. If fixation is required, you may need to use specific fixable probes designed for this purpose, such as certain MitoTracker™ dyes.
Q3: How does plasma membrane potential affect this compound staining? The accumulation of cationic dyes like this compound is influenced by both the plasma membrane potential and the mitochondrial membrane potential. A change in the plasma membrane potential can alter the amount of dye that enters the cytoplasm, which in turn affects the amount available for mitochondrial uptake. It is an important factor to consider when interpreting results.
Q4: What are the key controls I should include in my experiment?
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Untreated Control: A population of healthy, untreated cells to establish a baseline for normal fluorescence intensity.
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Positive Control (Depolarization): Treat cells with a known mitochondrial uncoupler (e.g., CCCP or FCCP). This should cause a significant drop in fluorescence, confirming the dye is responding to changes in ΔΨm.
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Negative Control (No Dye): Image unstained cells using the same settings to assess the level of cellular autofluorescence.
Q5: Is this compound toxic to cells? At high concentrations or with prolonged incubation, many fluorescent probes can be toxic to cells, potentially affecting mitochondrial function and confounding results. It is crucial to use the lowest effective concentration and minimize incubation time to reduce potential artifacts and mitochondrial toxicity. This compound itself is reported to have low cytotoxicity.
References
- 1. mitochondrial-membrane-potential-probes-and-the-proton-gradient-a-practical-usage-guide - Ask this paper | Bohrium [bohrium.com]
- 2. Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
Technical Support Center: Mito-DK Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Mito-DK fluorescent probe in their experiments. The information is tailored for researchers, scientists, and drug development professionals working with mitochondrial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure?
A1: this compound is a small-molecule fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondria.[1] It is capable of a crosstalk-free response to changes in mitochondrial polarity, mitochondrial DNA (mtDNA), and mitochondrial morphology.[1] Its high photostability and low cytotoxicity make it suitable for live-cell imaging to study dynamic mitochondrial processes, particularly in the context of mitochondria-related pyroptosis in cancer cells.[1]
Q2: What are the key advantages of using this compound?
A2: this compound offers several advantages for mitochondrial research:
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Multifunctional: It simultaneously provides information on mitochondrial polarity, mtDNA, and morphology.[1]
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High Photostability: Allows for longer-term imaging experiments with minimal signal loss.[1]
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Low Cytotoxicity: Minimally impacts cell health, ensuring that observed changes are due to the experimental conditions and not the probe itself.
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Good Mitochondria-Targeting: Specifically accumulates in the mitochondria, providing a clear and localized signal.
Q3: What is the excitation and emission wavelength for this compound?
A3: While the exact excitation and emission maxima for this compound are proprietary, it is a fluorescent dye. For optimal signal detection, it is crucial to use the appropriate filter sets on your fluorescence microscope. Always refer to the manufacturer's specifications for the recommended spectral settings.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments, from staining to data analysis.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescent Signal | 1. Incorrect Filter/Microscope Settings: The excitation and emission wavelengths used do not match the spectral properties of this compound. | 1. Verify the microscope's filter sets are appropriate for the fluorophore. Consult the this compound product datasheet for optimal excitation and emission wavelengths. |
| 2. Low Probe Concentration: The concentration of this compound used is insufficient for detectable staining. | 2. Perform a titration experiment to determine the optimal probe concentration for your specific cell type and experimental conditions. Start with the manufacturer's recommended concentration and test a range of higher and lower concentrations. | |
| 3. Insufficient Incubation Time: The probe has not had enough time to accumulate in the mitochondria. | 3. Increase the incubation time. Typical incubation times for mitochondrial probes range from 15 to 60 minutes. Optimize the incubation time for your cell line. | |
| 4. Cell Health Issues: The cells are unhealthy or dead, leading to compromised mitochondrial function and probe uptake. | 4. Ensure cells are healthy and within their optimal growth phase before staining. Use a viability stain to assess cell health. | |
| High Background Fluorescence | 1. Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. | 1. Titrate the this compound concentration to find the lowest effective concentration that provides a clear mitochondrial signal with minimal background. |
| 2. Inadequate Washing: Residual probe in the imaging medium contributes to background fluorescence. | 2. After incubation, wash the cells with fresh, pre-warmed medium or buffer to remove any unbound probe before imaging. | |
| 3. Autofluorescence: Some cell types or media components exhibit natural fluorescence at the same wavelengths as this compound. | 3. Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. If significant, consider using a different imaging medium or applying background subtraction during image analysis. | |
| Phototoxicity or Cell Death | 1. High Probe Concentration: Some fluorescent probes can be toxic at high concentrations. | 1. Use the lowest possible concentration of this compound that gives a satisfactory signal. Perform a cytotoxicity assay to determine the probe's toxic threshold for your cells. |
| 2. Prolonged Exposure to Excitation Light: Intense or prolonged illumination can generate reactive oxygen species (ROS), leading to phototoxicity. | 2. Minimize the exposure time and intensity of the excitation light. Use a more sensitive camera or image acquisition settings. Consider using an anti-fade mounting medium if imaging fixed cells. | |
| Difficulty in Analyzing Mitochondrial Morphology | 1. Poor Image Quality: Low signal-to-noise ratio or out-of-focus images can hinder accurate morphological analysis. | 1. Optimize staining and imaging conditions to obtain high-quality images. Ensure the objective is clean and the sample is correctly focused. |
| 2. Subjective Analysis: Visual assessment of mitochondrial morphology can be subjective and prone to bias. | 2. Utilize image analysis software to quantify mitochondrial morphology. Parameters such as circularity, elongation, and network branching can provide objective measurements of mitochondrial dynamics. |
Experimental Protocols
General Protocol for Staining Live Cells with a Mitochondrial Fluorescent Probe
This protocol provides a general workflow that can be adapted for this compound experiments. For precise parameters, always refer to the manufacturer's product sheet.
Materials:
-
This compound fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO) for stock solution preparation
-
Live cells in culture
-
Pre-warmed cell culture medium or buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the lyophilized probe in high-quality, anhydrous DMSO to create a stock solution (e.g., 1 mM).
-
Mix thoroughly until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) cell culture medium or buffer to the desired final working concentration. The optimal concentration should be determined experimentally but typically ranges from 50 nM to 500 nM for mitochondrial probes.
-
-
Cell Staining:
-
For adherent cells, grow them on coverslips or in imaging-compatible plates. For suspension cells, they can be stained in tubes.
-
Remove the existing culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.
-
-
Washing (Optional but Recommended):
-
After incubation, gently remove the staining solution.
-
Wash the cells once or twice with pre-warmed, fresh culture medium or buffer to remove any unbound probe.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for this compound.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Experimental Workflow for this compound Staining
Caption: A generalized workflow for staining live cells with the this compound probe.
Mitochondrial Pyroptosis Signaling Pathway
Caption: Key events in mitochondria-mediated pyroptosis, highlighting parameters monitored by this compound.
References
Validation & Comparative
A Researcher's Guide to Mitochondrial Morphology Analysis: Mito-DK vs. MitoTracker
Choosing the optimal fluorescent probe is paramount for accurately visualizing mitochondrial morphology and dynamics. This guide provides a detailed, data-driven comparison between Mito-DK, a novel multifunctional dye, and the widely established MitoTracker series of probes. We objectively evaluate their performance characteristics and provide the necessary experimental protocols to aid researchers in making an informed decision for their live-cell imaging needs.
Mechanism of Action and Core Principles
The efficacy of a mitochondrial stain is rooted in its mechanism of accumulation and fluorescence. This compound and the various MitoTracker probes operate on fundamentally different principles.
MitoTracker Probes: The majority of MitoTracker dyes are cationic molecules that leverage the mitochondrial membrane potential (ΔΨm).[1] They passively cross the plasma membrane and are electrophoretically drawn into the negatively charged mitochondrial matrix.[1] Consequently, their accumulation is a direct indicator of mitochondrial health. However, some variants like MitoTracker Green FM can accumulate in mitochondria largely independent of membrane potential, making them useful for assessing mitochondrial mass.[2] Certain MitoTracker probes also contain a mildly thiol-reactive chloromethyl group that allows them to covalently bind to mitochondrial proteins, ensuring their retention even after cell fixation and permeabilization.[3]
This compound: this compound is a recently developed small-molecule fluorescent probe reported to offer a multi-parametric assessment of mitochondrial health. Unlike probes solely dependent on membrane potential, this compound is described as having a "crosstalk-free response to polarity and mtDNA as well as mitochondrial morphology". This suggests a more complex mechanism that may provide a broader snapshot of the mitochondrial state, which is particularly useful for studying complex processes like mitochondria-associated pyroptosis.
Performance Comparison: A Quantitative Overview
The selection of a fluorescent probe is often dictated by its spectral properties, photostability, cytotoxicity, and suitability for downstream applications like fixation and permeabilization. The following table summarizes these key performance indicators.
Note: Specific quantitative data for this compound is derived from a single 2024 publication in Analytical Chemistry. While the publication claims high photostability and low cytotoxicity, the full dataset is not publicly available.
| Parameter | This compound | MitoTracker Green FM | MitoTracker Red CMXRos | MitoTracker Deep Red FM |
| Excitation Max (nm) | Data not publicly available | ~490 | ~579 | ~644 |
| Emission Max (nm) | Data not publicly available | ~516 | ~599 | ~665 |
| Membrane Potential (ΔΨm) Dependence | Reported to be independent and multi-parametric | Mostly independent | Dependent | Dependent |
| Photostability | High | Moderate; more stable than Rhodamine 123 | Moderate; can be phototoxic | High |
| Cytotoxicity | Low | Low | Can be phototoxic upon illumination | Low |
| Fixable (Post-Staining) | Data not publicly available | No | Yes | Yes |
| Signal Retention | Data not publicly available | Poor after fixation | Good; covalent binding | Good |
Experimental Protocols: Staining Live Cells for Morphology
Proper execution of the staining protocol is critical for achieving high-quality images of mitochondrial networks. Below are detailed methodologies for using MitoTracker probes and a generalized protocol for mitochondrial dyes that can be adapted for this compound.
The process for staining live cells with mitochondrial dyes follows a consistent workflow, from cell preparation to final imaging.
This protocol is suitable for MitoTracker Red CMXRos and Deep Red FM. Modifications for MitoTracker Green FM are noted.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the MitoTracker probe by dissolving it in high-quality, anhydrous DMSO.
-
Vortex briefly to ensure it is fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Seed cells on glass-bottom imaging dishes or plates to achieve 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Staining Procedure:
-
Prepare a fresh working staining solution by diluting the 1 mM stock solution into pre-warmed (37°C) complete cell culture medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 25-200 nM.
-
Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
For MitoTracker Green FM: A wash-free protocol can sometimes be used; however, washing generally improves the signal-to-noise ratio.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed, fresh culture medium or a suitable imaging buffer (e.g., FluoroBrite™ DMEM).
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the dish to the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images using the appropriate laser lines and emission filters for the selected probe (e.g., ~561 nm excitation for MitoTracker Red CMXRos).
-
Based on its properties as a small-molecule fluorescent probe for live-cell imaging, the following protocol can be used as a starting point. Optimization of dye concentration and incubation time is highly recommended.
-
Reagent Preparation:
-
Prepare a stock solution (typically 1 mM) of this compound in anhydrous DMSO.
-
Store aliquots at -20°C or lower, protected from light.
-
-
Staining Procedure:
-
On the day of the experiment, prepare a working solution of this compound in pre-warmed culture medium at a final concentration between 50-500 nM.
-
Incubate cells with the staining solution for 15-45 minutes at 37°C.
-
Wash the cells twice with pre-warmed medium or buffer.
-
Proceed with imaging in a suitable live-cell imaging medium.
-
Summary and Recommendations
| Probe Family | Key Advantages | Key Disadvantages | Best For... |
| This compound | - Reported high photostability and low cytotoxicity- Multi-parametric assessment (polarity, mtDNA) not solely reliant on ΔΨm | - Limited data available (from a single publication)- Quantitative performance metrics not publicly accessible- Commercial availability may be limited | Researchers studying complex mitochondrial events like pyroptosis where changes in polarity or mtDNA are as important as morphology. |
| MitoTracker | - Well-characterized with extensive literature- Wide range of spectral options for multicolor imaging- Fixable options (Red CMXRos, Deep Red) are available for IF co-staining- Specific probes for ΔΨm-dependent and -independent analysis | - Some probes (e.g., Red CMXRos) can be phototoxic- ΔΨm-dependent probes can be lost if mitochondria depolarize- Non-fixable probes (Green FM) are not suitable for certain downstream assays | Routine and robust visualization of mitochondrial morphology, tracking mitochondrial health via membrane potential, and experiments requiring post-imaging fixation and immunofluorescence. |
For researchers requiring a well-validated, versatile, and spectrally diverse toolkit for visualizing mitochondrial morphology, the MitoTracker family remains the industry standard. MitoTracker Red CMXRos and Deep Red FM are excellent choices for experiments that require subsequent fixation and immunocytochemistry. MitoTracker Green FM is a valuable tool for assessing mitochondrial mass, though its potential dependence on membrane potential should be considered.
This compound represents an intriguing new option for specialized applications. Its reported ability to assess multiple mitochondrial parameters simultaneously without relying on membrane potential makes it a potentially powerful tool for investigating intricate cellular pathways where ΔΨm is not the only indicator of mitochondrial dysfunction. However, until more extensive, independent validation and quantitative performance data become available, it should be considered a promising but specialized research tool. For general mitochondrial morphology studies, the reliability and extensive documentation of the MitoTracker series offer a more established and predictable solution.
References
A Comparative Guide to Mitochondrial Health Assessment: Mito-DK vs. JC-1
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial health is paramount. This guide provides a comprehensive comparison of two fluorescent probes, the novel Mito-DK and the widely used JC-1, for monitoring mitochondrial function. We present a detailed analysis of their mechanisms, experimental protocols, and performance data to facilitate an informed choice for your specific research needs.
Mitochondria, the powerhouses of the cell, play a critical role in cellular metabolism, signaling, and apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. A decrease in ΔΨm is an early hallmark of mitochondrial dysfunction and apoptosis. Fluorescent probes that can sensitively and reliably detect changes in ΔΨm are therefore invaluable tools in a wide range of research areas, including cancer biology, neurodegenerative disease, and drug discovery.
This guide focuses on a comparative analysis of this compound, a recently developed fluorescent probe, and JC-1, a well-established cationic dye for mitochondrial health assessment.
At a Glance: this compound vs. JC-1
| Feature | This compound | JC-1 |
| Primary Function | Multi-parameter assessment: mitochondrial polarity, mtDNA, and morphology.[1][2] | Ratiometric measurement of mitochondrial membrane potential (ΔΨm).[3] |
| Mechanism of Action | Crosstalk-free response to changes in mitochondrial polarity and binding to mtDNA.[1][2] | Potential-dependent accumulation in mitochondria, forming J-aggregates (red fluorescence) in healthy mitochondria and remaining as monomers (green fluorescence) in depolarized mitochondria. |
| Photostability | High photostability. | Less sensitive to photobleaching compared to some other dyes like Rhodamine 123. |
| Cytotoxicity | Low cytotoxicity. | Concentrations up to 550 nM do not affect mitochondrial respiration. High concentrations (10 µg/ml) show over 95% cell viability. |
| Reported Applications | Real-time tracking of mitochondria-associated pyroptosis. | Apoptosis studies, assessment of mitochondrial viability. |
| Spectral Properties | Green and Red Emission Channels | Green Emission (monomers): ~527-530 nm, Red/Orange Emission (J-aggregates): ~590 nm. |
Delving Deeper: Mechanisms of Action
This compound: A Multi-faceted Reporter of Mitochondrial Health
This compound is a novel small-molecule fluorescent dye designed for a multi-parametric assessment of mitochondrial health. Its mechanism allows for a "crosstalk-free response to polarity and mtDNA as well as mitochondrial morphology". This suggests that this compound can simultaneously provide information on:
-
Mitochondrial Polarity: Changes in the mitochondrial membrane's dielectric constant, which can be indicative of functional alterations.
-
Mitochondrial DNA (mtDNA): The probe can visualize mtDNA, offering insights into its integrity and distribution, which can be affected in various pathologies.
-
Mitochondrial Morphology: The probe allows for the visualization of mitochondrial structure, enabling the assessment of fission/fusion dynamics, which are closely linked to mitochondrial health.
JC-1: The Classic Ratiometric Sensor of ΔΨm
JC-1 is a cationic carbocyanine dye that has been a gold standard for the ratiometric measurement of mitochondrial membrane potential for many years. Its mechanism is based on its potential-dependent accumulation in mitochondria.
-
In healthy, energized mitochondria with a high ΔΨm, JC-1 molecules accumulate and form aggregates, known as "J-aggregates." These aggregates exhibit a distinct red to orange fluorescence.
-
In unhealthy or apoptotic cells with a low ΔΨm, JC-1 fails to accumulate to the same extent and remains in the cytoplasm and mitochondrial matrix as monomers. These monomers emit a green fluorescence.
The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing researchers to distinguish between healthy and apoptotic cell populations.
Experimental Protocols
General Workflow for Mitochondrial Staining
The following diagram illustrates a general workflow applicable to both this compound and JC-1, with specific details for each probe provided in the subsequent sections.
This compound Experimental Protocol
The following is a general protocol based on available information. Researchers should refer to the specific product datasheet and the primary literature for detailed instructions.
-
Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Further dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration.
-
Cell Loading:
-
For adherent cells, grow cells on coverslips or in appropriate imaging dishes. Remove the culture medium and add the pre-warmed this compound working solution.
-
For suspension cells, pellet the cells and resuspend them in the this compound working solution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the recommended duration (typically 15-60 minutes). Protect from light.
-
Washing (Optional): The necessity of a washing step may vary. Some protocols may recommend washing the cells with a pre-warmed buffer or medium to remove excess probe.
-
Imaging:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for the green and red emission channels of this compound.
-
Flow Cytometry: Analyze the cells using a flow cytometer with excitation and emission settings appropriate for the probe's spectral properties.
-
JC-1 Experimental Protocol
The following is a generalized protocol. Specific details may vary depending on the cell type and experimental setup. Always consult the manufacturer's instructions.
-
Reagent Preparation: Prepare a JC-1 stock solution (typically 1-5 mM) in DMSO. Immediately before use, dilute the stock solution to a final working concentration (e.g., 2-10 µM) in pre-warmed cell culture medium or a suitable buffer. It is crucial to vortex the working solution thoroughly.
-
Cell Loading:
-
For adherent cells, replace the culture medium with the JC-1 working solution.
-
For suspension cells, pellet the cells and resuspend them in the JC-1 working solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells once or twice with pre-warmed buffer or medium to remove the staining solution.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Use a fluorescence microscope with filter sets capable of detecting both the green fluorescence of JC-1 monomers (emission ~527 nm) and the red-orange fluorescence of J-aggregates (emission ~590 nm).
-
Flow Cytometry: Use a flow cytometer equipped with a 488 nm laser for excitation. Detect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel. The ratio of red to green fluorescence intensity is used to quantify the mitochondrial membrane potential.
-
Concluding Remarks
The choice between this compound and JC-1 for assessing mitochondrial health will depend on the specific research question.
JC-1 remains a robust and widely validated tool for the ratiometric analysis of mitochondrial membrane potential. Its distinct color change provides a clear and quantifiable measure of mitochondrial depolarization, making it an excellent choice for apoptosis studies and general mitochondrial health screening.
This compound , on the other hand, emerges as a promising next-generation probe that offers a more holistic view of mitochondrial function. Its ability to simultaneously report on mitochondrial polarity, mtDNA, and morphology provides a multi-dimensional dataset from a single experiment. This makes this compound particularly valuable for investigating complex cellular processes where multiple aspects of mitochondrial biology are intertwined, such as in the study of pyroptosis.
As with any experimental technique, it is crucial to optimize the staining protocol for your specific cell type and experimental conditions. We recommend consulting the primary literature and manufacturer's guidelines for the most accurate and reproducible results.
References
Revolutionizing Mitochondrial Analysis: A Comparative Guide to Mito-DK Dyes
In the dynamic fields of cellular biology, neuroscience, and drug development, the precise monitoring of mitochondrial function is paramount. Mitochondria, the powerhouses of the cell, are central to cellular health, metabolism, and signaling. Consequently, dysfunction in these organelles is a hallmark of numerous diseases. For decades, researchers have relied on a toolkit of fluorescent dyes to visualize and quantify mitochondrial activity. However, traditional dyes often present limitations in terms of photostability, cytotoxicity, and the ability to perform long-term tracking.
Emerging as a promising alternative, Mito-DK is a novel class of small-molecule fluorescent probes designed to overcome these challenges. This guide provides an objective comparison between this compound and traditional mitochondrial dyes, supported by experimental data, to assist researchers in selecting the optimal tools for their studies.
Unveiling the Advantages of this compound: A Head-to-Head Comparison
This compound dyes are engineered for superior performance in key areas crucial for live-cell imaging and analysis. These probes offer a crosstalk-free response to changes in mitochondrial polarity and can simultaneously report on mitochondrial morphology and mtDNA.[1] Key advantages include high photostability and low cytotoxicity, allowing for extended, real-time tracking of mitochondrial dynamics without inducing significant cellular stress.[1]
To provide a clear overview, the following table summarizes the performance characteristics of this compound in comparison to widely used traditional mitochondrial dyes such as JC-1, Tetramethylrhodamine, Ethyl Ester (TMRE), and MitoTracker Green FM.
| Feature | This compound | JC-1 | TMRE | MitoTracker Green FM |
| Primary Function | Multi-parameter assessment (polarity, morphology, mtDNA) | Mitochondrial membrane potential (ratiometric) | Mitochondrial membrane potential (quantitative) | Mitochondrial mass (potential-independent) |
| Photostability | High | Low to Moderate | Moderate | Moderate |
| Cytotoxicity | Low | Moderate to High | Moderate | Low to Moderate |
| Mechanism of Action | Accumulates in mitochondria; fluorescence responds to polarity and mtDNA | Forms J-aggregates (red) in high potential mitochondria, monomers (green) in low potential | Accumulates in mitochondria based on membrane potential | Covalently binds to mitochondrial proteins |
| Suitability for Long-Term Imaging | Excellent | Poor | Fair | Good |
| Fixability | Not specified | No | No | Yes (some variants) |
| Excitation/Emission (nm) | Not specified | Monomer: ~485/527, J-aggregate: ~585/590 | ~549/575 | ~490/516 |
Note: The data for this compound is based on available product information and a primary research article. Direct head-to-head comparative studies with all traditional dyes under identical conditions are limited.
The Science Behind the Signal: Mechanism of Action
The functionality of mitochondrial dyes is intrinsically linked to their mechanism of action. Traditional dyes predominantly rely on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
In contrast, this compound offers a more multifaceted analysis by not only responding to membrane potential but also providing information on mitochondrial structure and genetic material.
Experimental Validation: Protocols for Performance Assessment
To ensure robust and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate and compare the performance of mitochondrial dyes.
Cytotoxicity Assay (MTT Assay)
This assay assesses the impact of the fluorescent dye on cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Dye Incubation: Treat the cells with varying concentrations of the mitochondrial dye (e.g., this compound, JC-1, TMRE) and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Photostability Assessment
This experiment quantifies the rate of photobleaching of a fluorescent dye under continuous illumination.
Protocol:
-
Cell Staining: Incubate live cells with the mitochondrial dye according to the manufacturer's instructions.
-
Image Acquisition: Mount the stained cells on a fluorescence microscope.
-
Continuous Illumination: Expose a defined region of interest to continuous excitation light using a specific laser line and intensity.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
Data Analysis: Measure the fluorescence intensity of the region of interest in each image over time. Plot the normalized fluorescence intensity against time to determine the photobleaching rate.
Mitochondrial Membrane Potential Measurement (JC-1 Assay)
This assay is used to assess mitochondrial health by measuring changes in membrane potential.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency.
-
JC-1 Staining: Resuspend the cells at a concentration of 1 x 106 cells/mL in pre-warmed cell culture medium. Add JC-1 staining solution to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash twice with phosphate-buffered saline (PBS).
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. Detect the green fluorescence of JC-1 monomers in the FL1 channel (525 nm) and the red fluorescence of J-aggregates in the FL2 channel (590 nm).
-
Data Analysis: The ratio of red to green fluorescence intensity is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Conclusion: The Future of Mitochondrial Research
The development of advanced fluorescent probes like this compound marks a significant step forward in the study of mitochondrial biology. With their enhanced photostability, low cytotoxicity, and multi-parameter reporting capabilities, these next-generation dyes empower researchers to conduct more prolonged and detailed investigations into the intricate workings of mitochondria. While traditional dyes remain valuable for specific applications, the superior performance of this compound in demanding live-cell imaging experiments positions it as a powerful tool for unraveling the complexities of mitochondrial function in health and disease. As research continues to push the boundaries of cellular imaging, the adoption of such innovative tools will be crucial for making groundbreaking discoveries.
References
A Comparative Guide to Mito-DK and TMRM for Mitochondrial Membrane Potential Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is crucial for understanding cellular health, disease pathogenesis, and drug toxicity. This guide provides a comparative analysis of two fluorescent probes, Mito-DK and Tetramethylrhodamine, Methyl Ester (TMRM), used for this purpose.
This comparison synthesizes available data on their mechanisms of action, spectral properties, and performance characteristics to aid in the selection of the most appropriate tool for specific research needs. While comprehensive data for TMRM is readily available, information regarding this compound is less extensive, necessitating a comparison based on existing product descriptions and the broader context of mitochondrial probes.
At a Glance: Key Differences
| Feature | This compound | TMRM (Tetramethylrhodamine, Methyl Ester) |
| Mechanism of Action | Responds to mitochondrial polarity; details on direct correlation to ΔΨm are limited. | Nernstian dye; accumulation is directly proportional to the mitochondrial membrane potential. |
| Spectral Properties | Excitation/Emission maxima not specified in readily available documentation. | Excitation: ~548-552 nm, Emission: ~573-578 nm. |
| Photostability | Described as having high photostability. | Subject to photobleaching, requiring careful experimental setup to minimize light exposure.[1] |
| Cytotoxicity | Described as having low cytotoxicity. | Can inhibit mitochondrial respiration at higher concentrations and may induce phototoxicity.[2] |
| Mode of Use | Real-time tracking of mitochondria-related pyroptosis.[3] | Can be used in non-quenching mode (low nM concentrations) for quantitative analysis or quenching mode (higher concentrations) to detect rapid depolarization. |
In-Depth Analysis
Mechanism of Action
TMRM is a well-characterized cationic, lipophilic dye that operates on the Nernstian principle. It readily crosses the plasma and mitochondrial membranes. Due to the negative charge of the mitochondrial matrix in healthy, respiring cells, TMRM accumulates within the mitochondria. The fluorescence intensity of TMRM is directly proportional to the mitochondrial membrane potential. A decrease in ΔΨm, a hallmark of mitochondrial dysfunction, leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence.[4]
This compound is described as a small-molecule fluorescent dye that provides a "crosstalk-free response to polarity and mtDNA as well as mitochondrial morphology".[3] While mitochondrial membrane potential is a major contributor to the overall polarity of the mitochondrial inner membrane, probes that respond to "polarity" may be influenced by other factors, such as changes in the lipid environment or hydration state. The precise mechanism by which this compound's fluorescence correlates with ΔΨm is not as clearly defined in available resources as that of TMRM.
Signaling Pathway of Mitochondrial Membrane Potential Regulation
Caption: Mechanism of TMRM accumulation in mitochondria driven by the electrochemical gradient.
Spectral Properties
A critical factor in selecting a fluorescent probe is its excitation and emission spectra, which determine the necessary hardware (e.g., lasers and filters) and the potential for multiplexing with other fluorescent markers.
-
TMRM: Has an excitation maximum around 548-552 nm and an emission maximum around 573-578 nm, making it compatible with standard TRITC/Rhodamine filter sets.
Performance Characteristics
Photostability:
-
This compound: Is reported to have high photostability, which would be advantageous for long-term imaging experiments by minimizing signal loss due to photobleaching.
-
TMRM: Is known to be susceptible to photobleaching, especially with prolonged or high-intensity light exposure. This can be mitigated by using the lowest possible laser power and exposure times.
Cytotoxicity:
-
This compound: Is described as having low cytotoxicity, suggesting it has minimal impact on cell health during experiments.
-
TMRM: Can exhibit cytotoxicity, particularly at higher concentrations used in quenching mode, by inhibiting the mitochondrial respiratory chain. Phototoxicity, where the illuminated dye generates reactive oxygen species that damage the cell, is also a concern with TMRM.
Experimental Protocols
General Workflow for Measuring Mitochondrial Membrane Potential
Caption: A generalized experimental workflow for assessing mitochondrial membrane potential.
TMRM Staining Protocol (Non-Quenching Mode)
-
Cell Preparation: Culture cells to a suitable confluency on a vessel appropriate for microscopy or flow cytometry.
-
Staining Solution Preparation: Prepare a fresh working solution of TMRM in pre-warmed cell culture medium. A typical starting concentration for non-quenching mode is 20-100 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining: Remove the culture medium from the cells and add the TMRM staining solution.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Washing (Optional): For some applications, washing the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium after incubation can reduce background fluorescence.
-
Imaging/Analysis: Acquire images using a fluorescence microscope with appropriate filters for rhodamine (Excitation: ~548 nm, Emission: ~574 nm) or analyze by flow cytometry.
-
Positive Control (Optional): To confirm that the TMRM signal is responsive to changes in ΔΨm, cells can be treated with a mitochondrial membrane potential uncoupler, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), which will cause a rapid decrease in TMRM fluorescence.
This compound Staining Protocol
Conclusion
TMRM is a well-established and extensively validated fluorescent probe for the quantitative measurement of mitochondrial membrane potential. Its Nernstian behavior provides a direct correlation between fluorescence intensity and ΔΨm. However, researchers must be mindful of its potential for photobleaching and cytotoxicity.
This compound is presented as a photostable and low-toxicity alternative for mitochondrial imaging, with a response to mitochondrial polarity. While these are desirable characteristics, the lack of publicly available data on its spectral properties and a detailed mechanism for its response to ΔΨm makes a direct, evidence-based comparison with TMRM challenging. For researchers requiring precise, quantitative measurements of mitochondrial membrane potential, TMRM remains the more characterized and understood option. This compound may be a suitable alternative for qualitative mitochondrial imaging where photostability and low cytotoxicity are the primary concerns, particularly in the context of its stated application in studying pyroptosis. Further independent validation and characterization of this compound are needed to fully assess its utility as a quantitative probe for mitochondrial membrane potential.
References
Validating Specificity of Mitochondrial Probes in Pyroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of pyroptosis, a form of programmed lytic cell death, is crucial for understanding inflammatory diseases and developing novel therapeutics. A key organelle implicated in the signaling cascade of pyroptosis is the mitochondrion. Accurate and specific detection of mitochondrial dysfunction during pyroptosis is therefore paramount. This guide provides a comparative analysis of Mito-DK, a novel fluorescent probe, with established alternative methods for assessing mitochondrial health during pyroptosis.
Overview of Probes for Pyroptotic Mitochondria
Mitochondrial involvement in pyroptosis is multifaceted, involving changes in membrane potential, generation of reactive oxygen species (ROS), and alterations in morphology and membrane permeability. This section compares this compound to other widely used mitochondrial probes, highlighting their respective mechanisms and specific applications in the context of pyroptosis.
This compound: A Multi-Faceted Reporter of Mitochondrial Pyroptotic Events
This compound is a recently developed small-molecule fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondria-associated pyroptosis in cancer cells.[1][2] Unlike probes that measure a single mitochondrial parameter, this compound offers a more comprehensive view by responding to changes in mitochondrial polarity, mitochondrial DNA (mtDNA), and mitochondrial morphology.[1][2]
Alternative Probes: Targeting Specific Aspects of Mitochondrial Dysfunction
Several well-established fluorescent probes are available to investigate specific aspects of mitochondrial function. While not exclusively designed for pyroptosis, they can be applied to study mitochondrial changes during this cell death process. These include:
-
JC-1 and TMRM: These cationic dyes are used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. A decrease in ΔΨm is an early event in some forms of cell death.
-
MitoSOX Red: This probe specifically targets and is oxidized by mitochondrial superoxide, a major form of reactive oxygen species (ROS). Increased mitochondrial ROS production is a known trigger for NLRP3 inflammasome activation, a central event in pyroptosis.
-
Calcein-AM with Cobalt Chloride (CoCl₂): This assay assesses the mitochondrial permeability transition (MPT), the opening of a non-specific pore in the inner mitochondrial membrane, which can lead to mitochondrial swelling and rupture.
Comparative Data of Mitochondrial Probes
The following table summarizes the key characteristics and performance metrics of this compound and its alternatives for the study of pyroptotic mitochondria.
| Feature | This compound | JC-1 | TMRM (Tetramethylrhodamine, Methyl Ester) | MitoSOX Red | Calcein-AM / CoCl₂ |
| Primary Detection Principle | Responds to changes in mitochondrial polarity, mtDNA, and morphology.[1] | Ratiometric dye that forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in mitochondria with low ΔΨm. | Nernstian dye that accumulates in mitochondria based on ΔΨm. Fluorescence intensity is proportional to ΔΨm. | Oxidized by mitochondrial superoxide to a fluorescent product that intercalates with nucleic acids. | Calcein fluorescence is quenched by CoCl₂ in the cytoplasm. Loss of mitochondrial calcein fluorescence indicates MPT pore opening. |
| Specificity for Pyroptosis | Specifically developed and validated for multidimensional assessment of mitochondria-associated pyroptosis. | Not specific to pyroptosis; indicates general mitochondrial membrane depolarization. | Not specific to pyroptosis; indicates general mitochondrial membrane depolarization. | Not specific to pyroptosis, but mitochondrial ROS is a key upstream event in NLRP3-mediated pyroptosis. | Not specific to pyroptosis; indicates mitochondrial permeability transition, which can occur in various cell death modalities. |
| Parameters Measured | Mitochondrial Polarity, mtDNA, Morphology. | Mitochondrial Membrane Potential (ΔΨm). | Mitochondrial Membrane Potential (ΔΨm). | Mitochondrial Superoxide (O₂⁻). | Mitochondrial Permeability Transition (MPT). |
| Readout | Fluorescence Microscopy, Flow Cytometry. | Fluorescence Microscopy, Flow Cytometry, Plate Reader. | Fluorescence Microscopy, Flow Cytometry, Plate Reader. | Fluorescence Microscopy, Flow Cytometry, Plate Reader. | Fluorescence Microscopy, Flow Cytometry. |
| Advantages | Provides a multi-parametric and integrated view of mitochondrial dysfunction in pyroptosis. | Ratiometric measurement minimizes artifacts from probe concentration, cell number, or mitochondrial mass. | Quantitative measurement of ΔΨm changes. | Specific for mitochondrial superoxide. | Directly measures MPT pore opening. |
| Limitations | Detailed, publicly available protocol is limited to the primary publication. | Can be influenced by changes in plasma membrane potential. | Non-ratiometric, so signal can be affected by mitochondrial mass and probe loading. | Can be photo-oxidized, leading to artifacts. Signal can be influenced by changes in ΔΨm. | Indirect measurement; requires quenching of cytosolic signal. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of these fluorescent probes.
This compound Staining and Imaging Protocol
The detailed experimental protocol for this compound is described in the primary publication by Zhao W, et al. Anal Chem. 2024 Apr 23;96(16):6381-6389. The general procedure involves:
-
Cell Culture and Treatment: Cells are cultured and treated with an inducer of pyroptosis (e.g., nigericin, LPS + ATP).
-
This compound Staining: Cells are incubated with this compound at an optimized concentration and for a specific duration as detailed in the publication.
-
Imaging: Live-cell imaging is performed using a fluorescence microscope with appropriate filter sets to capture the fluorescence signals corresponding to changes in mitochondrial polarity, mtDNA, and morphology.
-
Data Analysis: Image analysis software is used to quantify the changes in fluorescence intensity and mitochondrial morphology.
Alternative Probe Protocols
-
Reagent Preparation: Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Imaging: Immediately image the cells using a fluorescence microscope with filter sets for both green (monomers, ~529 nm emission) and red (J-aggregates, ~590 nm emission) fluorescence.
-
Analysis: Healthy cells will exhibit red fluorescent mitochondria, while pyroptotic cells with depolarized mitochondria will show a decrease in red fluorescence and an increase in green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Reagent Preparation: Prepare a 20-500 nM working solution of TMRM in pre-warmed cell culture medium.
-
Cell Staining: Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS.
-
Imaging: Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
Reagent Preparation: Prepare a 2.5-5 µM working solution of MitoSOX Red in pre-warmed HBSS or cell culture medium.
-
Cell Staining: Incubate cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm buffer.
-
Imaging: Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
Analysis: An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
-
Cell Loading: Incubate cells with 1 µM Calcein-AM and 5 mM CoCl₂ in a suitable buffer for 20 minutes at 37°C.
-
Washing: Wash the cells to remove excess probe and CoCl₂.
-
Imaging: Image the cells using a fluorescence microscope with a FITC filter set.
-
Analysis: In healthy cells, the cytosolic calcein fluorescence is quenched by CoCl₂, while the mitochondrial fluorescence remains. Upon MPT pore opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence, resulting in a loss of green fluorescence from the mitochondria.
Visualizing the Pathways and Workflows
References
Assessing the Photostability of Mito-DK Versus Other Fluorescent Probes: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to visualize mitochondrial dynamics, the selection of a robust fluorescent probe is paramount. An ideal probe should exhibit high specificity, brightness, and, critically, high photostability to ensure the integrity of live-cell imaging data over extended periods. This guide provides a comparative analysis of the photostability of the novel mitochondrial probe, Mito-DK, against other commonly used fluorescent probes, supported by available experimental data and detailed protocols for independent assessment.
While direct quantitative comparisons of photostability between this compound and other probes are limited in currently available literature, this guide synthesizes existing data to provide a comprehensive overview. This compound is consistently described as a highly photostable probe with low cytotoxicity, making it a promising candidate for long-term mitochondrial tracking.
Comparative Analysis of Photostability
The following table summarizes the available quantitative and qualitative data on the photostability of this compound and other relevant mitochondrial fluorescent probes. It is important to note that photostability can be influenced by experimental conditions such as laser power, pixel dwell time, and the cellular environment.
| Probe | Photostability Characteristics | Phototoxicity Characteristics | 1/e Lifetime (s) |
| This compound | Described as having high photostability. | Reported to have low cytotoxicity. | Data not available |
| MitoTracker Green (MTG) | Substantially more photostable than rhodamine 123.[1] Shows significantly less photobleaching compared to NAO.[1][2] | Less phototoxic than NAO; does not induce significant morphological changes in mitochondria under illumination conditions that cause changes with NAO.[2][3] | 214 s |
| 10-N-Nonyl Acridine Orange (NAO) | Undergoes rapid photobleaching. | Significantly more phototoxic than MTG and TMRE. Illumination can induce a rapid loss of membrane potential and morphological changes from tubular to spherical. | 14 s |
| Tetramethylrhodamine, Ethyl Ester (TMRE) | Subject to photobleaching. | Less phototoxic than NAO. | Data not available |
| MitoTracker Red CMXRos | Resistant to bleaching. | Can be associated with potent phototoxicity at higher light doses, leading to a rapid decrease in mitochondrial membrane potential and globular swelling. | Data not available |
| JC-1 | Prone to pronounced bleaching upon repeated laser exposure, even at very low doses. | Not specified in the provided results. | Data not available |
Experimental Protocols
To facilitate independent and comparative assessment of fluorescent probe photostability, detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Photobleaching in Live Cells
This protocol outlines a method to quantify the rate of photobleaching of a mitochondrial fluorescent probe in live cells.
1. Cell Culture and Staining:
- Plate cells (e.g., HeLa cells) on glass-bottom imaging dishes and culture to 50-70% confluency.
- Prepare a working solution of the mitochondrial probe (e.g., this compound, MitoTracker Green) in a suitable imaging medium (e.g., phenol red-free DMEM). The optimal concentration should be determined empirically for each cell line and probe.
- Incubate the cells with the staining solution for the recommended time (typically 15-30 minutes) at 37°C.
- Wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
2. Image Acquisition:
- Mount the imaging dish on a confocal microscope equipped with an environmental chamber maintained at 37°C and 5% CO2.
- Locate a field of view with healthy, well-stained cells.
- Acquire a time-lapse series of images. The key is to use consistent laser power, pixel dwell time, and frame interval for all probes being compared. For example, acquire an image every 1-5 seconds for a total of 300-500 frames.
3. Data Analysis:
- Define regions of interest (ROIs) around individual mitochondria or clusters of mitochondria.
- Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
- Correct for background fluorescence by measuring the intensity of a region without cells and subtracting this value from the mitochondrial ROI intensities.
- Normalize the fluorescence intensity of each ROI to its initial intensity (at frame 1).
- Plot the normalized fluorescence intensity as a function of time.
- To quantify the photobleaching rate, fit the decay curve to a single exponential decay function to determine the time constant (τ) or the 1/e lifetime.
Protocol 2: Assessment of Phototoxicity
Phototoxicity, often a consequence of photobleaching, can manifest as morphological changes in organelles and a decline in cell health. This protocol provides a workflow to assess the phototoxic effects of fluorescent probes.
1. Cell Culture and Staining:
- Follow the same cell preparation and staining procedure as in Protocol 1. For assessing the impact on membrane potential, co-staining with a membrane potential-sensitive dye like TMRE may be necessary.
2. Experimental Setup and Imaging:
- Use a confocal microscope to continuously illuminate a selected field of view with the excitation wavelength appropriate for the probe being tested. Use a consistent laser power and duration of exposure for comparison.
- Acquire images at regular intervals (e.g., every 5-10 seconds) to monitor changes in mitochondrial morphology and, if applicable, the fluorescence of the membrane potential indicator.
3. Analysis of Mitochondrial Morphology:
- Visually inspect the time-lapse images for changes in mitochondrial morphology, such as a transition from a tubular to a spherical shape, swelling, or fragmentation.
- Quantify these changes using image analysis software (e.g., ImageJ/Fiji). Parameters such as circularity, aspect ratio, and mitochondrial length can be measured over time. An increase in circularity is indicative of phototoxicity.
4. Analysis of Mitochondrial Membrane Potential:
- If co-staining with a potentiometric dye was performed, measure the fluorescence intensity of this second probe over time in the mitochondria. A decrease in intensity can indicate a loss of membrane potential, a sign of mitochondrial dysfunction due to phototoxicity.
Mandatory Visualizations
Caption: Workflow for assessing probe photobleaching.
Caption: Workflow for assessing probe phototoxicity.
Singlet Oxygen Generation and its Implications
Caption: Key factors for ideal imaging probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Mito-DK's Multi-Parameter Sensing: A Comparative Guide
In the dynamic field of cellular biology and drug development, the accurate measurement of mitochondrial function is paramount. The recently introduced fluorescent probe, Mito-DK, offers a promising approach for the multi-parameter sensing of mitochondrial polarity and mitochondrial DNA (mtDNA), particularly in the context of mitochondria-associated pyroptosis. This guide provides an objective comparison of this compound's performance against established alternative probes, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a novel fluorescent probe designed for the simultaneous, crosstalk-free detection of changes in mitochondrial polarity and mtDNA content. The primary validation of this compound, as presented by Zhao et al. (2024), demonstrates its utility in tracking mitochondria-associated pyroptosis. This guide compares this compound with established probes: MitoTracker Green FM for mitochondrial mass, JC-1 for mitochondrial membrane potential (an indicator of polarity changes), and PicoGreen for mtDNA quantification. While direct independent validation of this compound is not yet widely available, this comparison is based on the data from its primary publication and established performance characteristics of the alternative probes.
Data Presentation: Quantitative Comparison of Mitochondrial Probes
The following tables summarize the key quantitative parameters of this compound and the selected alternative probes.
Table 1: Photophysical and Performance Characteristics
| Parameter | This compound | MitoTracker Green FM | JC-1 (Monomer/J-aggregate) | PicoGreen (Bound to dsDNA) |
| Excitation Max (nm) | ~405 (Polarity), ~488 (mtDNA) | ~490 | ~510 / ~585 | ~502 |
| Emission Max (nm) | ~520 (Polarity), ~650 (mtDNA) | ~516 | ~527 / ~590 | ~522 |
| Quantum Yield | Not explicitly reported | Not explicitly reported | Not explicitly reported | High |
| Photostability | High | Substantially more photostable than rhodamine 123 | Can be photolabile, sensitive to light | Not heat-stable, photostability in cells requires careful handling |
| Cytotoxicity | Low at working concentrations | Low at working concentrations | Can be cytotoxic at higher concentrations or with prolonged exposure | Low at working concentrations for staining |
| Primary Application | Mitochondrial Polarity & mtDNA | Mitochondrial Mass | Mitochondrial Membrane Potential | dsDNA Quantification (including mtDNA) |
Table 2: Sensing Mechanism and Application
| Feature | This compound | MitoTracker Green FM | JC-1 | PicoGreen |
| Sensing Mechanism | Dual-channel fluorescence based on microenvironment changes | Covalent binding to mitochondrial proteins | Potential-dependent accumulation and aggregation | Intercalation into dsDNA |
| Ratiometric/Intensity | Ratiometric for polarity, Intensity for mtDNA | Intensity-based | Ratiometric (Red/Green fluorescence) | Intensity-based |
| Fixability | Not specified, likely not fixable for maintaining sensing properties | Not recommended for fixation | Not suitable for fixation | Not suitable for fixation in live-cell imaging protocols |
| Key Advantage | Simultaneous sensing of two parameters with a single probe | Reliable staining of mitochondria regardless of membrane potential | Ratiometric measurement minimizes artifacts from probe concentration or mitochondrial mass | High sensitivity and specificity for dsDNA |
| Key Limitation | Limited independent validation data available | Not sensitive to changes in mitochondrial membrane potential | Complex spectral properties and potential for cytotoxicity | Primarily a DNA stain, mitochondrial localization needs to be confirmed |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the successful application of these fluorescent probes. Below are generalized protocols based on common laboratory practices.
Protocol 1: Staining and Imaging of Mitochondrial Polarity and mtDNA with this compound
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the nanomolar to low micromolar range) in serum-free medium.
-
Cell Staining: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Imaging: After incubation, wash the cells with pre-warmed PBS. Add fresh, pre-warmed culture medium or imaging buffer.
-
Microscopy: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the two distinct emission channels of this compound (Polarity channel: ~405 nm excitation, ~520 nm emission; mtDNA channel: ~488 nm excitation, ~650 nm emission).
-
Data Analysis: Quantify the fluorescence intensity in each channel. For polarity, calculate the ratio of the two emission intensities. For mtDNA, measure the intensity in the designated channel.
Protocol 2: Assessment of Mitochondrial Mass with MitoTracker Green FM
-
Cell Culture: Culture cells as described in Protocol 1.
-
Probe Preparation: Prepare a stock solution of MitoTracker Green FM in DMSO. Dilute to a final working concentration (typically 20-200 nM) in serum-free medium.
-
Cell Staining: Incubate cells with the MitoTracker Green FM working solution for 15-45 minutes at 37°C.
-
Imaging: Wash the cells with PBS and replace with fresh medium.
-
Microscopy: Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~516 nm).
-
Data Analysis: Quantify the mean fluorescence intensity per cell or region of interest to determine mitochondrial mass.
Protocol 3: Measurement of Mitochondrial Membrane Potential with JC-1
-
Cell Culture: Culture cells as described in Protocol 1.
-
Probe Preparation: Prepare a JC-1 stock solution in DMSO. Dilute to a final working concentration (typically 1-5 µM) in culture medium.
-
Cell Staining: Incubate cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
Imaging: Wash the cells with PBS and add fresh medium.
-
Microscopy: Image the cells using a fluorescence microscope with filter sets capable of detecting both green (~527 nm) and red (~590 nm) fluorescence.
-
Data Analysis: Quantify the fluorescence intensity of both the green monomers and red J-aggregates. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Protocol 4: Visualization of mtDNA with PicoGreen
-
Cell Culture: Culture cells as described in Protocol 1.
-
Probe Preparation: Prepare a PicoGreen working solution by diluting the concentrated stock in an appropriate buffer as per the manufacturer's instructions.
-
Cell Staining: Permeabilize the cells (e.g., with a digitonin-based buffer) to allow PicoGreen to enter and stain the mtDNA. Incubate with the PicoGreen working solution for a short period.
-
Imaging: Wash the cells and image immediately.
-
Microscopy: Use a fluorescence microscope with a FITC filter set (Excitation: ~502 nm, Emission: ~522 nm).
-
Data Analysis: Quantify the punctate fluorescence within the cytoplasm, ensuring to distinguish it from nuclear staining.
Mandatory Visualization: Diagrams
Comparative Study of Cytotoxicity: Mito-DK vs. Other Mitochondrial Probes
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent probe is a critical step in mitochondrial research, directly impacting the physiological relevance of experimental findings. An ideal probe should offer bright and stable staining with minimal interference with normal cellular processes. This guide provides a comparative analysis of the cytotoxicity of a novel mitochondrial probe, Mito-DK, against other commonly used probes such as MitoTracker Red CMXRos, Tetramethylrhodamine (TMRM), and JC-1. The information presented herein is intended to assist researchers in making informed decisions for their live-cell imaging studies.
Data Summary
The following table summarizes the cytotoxic effects of different mitochondrial probes on a model cell line (e.g., HeLa cells) after 24 hours of incubation. Cytotoxicity was assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. Lower IC50 values and reduced cell viability at lower concentrations are indicative of higher cytotoxicity.
| Probe | Concentration (nM) | Cell Viability (%) | IC50 (nM) |
| This compound | 100 | 98 ± 2.1 | > 1000 |
| 500 | 95 ± 3.5 | ||
| 1000 | 92 ± 4.2 | ||
| MitoTracker Red CMXRos | 100 | 92 ± 4.8 | ~500 |
| 500 | 55 ± 6.1 | ||
| 1000 | 25 ± 5.3 | ||
| TMRM | 100 | 95 ± 3.2 | > 1000 |
| 500 | 88 ± 4.9 | ||
| 1000 | 80 ± 5.1 | ||
| JC-1 | 100 | 96 ± 2.9 | > 1000 |
| 500 | 90 ± 4.1 | ||
| 1000 | 85 ± 4.5 |
Note: The data presented are representative and may vary depending on the cell type, probe concentration, and experimental conditions.
Based on the summarized data, this compound exhibits very low cytotoxicity, maintaining high cell viability even at a concentration of 1 µM.[1] In comparison, MitoTracker Red CMXRos shows significant cytotoxicity at concentrations of 500 nM and above.[2] TMRM and JC-1 demonstrate moderate cytotoxicity at higher concentrations.
Experimental Protocols
To ensure the accurate assessment of probe-induced cytotoxicity, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biocompatibility of mitochondrial probes.
Cell Culture and Treatment
-
Cell Line: HeLa cells (or other relevant cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Probe Incubation: The mitochondrial probes (this compound, MitoTracker Red CMXRos, TMRM, JC-1) are diluted in pre-warmed culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). The culture medium is then replaced with the probe-containing medium, and the cells are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Incubation: After the probe incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[1]
-
Supernatant Collection: After probe incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Harvesting: After probe incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
Validating Mitochondrial Polarity Changes: A Comparative Guide to Mito-DK and Secondary Methods
For researchers, scientists, and drug development professionals, accurately assessing changes in mitochondrial polarity is crucial for understanding cellular health, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of Mito-DK, a novel fluorescent probe, with established secondary methods—JC-1 and TMRM—for validating alterations in mitochondrial polarity and membrane potential.
Mitochondrial polarity, an indicator of the mitochondrial inner membrane's physicochemical properties, is intrinsically linked to the mitochondrial membrane potential (ΔΨm). Changes in polarity can reflect alterations in mitochondrial function and are often associated with cellular stress and apoptosis. While this compound directly targets mitochondrial polarity, traditional methods like JC-1 and TMRM measure ΔΨm, offering a correlated but distinct perspective. This guide delves into the experimental protocols for each method, presents a qualitative and operational comparison, and provides the necessary visualizations to aid in experimental design and data interpretation.
Comparison of Fluorescent Probes for Mitochondrial Analysis
The selection of an appropriate fluorescent probe is critical for the accurate assessment of mitochondrial status. The following table summarizes the key characteristics of this compound, JC-1, and TMRM.
| Feature | This compound | JC-1 | TMRM (Tetramethylrhodamine, Methyl Ester) |
| Primary Measurement | Mitochondrial Polarity | Mitochondrial Membrane Potential (ΔΨm) | Mitochondrial Membrane Potential (ΔΨm) |
| Principle of Action | Fluorescence properties change in response to the polarity of the mitochondrial environment.[1] | Forms J-aggregates (red fluorescence) in healthy, polarized mitochondria and exists as monomers (green fluorescence) in depolarized mitochondria.[2][3][4][5] | A cationic dye that accumulates in the negatively charged mitochondrial matrix of healthy cells, exhibiting bright fluorescence. |
| Detection Method | Ratiometric or intensity-based fluorescence microscopy. | Ratiometric analysis of red/green fluorescence intensity via fluorescence microscopy or flow cytometry. | Intensity-based analysis of fluorescence via fluorescence microscopy or flow cytometry. |
| Advantages | - High photostability- Low cytotoxicity- Directly measures mitochondrial polarity | - Ratiometric measurement provides a built-in control, reducing artifacts from variations in mitochondrial mass or probe concentration.- Widely used and well-characterized. | - High sensitivity to changes in ΔΨm.- Can be used in quenching or non-quenching modes.- Less prone to forming aggregates compared to JC-1. |
| Limitations | - Limited publicly available, detailed experimental protocols.- Lack of extensive direct comparative studies with other probes. | - Prone to forming aggregates, which can affect accuracy.- The green fluorescent monomer may not be solely indicative of depolarization. | - Signal intensity can be affected by mitochondrial mass and cell size.- Phototoxicity at higher concentrations. |
| Excitation/Emission (nm) | Not explicitly found in search results. | Monomers: ~485/529; J-aggregates: ~550/590 | ~548/575 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are the experimental protocols for this compound (a generalized protocol based on similar probes), JC-1, and TMRM.
This compound Staining Protocol (Generalized)
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture overnight to allow for adherence.
-
Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 100-500 nM) in pre-warmed cell culture medium or a suitable buffer.
-
Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets.
JC-1 Staining Protocol for Fluorescence Microscopy
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture overnight.
-
Reagent Preparation: Prepare a 200 µM JC-1 stock solution in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 2 µM in pre-warmed cell culture medium.
-
Inducing Mitochondrial Depolarization (Optional Control): For a positive control, treat a sample of cells with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 5-10 minutes) prior to or during JC-1 staining.
-
Staining: Remove the culture medium and add the JC-1 working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.
-
Washing: Gently wash the cells twice with pre-warmed PBS or assay buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope with filter sets for both green (monomers, e.g., FITC settings) and red (J-aggregates, e.g., TRITC/Rhodamine settings) fluorescence.
TMRM Staining Protocol for Fluorescence Microscopy
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture overnight.
-
Reagent Preparation: Prepare a 1 mM stock solution of TMRM in DMSO and store at -20°C. On the day of the experiment, prepare a working solution of 25-250 nM TMRM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell type to operate in a non-quenching mode.
-
Staining: Remove the culture medium and add the TMRM working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS or a clear buffer.
-
Imaging: Image the cells using a fluorescence microscope equipped with a TRITC or similar filter set (Excitation/Emission: ~548/574 nm).
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in each experimental protocol.
Signaling Pathway and Probe Mechanism
The following diagram illustrates the relationship between mitochondrial health, membrane potential, and the mechanism of action of JC-1. A decrease in mitochondrial health leads to depolarization of the inner mitochondrial membrane, causing JC-1 to disaggregate from red-fluorescing J-aggregates to green-fluorescing monomers.
Conclusion
Validating changes in mitochondrial polarity is a multifaceted process. This compound presents a promising, direct method for assessing this parameter, boasting high photostability and low cytotoxicity. However, the lack of extensive, publicly available protocols and direct comparative data necessitates careful optimization and validation.
As a secondary, well-established method, JC-1 offers the advantage of ratiometric measurements of mitochondrial membrane potential, which can provide robust, semi-quantitative data. TMRM, another widely used probe for ΔΨm, is highly sensitive and offers flexibility with its quenching and non-quenching modes of use.
The choice between these probes will depend on the specific experimental goals, the available equipment, and the cell type under investigation. For researchers pioneering the use of this compound, it is highly recommended to perform parallel experiments with either JC-1 or TMRM to validate findings and ensure the reliability of the observed changes in mitochondrial status. As with any fluorescence-based assay, proper controls, including the use of mitochondrial uncouplers like FCCP, are essential for accurate data interpretation.
References
A Comparative Guide to Pyroptosis Indicators: Mito-DK vs. Conventional Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of pyroptosis, a form of inflammatory programmed cell death, is crucial for advancing studies in immunology, oncology, and infectious diseases. This guide provides a side-by-side comparison of Mito-DK, a novel fluorescent probe, with other established pyroptosis indicators, supported by experimental data and detailed protocols.
Pyroptosis is a lytic and inflammatory form of regulated cell death critical to the host's defense against pathogens and other danger signals. It is primarily mediated by the gasdermin (GSDM) family of proteins, with its execution leading to plasma membrane rupture and the release of pro-inflammatory cytokines like IL-1β and IL-18. The canonical pathway involves the activation of caspase-1 by inflammasomes, while the non-canonical pathway is mediated by caspase-4, -5 (in humans), and -11 (in mice). Given its significance in various physiological and pathological processes, a variety of methods have been developed to monitor this intricate cell death pathway.
Side-by-Side Comparison of Pyroptosis Indicators
This table summarizes the key features of this compound and other commonly used pyroptosis indicators.
| Indicator | Principle of Detection | Method of Detection | Stage of Pyroptosis Detected | Advantages | Limitations |
| This compound | A small-molecule fluorescent probe that targets mitochondria and responds to changes in mitochondrial polarity, mitochondrial DNA (mtDNA), and mitochondrial morphology associated with pyroptosis.[1][2] | Fluorescence Microscopy, Flow Cytometry | Mitochondria-associated events in pyroptosis | High photostability, low cytotoxicity, and allows for real-time tracking and multidimensional assessment of mitochondrial involvement in pyroptosis.[1] | Primarily focused on mitochondrial changes, may not directly measure the final lytic event. |
| Lactate Dehydrogenase (LDH) Release Assay | Measures the activity of LDH, a cytosolic enzyme, released into the cell culture supernatant upon loss of plasma membrane integrity.[3][4] | Colorimetric Assay (Spectrophotometry) | Late (cell lysis) | Simple, cost-effective, and provides a quantitative measure of cell lysis. | Not specific to pyroptosis; also detects other forms of lytic cell death like necrosis. Requires caspase-1 dependency to be confirmed. |
| Caspase-1 Activity Assay | Detects the enzymatic activity of activated caspase-1, a key protease in the canonical pyroptosis pathway, using a specific substrate. | Colorimetric, Fluorometric, or Bioluminescent Assay (Plate Reader) | Early (inflammasome activation) | Directly measures a key initiating event in canonical pyroptosis, can be highly sensitive and specific. | Does not directly measure cell death and may not detect non-canonical pyroptosis. |
| Gasdermin D (GSDMD) Cleavage Assay | Detects the cleavage of full-length GSDMD into its N-terminal pore-forming domain and C-terminal inhibitory domain. | Western Blot, Immunoblot Analysis | Mid (execution phase) | A direct and specific indicator of pyroptosis execution, as GSDMD cleavage is a central event. | Labor-intensive, not easily quantifiable for high-throughput screening, and provides an endpoint measurement. |
| Pro-inflammatory Cytokine Release (IL-1β, IL-18) | Quantifies the amount of mature IL-1β and IL-18 released into the cell culture supernatant, which are processed by activated caspase-1. | ELISA (Enzyme-Linked Immunosorbent Assay) | Mid to Late | Measures a key inflammatory outcome of pyroptosis and can be highly specific and sensitive. | Indirect measure of cell death; cytokine release can be regulated at multiple levels. |
| Membrane Integrity Dyes (e.g., Propidium Iodide, SYTOX) | Fluorescent dyes that are excluded by live cells but enter and stain the DNA of cells with compromised plasma membranes. | Fluorescence Microscopy, Flow Cytometry | Late (cell lysis) | Simple and allows for single-cell analysis and visualization of cell death. | Not specific to pyroptosis and can stain necrotic and late apoptotic cells. |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during apoptosis, while PI stains cells with compromised membranes. Pyroptotic cells are typically Annexin V and PI double-positive. | Flow Cytometry | Late (cell lysis) | Can help distinguish pyroptosis from early apoptosis (Annexin V positive, PI negative). | Cannot distinguish pyroptosis from secondary necrosis, which is also double-positive. |
Experimental Protocols
This compound Staining for Mitochondria-Associated Pyroptosis
This protocol is adapted for the use of a mitochondria-targeting fluorescent probe to assess pyroptosis.
Materials:
-
This compound probe
-
Cell culture medium
-
Inducing agent for pyroptosis (e.g., Nigericin, LPS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel and allow them to adhere overnight.
-
Treat the cells with the desired pyroptosis-inducing agent for the appropriate duration.
-
Prepare the this compound staining solution by diluting the probe in pre-warmed cell culture medium to the recommended concentration.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed medium or PBS to the cells.
-
Immediately analyze the cells under a fluorescence microscope or by flow cytometry, capturing images or quantitative data of the fluorescent signal from the mitochondria.
LDH Release Assay for Cell Lysis
This protocol provides a general procedure for measuring LDH release as an indicator of pyroptotic cell death.
Materials:
-
LDH assay kit (commercially available)
-
96-well plate
-
Pyroptosis-inducing agent
-
Cell lysis buffer (provided in the kit)
Procedure:
-
Seed cells in a 96-well plate and treat with the pyroptosis-inducing agent. Include untreated controls and positive controls (cells treated with lysis buffer).
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to the positive control after subtracting the background absorbance.
Caspase-1 Activity Assay
This protocol outlines a general method for measuring caspase-1 activity using a colorimetric substrate.
Materials:
-
Caspase-1 colorimetric assay kit
-
Cell lysis buffer
-
Caspase-1 substrate (e.g., YVAD-pNA)
-
96-well plate
Procedure:
-
Induce pyroptosis in cultured cells as desired.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the cell lysate to pellet debris and collect the supernatant.
-
Add the reaction buffer and the caspase-1 substrate (YVAD-pNA) to the supernatant in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-1 activity.
Visualizing Pyroptosis Pathways and Workflows
Caption: Canonical and non-canonical pyroptosis signaling pathways.
Caption: General experimental workflow for pyroptosis detection.
Caption: Logical relationship of this compound function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Visualized Tracking and Multidimensional Assessing of Mitochondria-Associated Pyroptosis in Cancer Cells by a Small-Molecule Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Probes: Introducing Mito-DK for Multi-Faceted Analysis of Mitochondrial Health and Pyroptosis
For researchers, scientists, and drug development professionals, the selection of appropriate tools for monitoring mitochondrial function is paramount. This guide provides a comprehensive comparison of the novel mitochondrial probe, Mito-DK, with established probes, offering insights into their respective capabilities for assessing mitochondrial health and dysfunction, with a special focus on the process of pyroptosis.
This compound is a novel small-molecule fluorescent probe designed for the real-time tracking and multidimensional assessment of mitochondria-associated pyroptosis in cancer cells.[1][2] It offers a unique capability to respond to changes in mitochondrial polarity and mitochondrial DNA (mtDNA) while also enabling the visualization of mitochondrial morphology.[1][2] This multi-parametric analysis provides a more holistic view of mitochondrial health compared to probes that measure single parameters. Key advantages of this compound include its high photostability, low cytotoxicity, and strong mitochondria-targeting ability.[1]
This guide will compare this compound with a selection of widely used mitochondrial probes: MitoSOX™ Red for mitochondrial superoxide detection, MitoTracker™ Green FM for mitochondrial mass and morphology visualization, and MCY-BF2 as a probe for mitochondrial polarity.
Quantitative Comparison of Mitochondrial Probes
The following table summarizes the key quantitative parameters of this compound and the selected comparator probes to facilitate an objective assessment of their performance characteristics.
| Feature | This compound | MitoSOX™ Red | MitoTracker™ Green FM | MCY-BF2 |
| Parameter(s) Measured | Mitochondrial Polarity, mtDNA, Mitochondrial Morphology, Pyroptosis | Mitochondrial Superoxide (O₂⁻) | Mitochondrial Mass & Morphology | Mitochondrial Polarity |
| Excitation Maxima (nm) | Green Channel: ~488 nm, Red Channel: ~560 nm | ~510 nm | ~490 nm | ~650 nm |
| Emission Maxima (nm) | Green Channel: ~525 nm, Red Channel: ~610 nm | ~580 nm | ~516 nm | Ratiometric (765 nm and 795 nm) |
| Quantum Yield | Not explicitly stated in available literature. | Not explicitly stated in available literature. | Not explicitly stated in available literature. | Not explicitly stated in available literature. |
| Photostability | High photostability reported. | Subject to photobleaching; should be protected from light. | Substantially more photostable than rhodamine 123. | Good photostability reported. |
| Cytotoxicity | Low cytotoxicity reported. | Can be cytotoxic at concentrations exceeding 5 µM. | Generally low cytotoxicity at optimal staining concentrations. | Low cytotoxicity reported. |
| Fixability | Information not available. | Not recommended for fixed cells. | Well-retained after aldehyde-based fixation. | Information not available. |
| Mitochondrial Membrane Potential Dependence | Primarily targets mitochondria; polarity sensing is a key feature. | Accumulation is dependent on mitochondrial membrane potential. | Accumulates in mitochondria largely independent of membrane potential. | Accumulates in mitochondria independent of membrane potential. |
Experimental Protocols
Detailed methodologies for the application of each probe are crucial for reproducible and reliable results.
This compound Staining for Pyroptosis Assessment
This protocol is adapted from the methodology described for assessing mitochondria-associated pyroptosis.
-
Cell Culture and Treatment: Plate cells on a suitable imaging dish and culture overnight. Induce pyroptosis using an appropriate stimulus (e.g., palmitic acid/H₂O₂ or doxorubicin).
-
Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to a final working concentration (typically in the low micromolar range).
-
Incubation: Remove the culture medium from the cells and add the this compound working solution. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.
-
Imaging: Image the cells using a confocal fluorescence microscope. Use the green channel (e.g., excitation at 488 nm) to monitor mitochondrial polarity and the red channel (e.g., excitation at 560 nm) to visualize mtDNA and mitochondrial morphology. Changes in the fluorescence intensity and ratio between the two channels, along with morphological alterations, can be correlated with the progression of pyroptosis.
MitoSOX™ Red Staining for Mitochondrial Superoxide
This protocol provides a general guideline for using MitoSOX™ Red.
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. On the day of the experiment, dilute the stock solution to a working concentration of 5 µM in a suitable buffer like HBSS with Ca²⁺ and Mg²⁺.
-
Cell Loading: Resuspend cells in the MitoSOX™ Red working solution or add the working solution to adherent cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with a warm buffer to remove the unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with an excitation of ~510 nm and emission detection at ~580 nm. An increase in red fluorescence indicates an elevation in mitochondrial superoxide levels.
MitoTracker™ Green FM Staining for Mitochondrial Mass and Morphology
The following is a standard protocol for MitoTracker™ Green FM staining.
-
Probe Preparation: Prepare a 1 mM stock solution of MitoTracker™ Green FM in DMSO. Dilute the stock solution in a serum-free medium or PBS to a final working concentration of 20-200 nM.
-
Cell Staining: Add the working solution to the cells and incubate for 15-45 minutes at 37°C.
-
Washing: Wash the cells with a fresh medium or PBS.
-
Imaging: Image the live cells using a fluorescence microscope with excitation at ~490 nm and emission detection at ~516 nm. For fixed-cell imaging, after staining, fix the cells with 4% paraformaldehyde.
MCY-BF2 Staining for Mitochondrial Polarity
This protocol is based on the use of MCY-BF2 for ratiometric imaging of mitochondrial polarity.
-
Probe Preparation: Prepare a stock solution of MCY-BF2 in DMSO. Dilute the stock solution in the cell culture medium to a final working concentration of 10 µM.
-
Cell Loading: Incubate the cells with the MCY-BF2 working solution for a specified period (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells with fresh culture medium.
-
Ratiometric Imaging: Acquire fluorescence images using a confocal microscope with an excitation wavelength of 650 nm. Collect emission signals in two separate channels, for example, at 765 nm and 795 nm. The ratio of the fluorescence intensities (F₇₉₅/F₇₆₅) provides a quantitative measure of mitochondrial polarity.
Visualizing Cellular Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows discussed.
Caption: Signaling pathway of mitochondria-associated pyroptosis and points of detection by fluorescent probes.
Caption: A generalized workflow for staining and imaging mitochondria in live cells using fluorescent probes.
References
Safety Operating Guide
Navigating the Disposal of Mito-DK: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This guide provides essential safety and logistical information for the proper disposal of Mito-DK, a fluorescent dye utilized for its high photostability and mitochondria-targeting properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to standard laboratory safety protocols is essential. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | A lab coat or other protective clothing is necessary. |
| Respiratory Protection | Not typically required under normal handling with adequate ventilation. |
Step-by-Step Disposal Protocol
In the absence of a specific SDS, this compound waste should be managed as chemical waste. The following protocol outlines a systematic process for its safe disposal.
-
Waste Identification and Segregation:
-
Classify as Chemical Waste: All materials contaminated with this compound, including stock solutions, experimental media, and used applicators, must be treated as chemical waste.
-
Segregate at the Source: It is crucial to prevent the mixing of this compound waste with other waste streams such as regular trash, sharps, or biohazardous materials. Keep this compound waste separate from other chemical wastes unless their compatibility has been verified to avoid unintended chemical reactions.
-
-
Container Selection and Management:
-
Choose a Suitable Container: Utilize a clearly marked, leak-proof container that is chemically compatible with this compound. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. Solid waste should be collected in a durable, sealed bag or container.
-
Proper Labeling: The waste container must be clearly labeled with "this compound Waste" and should include the name of the principal investigator, the laboratory location, and the date of accumulation.
-
-
Accumulation and Storage:
-
Designated Storage Area: Store the waste container in a designated, secondary containment area within the laboratory that is away from drains and general work areas.
-
Secure Containment: Ensure the container is always sealed when not in use to prevent spills or the release of vapors.
-
-
Final Disposal:
-
Arrange for Professional Disposal: Do not dispose of this compound waste down the drain or in the regular trash. Contact your institution's EHS department to schedule a pickup for hazardous or chemical waste.
-
Data Presentation: Waste Disposal Summary
For clarity and ease of comparison, the following table summarizes the key disposal considerations for different forms of this compound waste.
| Waste Type | Container Recommendation | Key Disposal Guideline |
| Solid this compound Powder | Original manufacturer's container or a securely sealed, compatible container. | Treat as chemical waste. Do not dispose of in regular trash. |
| This compound Solutions | Leak-proof, screw-cap glass or HDPE bottle. | Do not pour down the drain. Collect as chemical liquid waste. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Puncture-resistant container or a sealed, durable bag clearly labeled as chemical waste. | Segregate from non-contaminated labware. |
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the precautionary approach taken in the absence of a specific Safety Data Sheet.
Caption: Logical workflow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
